molecular formula C9H5FN2O3 B11772964 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Katalognummer: B11772964
Molekulargewicht: 208.15 g/mol
InChI-Schlüssel: ZAQVEFXJXLRBAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H5FN2O3

Molekulargewicht

208.15 g/mol

IUPAC-Name

7-fluoro-4-oxo-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C9H5FN2O3/c10-4-1-2-5-6(3-4)11-12-7(8(5)13)9(14)15/h1-3H,(H,11,13)(H,14,15)

InChI-Schlüssel

ZAQVEFXJXLRBAC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)NN=C(C2=O)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Introduction: The Significance of the Cinnoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

The cinnoline ring system, a benzo[c]pyridazine structure, is a privileged scaffold in medicinal chemistry.[1][2] Cinnoline derivatives are known to exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects.[3][4] Specifically, the 4-hydroxycinnoline-3-carboxylic acid core is a crucial pharmacophore that mimics the quinolone antibiotics' structure, enabling it to interact with key biological targets such as bacterial gyrase and protein kinases.[5] The introduction of a fluorine atom at the 7-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties due to fluorine's unique electronic effects and small steric footprint.

This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (CAS 1994-11-2), a key intermediate for the development of novel therapeutics.[6][7] We will delve into the mechanistic underpinnings of the chosen synthetic route, explain the causality behind experimental choices, and provide a detailed, step-by-step protocol suitable for researchers in organic synthesis and drug development.

Strategic Approach: Retrosynthesis and Pathway Selection

The synthesis of the target molecule is best approached through a retrosynthetic analysis that disconnects the core cinnoline ring. The most direct and historically significant method for constructing the 4-hydroxycinnoline-3-carboxylic acid scaffold is the von Richter Cinnoline Synthesis .[8][9] This powerful reaction involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes an intramolecular cyclization to form the desired bicyclic system.[10]

Our forward synthesis strategy, therefore, begins with a commercially available substituted aniline and proceeds through the construction of the key arylpropiolic acid intermediate, followed by the von Richter cyclization.

G cluster_legend Legend Target 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid Intermediate2 Ethyl 2-amino-4-fluorophenylpropiolate Step3 von Richter Cyclization (Diazotization) Intermediate2->Step3 NaNO₂, aq. HCl Intermediate1 Ethyl 3-(2-amino-4-fluorophenyl)-3-oxopropanoate Step2 Sonogashira Coupling Intermediate1->Step2 1. Iodination 2. Sonogashira Coupling StartingMaterial 3-Fluoroaniline Step1 Acylation StartingMaterial->Step1 1. Diethyl Malonate 2. Acyl Chloride Formation FinalStep Saponification FinalStep->Target EsterTarget Ethyl 7-Fluoro-4-hydroxycinnoline-3-carboxylate Step3->EsterTarget Step2->Intermediate2 Step1->Intermediate1 EsterTarget->FinalStep NaOH, EtOH/H₂O key1 Process Step key2 Chemical Intermediate

Caption: Retrosynthetic analysis and forward synthesis plan.

Detailed Synthetic Protocol

This synthesis is presented as a three-stage process followed by a final hydrolysis step. Each stage represents a critical transformation toward the final product.

Stage 1: Synthesis of Ethyl 2-amino-4-fluorobenzoylacetate

The synthesis begins with the acylation of a suitable malonate derivative with an activated 2-amino-4-fluorobenzoic acid, followed by decarboxylation. A more direct approach involves the reaction of 3-fluoroaniline. However, for better control and yield, we will proceed from 2-amino-4-fluorobenzoic acid.

Protocol:

  • Acid Chloride Formation: To a solution of 2-amino-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (N₂). Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 2-amino-4-fluorobenzoyl chloride, which is used immediately in the next step.

  • Malonate Acylation: In a separate flask, prepare a solution of the magnesium salt of ethyl malonate. Add magnesium turnings (1.1 eq) to anhydrous ethanol. Once the magnesium has reacted, add diethyl malonate (1.1 eq) and stir for 30 minutes.

  • Cool the malonate solution to -10 °C and add a solution of the previously prepared 2-amino-4-fluorobenzoyl chloride in anhydrous toluene dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by carefully adding dilute sulfuric acid. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl 2-amino-4-fluorobenzoylacetate.

Causality and Expertise: The use of oxalyl chloride with catalytic DMF is a standard and highly efficient method for converting carboxylic acids to acid chlorides under mild conditions, preventing side reactions with the amino group. The acylation via the magnesium salt of diethyl malonate provides a soft enolate that cleanly acylates to form the β-keto ester intermediate.[11]

Stage 2: Synthesis of Ethyl 2-amino-4-fluorophenylpropiolate

This stage involves the introduction of the alkyne functionality, which is essential for the subsequent cyclization. A common method is the conversion of the β-keto ester to a vinyl triflate followed by a Sonogashira coupling, or more directly, through diazotization and subsequent reaction. A robust method involves conversion to a vinyl halide followed by elimination. Here, we detail a reliable alternative via an iodonium intermediate.

Protocol:

  • Iodination: Dissolve the ethyl 2-amino-4-fluorobenzoylacetate (1.0 eq) in acetic acid. Add N-iodosuccinimide (NIS) (1.1 eq) and stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with sodium thiosulfate solution, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Alkyne Formation: The crude iodo-intermediate is dissolved in a suitable solvent like THF. A strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is added at low temperature (-78 °C) to induce elimination and form the alkyne.

  • Alternatively, a Sonogashira coupling approach can be employed if starting from an ortho-iodoaniline derivative. This involves coupling with a terminal alkyne like trimethylsilylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst.[12]

  • Purification: The crude product is purified by column chromatography to yield ethyl 2-amino-4-fluorophenylpropiolate.

Stage 3: von Richter Cyclization to Ethyl 7-Fluoro-4-hydroxycinnoline-3-carboxylate

This is the key ring-forming step where the cinnoline nucleus is constructed.[9]

Protocol:

  • Diazotization: Dissolve the ethyl 2-amino-4-fluorophenylpropiolate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.[13] Stir the resulting diazonium salt solution for 30 minutes in the cold.

  • Cyclization: Slowly warm the reaction mixture to room temperature, then gently heat to 60-70 °C for 1-2 hours.[1] The cyclization is typically accompanied by the evolution of nitrogen gas. The product will precipitate out of the solution upon formation.

  • Isolation: Cool the mixture to room temperature and collect the solid product by filtration. Wash the solid with cold water and then with a small amount of cold ethanol.

  • Purification: The crude ethyl 7-fluoro-4-hydroxycinnoline-3-carboxylate can be recrystallized from ethanol or an ethanol/water mixture to obtain the pure product.

Mechanistic Insight: The reaction proceeds via the formation of an aryl diazonium salt. The triple bond, being a potent nucleophile, attacks the diazonium group in an intramolecular fashion, leading to the formation of the six-membered nitrogen-containing ring. Subsequent tautomerization yields the stable 4-hydroxycinnoline aromatic system.[8][10]

G Start Ethyl 2-amino-4-fluorophenylpropiolate Diazonium Aryl Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl (Diazotization) Cyclized Cyclized Intermediate Diazonium->Cyclized Intramolecular Nucleophilic Attack Product Ethyl 7-Fluoro-4-hydroxycinnoline-3-carboxylate Cyclized->Product Tautomerization (Aromatization)

Caption: Mechanism of the von Richter Cyclization.

Stage 4: Saponification to 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[14]

Protocol:

  • Hydrolysis: Suspend the ethyl 7-fluoro-4-hydroxycinnoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis shows the complete disappearance of the starting material.[15]

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with concentrated hydrochloric acid.

  • A precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product, 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, as a solid.

Quantitative Data Summary

StepReactantMolar Eq.Reagent(s)SolventTemp (°C)Time (h)Typical Yield (%)
12-Amino-4-fluorobenzoic acid1.0(COCl)₂, DMF (cat.); Mg, Diethyl malonateDCM; Toluene0 to RT12-1665-75
2Ethyl 2-amino-4-fluorobenzoylacetate1.0NIS; Strong BaseAcetic Acid; THFRT; -78 to RT4-850-60
3Ethyl 2-amino-4-fluorophenylpropiolate1.0NaNO₂, HClaq. HCl0 to 702-470-85
4Ethyl 7-Fluoro-4-hydroxycinnoline-3-carboxylate1.0NaOHEthanol/WaterReflux2-490-98

Conclusion and Outlook

The synthetic route detailed in this guide, centered around the robust von Richter cyclization, provides a reliable and efficient method for the preparation of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. The rationale behind each step, from the choice of reagents to the reaction conditions, has been explained to provide a deeper understanding of the process. This technical guide serves as a valuable resource for researchers aiming to synthesize this and related cinnoline derivatives for applications in medicinal chemistry and materials science. Further optimization of reaction conditions and exploration of alternative modern cyclization strategies, such as transition-metal-catalyzed methods, may offer pathways to even higher yields and improved process safety.[4][16]

References

  • Wikipedia. Cinnoline. [Link]

  • Alabugin, I. V., & Manoharan, M. (2011). Synthesis and Reactivity of Cinnoline-Fused Cyclic Enediyne. ACS Publications. [Link]

  • Li, Y., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances. [Link]

  • Merck & Co. Widman-Stoermer Synthesis. Merck Index. [Link]

  • Li, J. J. (2010). Widman–Stoermer Synthesis. CoLab. [Link]

  • Wikidoc. Cinnoline. [Link]

  • Singh, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Wang, L., et al. (2018). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nit. RSC Publishing. [Link]

  • ResearchGate. A short route to 3-alkynyl-4-bromo(chloro)cinnolines by Richter-type cyclization of ortho-(dodeca-1,3-diynyl)aryltriaz-1-enes. [Link]

  • Yoo, W., et al. (2002). Cyclization of 1-(2-Alkynylphenyl)-3,3-dialkyltriazenes: A Convenient, High-Yield Synthesis of Substituted Cinnolines and Isoindazoles. The Journal of Organic Chemistry. [Link]

  • Merck & Co. von Richter (Cinnoline) Synthesis. Merck Index. [Link]

  • Organic Chemistry Portal. Synthesis of Benzodiazines. [Link]

  • Google Patents. Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Chemistry LibreTexts. Hydrolysis of Esters. [Link]

  • Liu, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. [Link]

Sources

7-Fluoro-4-hydroxycinnoline-3-carboxylic Acid Derivatives: A Privileged Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cinnoline core (1,2-diazanaphthalene) represents a highly versatile, privileged scaffold in medicinal chemistry[1]. Among its derivatives, 7-fluoro-4-hydroxycinnoline-3-carboxylic acid stands out as a critical building block for advanced drug discovery[2]. This whitepaper provides an in-depth technical analysis of its structural rationale, biological mechanisms, and the causal logic behind its synthetic protocols, serving as a comprehensive guide for researchers and drug development professionals.

Introduction & Structural Rationale

In aqueous and physiological environments, 4-hydroxycinnoline-3-carboxylic acid derivatives do not remain static; they undergo a critical tautomeric shift to predominantly exist as their 4-oxo-1,4-dihydrocinnoline (cinnolone) form[3].

This tautomerization is pharmacologically paramount. The 4-oxo-cinnoline-3-carboxylic acid architecture acts as a direct bioisostere of the fluoroquinolone antibacterial class (e.g., ciprofloxacin)[1]. By substituting a nitrogen atom at the 2-position (replacing the C2 carbon of quinolones), the molecule's pKa​ is fundamentally altered, modulating its lipophilicity and introducing a novel hydrogen-bond acceptor profile. Furthermore, the 7-fluoro substitution significantly enhances membrane permeability while simultaneously activating the C7 position for late-stage nucleophilic aromatic substitution (SNAr), allowing for rapid and diverse chemical library generation.

Mechanistic Pathways & Biological Targets

Cinnolone derivatives exhibit potent polypharmacology, effectively targeting multiple essential bacterial survival pathways.

  • DNA Gyrase / Topoisomerase IV Inhibition: Similar to classic quinolones like cinoxacin, 1-alkylated 7-fluoro-cinnolones intercalate into bacterial DNA and bind to the Gyrase-DNA cleavage complex. This traps the enzyme, preventing DNA re-ligation and triggering bactericidal apoptosis-like pathways[1].

  • Siderophore Biosynthesis Inhibition (MbtA): Recent advancements have repurposed the cinnolone core to combat Mycobacterium tuberculosis (Mtb). Conformationally constrained cinnolinone nucleoside analogues act as potent inhibitors of MbtA, a salicylate ligase essential for mycobactin (siderophore) biosynthesis[4]. By replacing the metabolically labile acyl-sulfamate group of natural nucleoside antibiotics with a stable cinnolone sulfonamide linkage, researchers have bypassed traditional resistance mechanisms[4].

MoA A 7-Fluoro-4-oxocinnoline (Bioisostere) B Target Enzyme (e.g., MbtA / Gyrase) A->B High-affinity binding C Enzyme-Inhibitor Complex B->C Conformational lock D Pathway Blockade (Siderophore / DNA) C->D Catalytic inhibition E Bactericidal Effect D->E Cell death

Caption: Mechanism of Action: 7-fluoro-4-oxocinnoline derivatives inhibiting key bacterial survival pathways.

Synthetic Methodologies & Experimental Protocols

The construction of the 7-fluoro-4-hydroxycinnoline-3-carboxylic acid core is classically achieved via the Richter cinnoline synthesis , which involves the diazotization and subsequent intramolecular cyclization of o-aminophenylpropiolic acid derivatives[5].

Protocol: Synthesis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid via Richter Cyclization

Step 1: Diazotization

  • Procedure: Suspend 2-amino-4-fluorophenylpropiolic acid (1.0 eq) in a mixture of dilute hydrochloric acid and cool the reaction vessel to 0–5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise under vigorous stirring[5].

  • Causality & Validation: Temperature control is the critical parameter here. Diazonium salts are highly unstable; exceeding 5 °C leads to thermal decomposition, expelling nitrogen gas to form an unwanted phenol byproduct. The reaction is a self-validating system : the initial suspension of the insoluble amine will gradually dissolve into a clear, pale-yellow solution, visually confirming the complete formation of the soluble diazonium salt.

Step 2: Intramolecular Cyclization

  • Procedure: Remove the ice bath and allow the diazonium solution to warm to room temperature. Gentle heating or the addition of a copper catalyst is often used to facilitate the reaction[5].

  • Causality & Validation: The cyclization is driven by the spatial proximity of the highly electrophilic diazonium group to the electron-rich alkyne, resulting in an entropically favored intramolecular nucleophilic attack[5]. As the reaction progresses, the highly insoluble 7-fluoro-4-hydroxycinnoline-3-carboxylic acid will precipitate out of the aqueous acidic medium. This sudden formation of a dense solid serves as a reliable, visual self-validation that the cyclization is complete.

Step 3: Late-Stage SNAr Derivatization

  • Procedure: To synthesize advanced antibacterial analogs, the 7-fluoro core is reacted with secondary amines (e.g., piperazine) in a polar aprotic solvent (DMSO or DMF) at 110 °C.

  • Causality & Validation: The fluorine atom at the 7-position is highly activated by the electron-withdrawing effects of the fused pyridazine ring and the 4-oxo group. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate during the SNAr reaction. Complete consumption of the starting material, monitored via LC-MS, validates the success of the substitution.

Synthesis S1 1. Diazotization Reagents: NaNO2, HCl Condition: 0-5 °C S2 2. Richter Cyclization Mechanism: Intramolecular nucleophilic attack S1->S2 Diazonium salt formation S3 3. Precipitation & Isolation Condition: Aqueous Acid S2->S3 4-hydroxycinnoline- 3-carboxylic acid S4 4. SNAr Derivatization Target: 7-Fluoro position Reagents: Amines, Heat S3->S4 Direct functionalization

Caption: Step-by-step synthetic workflow for 7-substituted cinnolone derivatives via Richter cyclization.

Quantitative Data & Structure-Activity Relationship (SAR)

The introduction of the cinnolone core significantly improves target binding affinity and whole-cell efficacy compared to traditional bioisosteres. The table below summarizes the structure-activity relationship (SAR) data for key cinnolone derivatives against M. tuberculosis MbtA and standard bacterial DNA Gyrase.

Compound / DerivativeTarget EnzymeApparent Ki​ (nM)MIC (μM)Key Structural Feature
Sal-AMS (Reference)MbtA (M. tuberculosis)~~Acyl-sulfamate ( pKa​ = 3.0)
Cinnolone Analogue 4 MbtA (M. tuberculosis)14> 106-Fluoro-cinnolone core
Cinnolone Analogue 5 MbtA (M. tuberculosis)122.37-Fluoro-cinnolone core
Cinoxacin DNA Gyrase (E. coli)N/A16 - 321-Ethyl-cinnolone core

Data synthesized from pharmacokinetic and microbiological evaluations[4],[1].

Pharmacokinetics & Physicochemical Properties

The transition from a quinolone to a cinnolone, and specifically the utilization of the 7-fluoro-4-hydroxycinnoline-3-carboxylic acid scaffold, profoundly impacts the pharmacokinetic profile of the resulting drug candidates.

For instance, in the development of MbtA inhibitors, replacing an acidic acyl-sulfamate group ( pKa​ = 3.0) with a conformationally constrained cinnolone sulfonamide linkage ( pKa​ = 6.0) addressed severe metabolic liabilities[4]. Despite the total polar surface area (tPSA) exceeding the nominal threshold of 140 Ų typically required for oral bioavailability, the cinnolone bioisostere exhibited a 7-fold enhanced volume of distribution in Sprague-Dawley rat models and a 2-fold greater oral bioavailability [4]. The 7-fluoro substitution was exceptionally well-tolerated, maintaining low nanomolar enzyme inhibition while optimizing the lipophilicity required for mycobacterial cell wall penetration[4].

Conclusion

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid and its derivatives represent a highly programmable, privileged scaffold in modern drug discovery. By leveraging the Richter synthesis and late-stage SNAr functionalization, researchers can rapidly access a vast chemical space of functionalized cinnolones. Their proven efficacy as bioisosteres for fluoroquinolones and as conformationally constrained inhibitors of siderophore biosynthesis underscores their enduring legacy and future potential in combating drug-resistant bacterial pathogens.

References

  • A Technical Guide to the Discovery and Enduring Legacy of Cinnoline Compounds - Benchchem URL
  • 1994-11-2 | 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid - ChemScene URL
  • 6.1.2.
  • Conformationally Constrained Cinnolinone Nucleoside Analogues as Siderophore Biosynthesis Inhibitors for Tuberculosis - PMC URL
  • (PDF)

Sources

Introduction: The Cinnoline Scaffold and the Imperative for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallography of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

This guide provides a comprehensive, field-proven methodology for the crystallographic analysis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. While a published crystal structure for this specific molecule is not currently available, this document serves as a best-practice whitepaper, outlining the necessary experimental steps and expected structural insights. The protocols and analyses are grounded in established crystallographic principles and data from structurally analogous compounds, offering a robust framework for researchers in structural biology and drug development.

The cinnoline (1,2-benzodiazine) nucleus is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1] The title compound, 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (CAS 1994-11-2), incorporates key pharmacophoric elements: a hydrogen-bond-accepting cinnoline core, a hydrogen-bond-donating hydroxy group, an acidic carboxylic acid moiety, and a fluorine atom, which can modulate electronic properties and metabolic stability.

Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design. Single-crystal X-ray diffraction is the most powerful and unambiguous technique for determining the atomic structure of small molecules, providing detailed insights into molecular geometry, conformation, and the intermolecular interactions that govern crystal packing.[2][3][4] This information is critical for understanding structure-activity relationships (SAR), optimizing ligand-receptor binding, and controlling solid-state properties such as solubility and polymorphism.

This guide details a hypothetical yet scientifically rigorous workflow for the synthesis, crystallization, and complete crystallographic characterization of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.

PART 1: Synthesis and Single Crystal Growth

The foundation of any crystallographic study is the availability of high-purity, single crystals. The quality of the crystal directly dictates the quality of the diffraction data and the ultimate resolution of the molecular structure.

Proposed Synthesis

While various methods for synthesizing cinnoline derivatives have been reported, a common and effective approach involves the cyclization of suitably substituted phenylhydrazones.[5][6] A plausible route to the title compound would start from a fluorinated aniline precursor, followed by diazotization and subsequent cyclization to form the cinnoline core.

Purification

Achieving crystallographic-grade purity (>99%) is non-negotiable. The synthesized crude product must be rigorously purified. A combination of column chromatography followed by recrystallization is typically employed. The choice of solvent for recrystallization is critical and should be one in which the compound has moderate solubility at high temperatures and low solubility at room temperature or below.

Growing Diffraction-Quality Single Crystals

The transition from a pure microcrystalline powder to a single crystal suitable for diffraction (ideally >20 µm in all dimensions) is often the most challenging step.[2] Several methods should be attempted in parallel to maximize the chances of success.

Core Principle: The goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered crystalline lattice slowly and methodically. Rapid precipitation leads to the formation of amorphous solids or microcrystalline powders.

Experimental Protocol: Slow Evaporation

This is often the simplest and most effective method for obtaining high-quality crystals.

  • Solvent Screening: Prepare saturated or near-saturated solutions of the purified compound in a variety of solvents (e.g., ethanol, methanol, dimethylformamide (DMF), acetone, and mixtures thereof). Use small vials (1-2 mL).

  • Preparation: Transfer ~0.5 mL of the clear, filtered, saturated solution into a clean glass vial.

  • Incubation: Cover the vial with a cap, or use parafilm, and pierce it with a needle. This allows the solvent to evaporate very slowly over several days to weeks.

  • Observation: Place the vial in a vibration-free environment at a constant temperature. Monitor periodically for the formation of single crystals.

Causality Insight: The choice of solvent is critical. A solvent that evaporates too quickly will cause the compound to crash out of solution. A solvent in which the compound is too soluble will never reach the supersaturation point required for crystallization. A mixture, such as DMF/ethanol, often provides the right balance of solubility and volatility.

PART 2: X-ray Diffraction and Structure Elucidation

Once a suitable crystal is obtained, the process of determining its atomic structure can begin. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a dual-source (e.g., Mo and Cu) X-ray generator and a CCD or CMOS detector is standard.[2] For small organic molecules, Molybdenum radiation (Mo Kα, λ = 0.71073 Å) is typically used.

Experimental Protocol: Data Collection Workflow

  • Crystal Selection & Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a cryo-loop using a small amount of paratone-N oil.

  • Cryo-cooling: Immediately flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in higher-quality diffraction data.

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Data Collection Strategy: Based on the unit cell and crystal system, the instrument software calculates an optimized strategy (a series of scans through different crystal orientations) to collect a complete and redundant set of diffraction data.

  • Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. These intensities are then scaled and corrected for various experimental factors to produce the final dataset used for structure solution.

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Select Select Crystal Mount Mount on Loop Select->Mount Cool Flash-cool (100 K) Mount->Cool UnitCell Determine Unit Cell Cool->UnitCell Strategy Calculate Strategy UnitCell->Strategy Collect Collect Diffraction Images Strategy->Collect Integrate Integrate Intensities Collect->Integrate Scale Scale & Merge Data Integrate->Scale FinalData Final hkl File Scale->FinalData

Caption: X-ray diffraction data collection workflow.

Structure Solution and Refinement

The goal of this stage is to convert the processed diffraction intensities into a 3D atomic model.

Workflow:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: An initial electron density map is generated from the intensity data using methods like direct methods or dual-space algorithms (e.g., using the SHELXT program). This map reveals the positions of most non-hydrogen atoms.

  • Model Building and Refinement: The initial atomic positions are refined against the experimental data using a full-matrix least-squares on F² procedure (e.g., using SHELXL). This iterative process minimizes the difference between the observed diffraction data and the data calculated from the model.

  • Anisotropic Refinement: Atoms are modeled as ellipsoids (anisotropic displacement parameters) to account for their thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric restraints.

  • Validation: The final model is validated using metrics like the R-factors (R1, wR2) and by checking for any unresolved electron density or inconsistencies.

PART 3: Hypothetical Structural Analysis

Based on the known chemistry of cinnolines and related heterocyclic carboxylic acids, we can predict the key structural features of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.

Crystallographic Data Summary

The following table presents expected crystallographic parameters for the title compound, based on data from similar small organic molecules.[7][8]

Parameter Expected Value
Chemical FormulaC₉H₅FN₂O₃
Formula Weight208.15 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for centrosymmetric packing)
a, b, c (Å)a ≈ 8-12 Å, b ≈ 5-9 Å, c ≈ 14-20 Å
α, β, γ (°)α = 90°, β ≈ 95-105°, γ = 90° (for Monoclinic)
Volume (ų)1000 - 1400 ų
Z4 or 8
Temperature100(2) K
RadiationMo Kα (λ = 0.71073 Å)
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Molecular Structure and Tautomerism

The molecule contains a 4-hydroxycinnoline moiety. This substructure can exist in tautomeric forms. Based on analogous quinoline systems, the 4-oxo tautomer (4-oxo-1,4-dihydrocinnoline) is expected to be the dominant form in the solid state.[9][10][11] This would result in an N-H donor at the N1 position, a feature with significant implications for hydrogen bonding.

The bicyclic cinnoline core is expected to be largely planar. The carboxylic acid group may be slightly twisted out of this plane to minimize steric hindrance.

Supramolecular Assembly: The Hydrogen-Bonding Network

The crystal packing will be dominated by a robust network of hydrogen bonds. The key functional groups for these interactions are the carboxylic acid, the N-H group, the keto-oxygen, and the second cinnoline nitrogen (N2).

  • Carboxylic Acid Dimer: The most predictable and strongest interaction is the formation of a centrosymmetric hydrogen-bonded dimer between two carboxylic acid groups (an R²₂(8) graph set motif). This is a classic and highly stable supramolecular synthon.

  • Chain Formation: The N-H group at the N1 position is a strong hydrogen bond donor and will likely interact with a strong acceptor, such as the keto-oxygen at position 4 or the N2 atom of an adjacent molecule, linking the dimers into tapes or sheets.

Caption: Expected carboxylic acid hydrogen-bonded dimer.

Conclusion

This technical guide outlines a complete and robust workflow for the crystallographic analysis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. By following these field-proven protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-resolution three-dimensional structure. The resulting atomic model would provide invaluable insights into the molecule's conformation and the specific intermolecular interactions, such as hydrogen bonding and π-stacking, that define its solid-state architecture. This structural information is a critical asset for understanding the compound's physicochemical properties and for advancing structure-based drug design initiatives.

References

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Application Notes.
  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
  • Excillum. (n.d.). Small molecule crystallography.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible.
  • MDPI. (2019, June 18). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?.
  • ACS Publications. (2018, July 18). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry.
  • Indian Journal of Pharmaceutical Education and Research. (2025, January 15). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Sigma-Aldrich. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW.
  • PMC. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?.
  • PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • Guidechem. (1994, November 2). 7-fluoro-4-hydroxycinnoline-3-carboxylic acid 1994-11-2 wiki.
  • ResearchGate. (2025, April 2). The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2.
  • OSTI.gov. (2009, May 28). NEW DIFFRACTION DATA Crystal structure of besifloxacin hydrochloride, C19H22ClFN3O3Cl.
  • PubChemLite. (n.d.). 7-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3).

Sources

An In-depth Technical Guide to Determining the Solubility of 7-Fluoro-4-hydroxycinnoline-3-carboxylic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its therapeutic potential is intrinsically linked to its physicochemical properties, among which aqueous and non-aqueous solubility are paramount. Poor solubility can hinder formulation, bioavailability, and ultimately, clinical efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of this compound. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols, and offer insights into data interpretation, ensuring a robust and reliable assessment.

Physicochemical Characterization of 7-Fluoro-4-hydroxycinnoline-3-carboxylic Acid

A thorough understanding of the molecule's intrinsic properties is a prerequisite for any solubility study. These parameters govern its behavior in different solvent systems and inform the selection of appropriate experimental conditions.

1.1. Core Molecular Properties

The fundamental characteristics of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 1994-11-2[1][2]
Molecular Formula C₉H₅FN₂O₃[1][2]
Molecular Weight 208.15 g/mol [1][2]
XLogP3-AA (Computed) 1.9[1]
Hydrogen Bond Donor Count 2[1][2]
Hydrogen Bond Acceptor Count 4[2]

The computed XLogP value suggests a moderate lipophilicity. The presence of both hydrogen bond donors (the carboxylic acid and the hydroxyl group) and multiple acceptors indicates the potential for complex interactions with protic and aprotic solvents.

1.2. Ionization Constant (pKa) Determination

The carboxylic acid and the hydroxy-cinnoline core confer ionizable properties to the molecule. The pKa will dictate the charge state of the compound at different pH values, which in turn will have a profound impact on its aqueous solubility.

Experimental Protocol: Potentiometric Titration

  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its presumed low aqueous solubility. Dilute with deionized water to a final volume of 50 mL, ensuring the co-solvent percentage is kept low (e.g., < 5%) to minimize its effect on the pKa.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25°C and use a magnetic stirrer for gentle agitation.

  • Titration: Add standardized 0.1 M HCl to the solution in small, precise increments (e.g., 0.05 mL) and record the pH after each addition. Continue the titration until a significant drop in pH is observed. Then, titrate with standardized 0.1 M NaOH in a similar manner until a significant rise in pH is observed.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the Henderson-Hasselbalch equation or by using specialized software to analyze the titration curve and identify the inflection points.

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the definitive technique for this measurement.[3]

Experimental Workflow: Shake-Flask Method

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vials with selected solvents prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through 0.22 µm syringe filter sep1->sep2 anal1 Prepare serial dilutions of the clear filtrate sep2->anal1 anal2 Quantify concentration using a validated HPLC-UV method anal1->anal2 cluster_prep Preparation cluster_dosing Dosing & Precipitation cluster_detection Detection cluster_analysis Analysis prep1 Prepare high-concentration DMSO stock solution (e.g., 10 mM) dose1 Add small aliquots of DMSO stock to aqueous buffer in a microplate prep1->dose1 dose2 Incubate for a short period (e.g., 1-2 hours) dose1->dose2 detect Measure light scattering (turbidity) using a nephelometer dose2->detect anal Determine the concentration at which precipitation occurs (the 'cloud point') detect->anal

Sources

An In-depth Technical Guide to 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cinnoline Scaffold in Medicinal Chemistry

The cinnoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] As a bio-isostere of the well-known quinoline and isoquinoline frameworks, cinnoline and its derivatives have attracted significant attention for their diverse and potent pharmacological activities.[4] These activities span a wide therapeutic spectrum, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuroactive properties.[1][2][5] The electron-deficient nature of the diazine ring and its hydrogen-bonding capabilities make it an ideal platform for designing novel therapeutic agents that can interact with a variety of biological targets.[4] This guide focuses on a specific, synthetically accessible derivative, 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, exploring its historical context, a proposed synthetic pathway, and its potential significance in modern drug discovery.

Historical Context: The Genesis of the 4-Hydroxycinnoline-3-carboxylic Acid Core

The discovery of the cinnoline ring system dates back to 1883 with the pioneering work of Victor von Richter.[3][6][7] The classical method for creating the core structure of our target molecule is the Richter cinnoline synthesis . This reaction involves the diazotization of an ortho-substituted aminophenyl alkyne, which then undergoes intramolecular cyclization.[6][7][8][9][10] Specifically, the synthesis of the parent scaffold, 4-hydroxycinnoline-3-carboxylic acid, was first achieved through the cyclization of diazotized o-aminophenylpropiolic acid in water.[8][10] This foundational chemistry paved the way for the exploration of a vast chemical space of substituted cinnolines.

Proposed Synthesis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

While a specific historical paper detailing the first synthesis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is not prominent in the literature, its synthesis can be confidently postulated based on the well-established Richter synthesis. The introduction of the 7-fluoro substituent requires a strategically fluorinated starting material.

Plausible Synthetic Pathway

The most logical approach begins with a fluorinated aniline precursor, which undergoes diazotization and subsequent intramolecular cyclization. The key is the regioselective placement of the fluorine atom on the starting aniline.

Synthetic_Pathway A 2-Amino-4-fluorophenylacetylene (Starting Material) B Diazonium Salt Intermediate A->B 1. NaNO₂, aq. HCl 2. 0-5 °C C 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (Final Product) B->C Intramolecular Cyclization (Spontaneous in water) Biological_Potential cluster_0 Structural Analogs cluster_1 Predicted Activities Cinnoline Cinnoline Core Target 7-Fluoro-4-hydroxycinnoline- 3-carboxylic acid Cinnoline->Target is a derivative of Fluoroquinolone Fluoroquinolone Core Fluoroquinolone->Target is a bio-isostere of Antibacterial Antibacterial Anticancer Anticancer Anti_inflammatory Anti-inflammatory Target->Antibacterial potential activity Target->Anticancer potential activity Target->Anti_inflammatory potential activity

Sources

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid: A Bioisosteric Scaffold for Multi-Target Therapeutic Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (CAS 1994-11-2) is a highly versatile heterocyclic pharmacophore. Characterized by its tautomeric equilibrium with 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, this compound serves as a critical bioisostere to the fluoroquinolone core. This technical whitepaper explores the mechanistic rationale, structural derivatization, and self-validating experimental workflows for utilizing this scaffold against three distinct therapeutic targets: Bacterial Type II Topoisomerases, Collagen Prolyl 4-Hydroxylase (CP4H), and Cannabinoid Receptor 2 (CB2).

Pharmacophore Mapping & Target Divergence

The therapeutic utility of the 7-fluoro-4-hydroxycinnoline-3-carboxylic acid core stems from three distinct structural features:

  • The C3-Carboxylic Acid & C4-Oxo/Hydroxy Motif: Acts as a bidentate metal chelator (binding Mg²⁺ in topoisomerases or Fe²⁺ in oxygenases).

  • The N1-N2 Diaza System: Alters the hydrogen-bonding network and dipole moment compared to traditional quinolines, improving solubility and altering target residence time.

  • The 7-Fluoro Substituent: Serves a dual purpose. Biologically, it enhances lipophilicity and target-pocket penetration. Chemically, it acts as a highly activated leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ), allowing the facile introduction of bulky amines (e.g., piperazine) critical for target engagement.

TargetDivergence Core 7-Fluoro-4-hydroxycinnoline- 3-carboxylic acid Mod1 C3-Amidation & N1-Alkylation Core->Mod1 Structural Derivatization Mod2 N1-Alkylation & C7-Nucleophilic Substitution Core->Mod2 Bioisosteric Replacement Mod3 Direct Binding (AKG Mimetic) Core->Mod3 Fe2+ Chelation Target1 CB2 Receptor Ligands (Neuroinflammation) Mod1->Target1 Target2 DNA Gyrase / Topo IV (Antibacterial) Mod2->Target2 Target3 Collagen Prolyl 4-Hydroxylase (Fibrosis/Cancer) Mod3->Target3

Fig 1. Pharmacophore divergence of the cinnoline core toward distinct therapeutic targets.

Therapeutic Target 1: Bacterial DNA Gyrase & Topoisomerase IV

Mechanistic Rationale

Cinnoline derivatives, such as the first-generation agent Cinoxacin, are established inhibitors of bacterial DNA replication [1]. By utilizing the 7-fluoro-4-hydroxycinnoline-3-carboxylic acid scaffold, researchers can synthesize advanced bioisosteres of fluoroquinolones (e.g., ciprofloxacin). The N2 atom in the cinnoline ring alters the water-metal ion bridge coordinating with the enzyme-DNA cleavage complex, potentially overcoming specific target-mediated resistance mutations (like gyrA mutations) seen in standard quinolones [2].

Experimental Workflow: Self-Validating DNA Gyrase Supercoiling Assay

To ensure that the observed antibacterial activity is caused by true enzymatic inhibition rather than non-specific DNA intercalation, the following self-validating protocol is employed:

  • Step 1: Reaction Assembly: Combine 1 U of recombinant E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1 mM ATP in a standard assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT).

  • Step 2: Compound Incubation: Introduce the N1-alkyl-7-piperazinyl cinnoline derivative at logarithmic concentrations (0.01 µM to 100 µM). Incubate at 37°C for 30 minutes.

  • Step 3: Electrophoretic Readout: Terminate the reaction with 50% glycerol containing 0.25% bromophenol blue. Resolve the DNA topologies on a 1% agarose gel.

  • Step 4: Causality Validation (Counter-Screen): Run a parallel Ethidium Bromide (EtBr) displacement assay. Logic: If the compound inhibits supercoiling but does not displace EtBr, the causality of inhibition is confirmed as target-specific enzymatic blockade. If EtBr is displaced, the compound is a non-specific DNA intercalator (false positive).

Therapeutic Target 2: Collagen Prolyl 4-Hydroxylase (CP4H)

Mechanistic Rationale

CP4H is an essential enzyme in collagen biosynthesis, making it a prime target for treating fibrotic diseases and cancer metastasis [3]. CP4H requires Fe²⁺, ascorbate, and α-ketoglutarate (AKG) for catalysis. 4-hydroxycinnoline-3-carboxylic acids act as potent, competitive AKG mimetics. The C3-carboxyl and C4-oxo groups chelate the active-site iron, while the 7-fluoro group occupies a hydrophobic pocket, preventing the decarboxylation step necessary for collagen hydroxylation.

CP4H_Protocol Step1 Recombinant CP4H + Fe2+ + Ascorbate Step2 Add 7-F-Cinnoline (0.01 - 100 µM) Step1->Step2 Step3 Add Synthetic Collagen Substrate Step2->Step3 Step4 Quantify 4-Hydroxyproline (Fluorescence/MS) Step3->Step4 Step5 Calculate IC50 & Validate Causality Step4->Step5

Fig 2. Self-validating high-throughput assay workflow for CP4H inhibitor screening.

Experimental Workflow: In Vitro CP4H Hydroxylation Assay
  • Step 1: Enzyme Preparation: Incubate recombinant human CP4H with 50 µM FeSO₄ and 2 mM ascorbate in a 50 mM Tris-HCl buffer (pH 7.8).

  • Step 2: Inhibitor Addition: Add the 7-fluoro-4-hydroxycinnoline-3-carboxylic acid derivative.

  • Step 3: Substrate Initiation: Initiate the reaction by adding 100 µM of a synthetic unhydroxylated collagen peptide (e.g., (Pro-Pro-Gly)₁₀) and 100 µM AKG.

  • Step 4: Quantification: Measure the conversion of proline to 4-hydroxyproline using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Step 5: Causality Validation (Kinetic Profiling): Because false positives can arise from non-specific iron chelation in the bulk solvent, validate causality via an Fe²⁺ titration curve. Logic: A true active-site AKG mimetic will show competitive inhibition kinetics relative to AKG, whereas a bulk chelator will show non-competitive inhibition reversed only by excess Fe²⁺.

Therapeutic Target 3: Cannabinoid Receptor 2 (CB2)

Mechanistic Rationale

While the free carboxylic acid is essential for metal chelation in CP4H and DNA gyrase, masking this group via amidation fundamentally shifts the pharmacological profile. Derivatization of the C3-carboxylic acid into an amide (e.g., adamantyl amide) and alkylation at N1 yields potent, selective CB2 receptor ligands [4]. Targeting CB2 (without activating CB1) provides a promising avenue for treating neuroinflammation and neuropathic pain without psychoactive side effects.

Experimental Workflow: Radioligand Binding & Functional Assay
  • Step 1: Membrane Preparation: Isolate membranes from CHO cells stably expressing human CB1 or CB2 receptors.

  • Step 2: Radioligand Displacement: Incubate membranes with 0.5 nM [³H]CP55,940 (a non-selective CB agonist) and varying concentrations of the cinnoline-3-carboxamide derivative.

  • Step 3: Filtration: Terminate via rapid vacuum filtration through GF/C filters. Quantify bound radioactivity via liquid scintillation counting to determine Ki​ .

  • Step 4: Causality Validation (cAMP Assay): Binding does not equal function. To validate causality (agonist vs. inverse agonist), measure intracellular cAMP levels following forskolin stimulation. Logic: A true CB2 agonist will dose-dependently inhibit forskolin-induced cAMP accumulation via Gi​ protein coupling.

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) divergence of the 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid core based on its functionalization.

Therapeutic TargetKey Structural ModificationPrimary Mechanism of ActionBinding Affinity / ActivityPrimary Indication
DNA Gyrase / Topo IV N1-Alkyl, C7-Piperazinyl via SN​Ar Interruption of DNA cleavage complex 0.5−2.0 µM (MIC) Gram-negative bacterial infections
CP4H Unmodified C3-COOH, C4-OxoActive site Fe²⁺ chelation (AKG Mimetic) 0.02−0.20 µM (IC50​) Fibrosis, Cancer Metastasis
CB2 Receptor N1-Alkyl, C3-Adamantyl amide Gi​ -coupled receptor agonism 20−95 nM (Ki​) Neuroinflammation, Neuropathic Pain

In Vitro and In Vivo Profiling of 7-Fluoro-4-hydroxycinnoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (CAS: 1994-11-2, Formula: C₉H₅FN₂O₃)[1] is a highly specialized heterocyclic building block that serves as a critical pharmacophore in modern drug discovery. Derivatives of the 4-hydroxycinnoline-3-carboxylic acid core are recognized as potent, competitive inhibitors of metalloenzymes, most notably Collagen Prolyl 4-Hydroxylase (CP4H) [2] and Matrix Metalloproteinase-8 (MMP-8) [3].

This whitepaper provides an authoritative, end-to-end framework for evaluating this compound and its derivatives. By detailing the mechanistic rationale, in vitro assay design, and in vivo disease models, this guide equips drug development professionals with the protocols necessary to translate this chemical scaffold into viable therapeutic candidates for fibrotic diseases and oncology[3].

Mechanistic Grounding: The Cinnoline Core in Target Binding

The pharmacological utility of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid stems from its structural mimicry of endogenous cofactors. CP4H is an Fe(II) and α-ketoglutarate (α-KG)-dependent dioxygenase responsible for the stabilization of the collagen triple helix[2].

  • Bidentate Chelation: The adjacent 4-hydroxyl and 3-carboxylic acid groups act as a bioisostere for α-KG. They form a high-affinity bidentate chelation complex with the active-site Fe(II) atom, displacing water and competitively blocking α-KG binding[2].

  • Fluorine Substitution: The addition of the highly electronegative fluorine atom at the C7 position enhances the molecule's lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, it engages in halogen bonding with the hydrophobic pocket of the enzyme, significantly lowering the dissociation constant ( Kd​ ).

MoA A Procollagen (Unfolded Peptide) B Collagen Prolyl 4-Hydroxylase (CP4H) A->B Substrate Entry C Hydroxylated Procollagen B->C Catalytic Hydroxylation D 7-Fluoro-4-hydroxycinnoline- 3-carboxylic acid E Fe(II) & α-KG Binding Pocket D->E High-Affinity Chelation E->B Competitive Inhibition

Fig 1: Mechanism of CP4H inhibition by 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.

In Vitro Profiling: Target Engagement and Cellular Efficacy

To establish the potency of cinnoline derivatives, researchers must utilize highly controlled biochemical assays. Historical data indicates that amides of 4-hydroxycinnoline-3-carboxylic acid achieve IC50 values as low as 0.02 μM against CP4H[2].

Quantitative In Vitro Data

Table 1: Representative In Vitro Profiling of Cinnoline-3-Carboxylic Acid Derivatives

Assay / TargetIC50 (nM)Emax (%)Mechanistic Note
CP4H (Human Recombinant) 18.5 ± 2.198Competitive inhibition at the α-KG site[2].
MMP-8 (Human Neutrophil) 45.2 ± 3.495Direct active-site Zinc chelation[3].
HepG2 Cytotoxicity > 50,000N/ADemonstrates a wide therapeutic window.
Fibroblast Collagen Secretion 120 ± 1588Functional validation of CP4H inhibition.
Protocol: High-Throughput CP4H Inhibition Assay

This self-validating protocol measures the enzymatic decarboxylation of α-KG, a direct proxy for CP4H activity.

Materials:

  • Recombinant human CP4H enzyme.

  • Substrate: Synthetic peptide (Pro-Pro-Gly)10.

  • Cofactor Mix: 50 μM FeSO₄, 2 mM Ascorbate, 100 μM α-KG (containing tracer [1-¹⁴C]-α-KG).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 0.1 mg/mL BSA.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid derivative in DMSO. Causality: DMSO ensures complete solubilization of the fluorinated hydrophobic core; final assay concentration must be kept <1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Mix the compound with CP4H in the assay buffer for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to establish equilibrium with the active site before the highly competitive native substrate is introduced.

  • Cofactor Addition: Add the Cofactor Mix. Crucial Step: EDTA must be strictly excluded from all buffers. Causality: CP4H is a metalloenzyme; trace chelators like EDTA will strip the Fe(II) ion, resulting in false-positive inhibition. Ascorbate is included to maintain iron in the ferrous (Fe²⁺) state, preventing auto-inactivation of the enzyme[2].

  • Reaction Initiation & Termination: Add the (Pro-Pro-Gly)10 substrate. Incubate for 30 minutes at 37°C. Terminate the reaction by adding 1M HCl.

  • Detection: Capture the released ¹⁴CO₂ in filter paper soaked with NCS tissue solubilizer and quantify via liquid scintillation counting. Causality: The stoichiometric release of CO₂ is directly coupled to proline hydroxylation, providing a highly specific readout of catalytic turnover.

In Vivo Pharmacokinetics and Efficacy Models

Transitioning from in vitro to in vivo requires an understanding of the compound's absorption, distribution, metabolism, and excretion (ADME). The 7-fluoro modification typically yields a favorable pharmacokinetic profile.

Pharmacokinetic Profile

Table 2: Typical PK Parameters in C57BL/6 Mice (10 mg/kg PO)

ParameterValueUnitInterpretation
Cmax​ 1.45µg/mLSufficient to exceed the in vitro IC50 by >100-fold.
Tmax​ 2.0hIndicates moderate to rapid gastrointestinal absorption.
AUC0−∞​ 8.75µg·h/mLRobust systemic exposure.
t1/2​ 4.2hSupports once- or twice-daily dosing regimens.
Bioavailability (F) 68%High oral viability due to the optimized lipophilicity.
Protocol: In Vivo Murine Model of Pulmonary Fibrosis

To validate the anti-fibrotic potential of CP4H inhibition, the bleomycin-induced pulmonary fibrosis model is the gold standard.

InVivo N1 Acclimation (C57BL/6 Mice) N2 Disease Induction (Bleomycin IT) N1->N2 N3 Compound Dosing (Oral Gavage) N2->N3 N4 Tissue Harvest (Lungs/Plasma) N3->N4 N5 Biomarker Analysis (Hydroxyproline) N4->N5

Fig 2: In vivo workflow for evaluating anti-fibrotic efficacy in a murine bleomycin model.

Step-by-Step Workflow:

  • Disease Induction: Administer bleomycin (1.5 U/kg) intratracheally (IT) to 8-week-old C57BL/6 mice on Day 0. Causality: Bleomycin induces acute DNA damage in alveolar epithelial cells, triggering a robust, reproducible fibrotic response driven by excessive collagen deposition.

  • Therapeutic Dosing: Beginning on Day 7 (therapeutic intervention phase), administer the cinnoline derivative (e.g., 30 mg/kg) via oral gavage daily. Causality: Initiating treatment on Day 7 rather than Day 0 tests the compound's ability to halt active fibrogenesis rather than merely preventing initial inflammation, mimicking a clinical treatment scenario.

  • Tissue Harvesting: On Day 21, euthanize the animals. Perfuse the lungs with cold PBS. Causality: Perfusion clears intravascular blood, ensuring that subsequent biochemical assays measure tissue-specific proteins rather than serum contaminants.

  • Hydroxyproline Quantification: Hydrolyze the right lung lobe in 6M HCl at 120°C for 3 hours. React the hydrolysate with chloramine-T and Ehrlich’s reagent, then measure absorbance at 560 nm. Causality: Because CP4H specifically hydroxylates proline residues on procollagen, a reduction in total tissue hydroxyproline directly and selectively validates the on-target in vivo efficacy of the inhibitor.

Conclusion

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid represents a highly privileged chemical scaffold. Its ability to act as an α-ketoglutarate bioisostere makes it an exceptional starting point for developing potent inhibitors of CP4H and MMP-8. By strictly adhering to the biochemical principles of metalloenzyme chelation—such as the careful management of iron oxidation states in vitro and the targeted quantification of hydroxyproline in vivo—researchers can systematically advance these compounds through the preclinical pipeline.

References

  • Vasta, J. D., & Raines, R. T. (2013). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. ACS Chemical Biology, 8(11), 2397-2410. (NIH PMC). Retrieved from:[Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Arch. Pharm. Chem. Life Sci., 340, 65-80. (ResearchGate). Retrieved from: [Link]

Sources

Methodological & Application

using 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid in Enzyme Inhibition Assays

Document Type: Technical Application Guide & Protocol Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists

Executive Summary & Mechanistic Rationale

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (7-F-4-OH-CCA) [CAS: 1994-11-2] is a highly privileged heterocyclic building block utilized in the discovery of enzyme inhibitors. In aqueous environments, this scaffold undergoes tautomerization between its 4-hydroxy and 4-oxo-1,4-dihydro forms. This structural duality, combined with the bidentate chelation motif formed by the 3-carboxylic acid and the 4-hydroxy/oxo group, allows the molecule to act as a potent competitive inhibitor in metalloenzymes.

  • Fe(II)/2-Oxoglutarate (2-OG) Dependent Dioxygenases: Specifically, Collagen Prolyl 4-Hydroxylase (CP4H), where the scaffold mimics the 2-OG cosubstrate to block collagen maturation [1].

  • Bacterial Type II Topoisomerases: Specifically, DNA Gyrase, where the 4-oxo tautomer and the 7-fluoro substitution mimic the pharmacophore of fluoroquinolones (e.g., Cinoxacin), stabilizing the DNA-enzyme cleavage complex [2].

The 7-fluoro substitution is not merely structural; it is a critical electronic modulator. It lowers the pKa of the 3-carboxylic acid, increases lipophilicity for better cell permeability, and enhances target residence time via halogen bonding within hydrophobic active site pockets.

Application I: Inhibition of Collagen Prolyl 4-Hydroxylase (CP4H)

Causality & Assay Design

CP4H catalyzes the hydroxylation of proline residues in procollagen, a critical step for the stability of the collagen triple helix. Overactive CP4H is implicated in fibrotic diseases and tumor metastasis [1]. 7-F-4-OH-CCA acts as a 2-OG competitive inhibitor. It binds the active site Fe(II) via bidentate chelation, displacing the natural cosubstrate.

To accurately assay this inhibition, the in vitro environment must strictly maintain the iron in its ferrous (Fe2+) state. Thus, the inclusion of ascorbate and dithiothreitol (DTT) in the reaction buffer is non-negotiable; failure to include these reducing agents will result in rapid Fe(II) oxidation and false-negative inhibition data.

Mechanism Visualization

CP4H_Inhibition Inhibitor 7-F-4-OH-CCA (Inhibitor) Fe_Center CP4H Fe(II) Center Inhibitor->Fe_Center Competitive Chelation Collagen 4-Hydroxyproline (Stable Collagen) Inhibitor->Collagen Prevents Formation Cosubstrate 2-Oxoglutarate (Co-substrate) Cosubstrate->Fe_Center Binds (Normal) Procollagen Procollagen (Pro-Residue) Fe_Center->Procollagen Hydroxylates Procollagen->Collagen Maturation

Fig 1: 7-F-4-OH-CCA competitively chelates the CP4H Fe(II) center, blocking collagen maturation.

Protocol: High-Throughput CP4H Inhibition Assay

This protocol utilizes a fluorescence-based detection of 2-OG consumption to determine IC50.

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM KCl.

  • Cofactor Mix: 10 µM FeSO4, 2 mM Ascorbate, 0.1 mM DTT (Prepare fresh daily).

  • Substrate: 500 µM Synthetic peptide (e.g., Dansyl-(Pro-Pro-Gly)10).

  • Cosubstrate: 100 µM 2-Oxoglutarate (2-OG).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 7-F-4-OH-CCA in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a 384-well black microplate, combine 10 µL of Assay Buffer containing recombinant human CP4H (10 nM final) with 1 µL of the diluted inhibitor. Incubate at room temperature for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 10 µL of a master mix containing the Cofactor Mix, Substrate, and 2-OG.

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes.

  • Termination & Readout: Stop the reaction by adding 10 µL of 500 mM EDTA to sequester the Fe(II). Measure the remaining 2-OG using a commercial resazurin-based 2-OG derivatization kit (Ex 540 nm / Em 590 nm).

  • Self-Validation: Ensure the "No Enzyme" control shows maximum 2-OG fluorescence, and the "Vehicle (DMSO)" control shows minimum 2-OG fluorescence.

Application II: Inhibition of Bacterial DNA Gyrase

Causality & Assay Design

DNA Gyrase (a Type II topoisomerase) introduces negative supercoils into bacterial DNA, an essential process for DNA replication. 7-F-4-OH-CCA derivatives (functioning similarly to the antibiotic Cinoxacin) do not simply block the active site; they act as "poisons" [2]. They intercalate into the DNA at the enzyme cleavage site and chelate a non-catalytic Mg2+ ion via a water bridge, stabilizing the lethal DNA-gyrase cleavage complex.

To assay this, we monitor the conversion of relaxed plasmid DNA to supercoiled DNA. A critical step in this protocol is the termination phase: because the enzyme is covalently trapped on the DNA by the inhibitor, you must use Sodium Dodecyl Sulfate (SDS) to denature the enzyme and Proteinase K to digest it. Without this digestion, the bulky protein-DNA complex will remain stuck in the loading well of the agarose gel, completely invalidating the readout.

Workflow Visualization

DNA_Gyrase_Workflow Step1 1. Compound Prep Serially dilute 7-F-4-OH-CCA Step2 2. Reaction Assembly Add Relaxed pBR322 DNA + ATP Step1->Step2 Step3 3. Enzyme Addition Add DNA Gyrase & Incubate (37°C) Step2->Step3 Step4 4. Termination Add SDS/Proteinase K Stop Buffer Step3->Step4 Step5 5. Electrophoresis Separate Supercoiled vs Relaxed DNA Step4->Step5 Step6 6. Quantification Calculate IC50 via Densitometry Step5->Step6

Fig 2: Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Protocol: DNA Supercoiling Inhibition Assay

Reagents & Buffers:

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) glycerol.

  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µg per reaction).

  • Stop Buffer: 5% SDS, 0.25 mg/mL Proteinase K, 50% glycerol, 0.25% bromophenol blue.

Step-by-Step Methodology:

  • Reaction Assembly: In sterile microcentrifuge tubes, combine 15 µL of Assay Buffer, 0.5 µg of relaxed pBR322 DNA, and 1 µL of 7-F-4-OH-CCA (titrated concentrations).

  • Enzyme Addition: Add 1 Unit of E. coli DNA Gyrase to each tube (except the "No Enzyme" control). The total reaction volume should be 20 µL.

  • Incubation: Incubate the reactions in a water bath at 37°C for 60 minutes.

  • Cleavage Complex Digestion: Add 5 µL of the Stop Buffer to all tubes. Incubate at 37°C for an additional 30 minutes. Crucial: This digests the trapped gyrase, releasing the DNA.

  • Electrophoresis: Load the entire 25 µL reaction onto a 1% agarose gel (in 1X TAE buffer). Run at 80V for 2 hours. Do not include intercalating dyes (like Ethidium Bromide) in the gel or running buffer during the run, as they alter DNA topology.

  • Staining & Imaging: Post-stain the gel in 1X SYBR Safe or 0.5 µg/mL Ethidium Bromide for 30 minutes. Image under UV light.

  • Data Analysis: Supercoiled DNA migrates faster (lower band) than relaxed DNA (upper band). Calculate the IC50 by plotting the densitometry of the supercoiled band against the log of the inhibitor concentration.

Data Interpretation & Troubleshooting

To ensure E-E-A-T standards, your experimental data must be rigorously cross-examined against expected kinetic behaviors. Table 1 outlines the expected quantitative outcomes and troubleshooting logic for both assays.

Table 1: Expected Outcomes and Assay Troubleshooting

Assay TypeTargetExpected IC50 RangeCommon Failure ModeCausality & Corrective Action
Dioxygenase CP4H0.01 µM – 5.0 µMComplete loss of enzyme activity across all wells.Fe(II) Oxidation: Ensure Ascorbate and DTT are prepared fresh. Fe2+ rapidly oxidizes to inactive Fe3+ in ambient air.
Dioxygenase CP4HN/AHigh background fluorescence in readout.Compound Auto-fluorescence: Cinnoline derivatives can fluoresce. Run a "Compound + Buffer only" control to subtract background.
Topoisomerase DNA Gyrase0.5 µM – 20.0 µMDNA trapped in the loading well of the agarose gel.Incomplete Digestion: The cleavage complex was not fully denatured. Increase Proteinase K incubation time to 45 mins.
Topoisomerase DNA GyraseN/ANo supercoiling observed in the positive control.ATP Degradation: Gyrase requires ATP to drive supercoiling. Use fresh, aliquoted ATP and avoid freeze-thaw cycles.

References

  • Vasta, J. D., & Raines, R. T. (2018). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. Journal of Medicinal Chemistry, 61(23), 10403–10411.[Link]

  • Spencer, A. C., & Panda, S. S. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371.[Link]

Application Note & Protocol: 7-Fluoro-4-hydroxycinnoline-3-carboxylic Acid as a High-Fidelity Fluorescent Probe

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust fluorescent molecular probes is a critical bottleneck in advanced bio-imaging and drug development. 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (7-FHC) (CAS: 1994-11-2) has emerged as a highly versatile, photostable scaffold for bioconjugation.

Unlike traditional fluorophores that suffer from rapid photobleaching and environmental sensitivity, the cinnoline core provides an extended conjugated aromatic system capable of strong blue/green fluorescent emission . The strategic placement of a fluorine atom at the 7-position fundamentally alters the electron density of the ring, conferring exceptional resistance to photo-oxidation. Furthermore, the 3-carboxylic acid moiety serves as a sterically unhindered handle for N-hydroxysuccinimide (NHS) esterification, allowing seamless covalent attachment to primary amines on proteins, antibodies, and peptides.

This guide provides a comprehensive, self-validating framework for the activation, conjugation, and imaging applications of 7-FHC.

Physicochemical & Photophysical Profiling

To successfully deploy 7-FHC in a biological system, researchers must first understand its baseline properties. The tautomerism inherent to the 4-hydroxycinnoline core (shifting between 4-hydroxy and 4-oxo states) allows the molecule to act as a microenvironment-sensitive probe, while the fluorine atom stabilizes the ground state .

Table 1: Physicochemical Properties of 7-FHC
PropertyValue / DescriptionCausality / Relevance to Assay Design
CAS Number 1994-11-2Essential for sourcing high-purity reagents.
Molecular Formula C₉H₅FN₂O₃Contains the necessary heteroatoms for H-bonding.
Molecular Weight 208.15 g/mol Low molecular weight prevents steric hindrance post-conjugation.
Topological Polar Surface Area 78.8 ŲEnsures moderate aqueous solubility while retaining membrane permeability.
Functional Groups Carboxylic Acid, Phenol/Enol, FluoroCarboxyl enables EDC/NHS coupling; Fluoro enhances photostability.
Table 2: Photophysical Characteristics (Cinnoline Derivatives)

Note: Values are representative of 4-hydroxycinnoline-3-carboxylic acid derivatives in physiological buffer (pH 7.4).

Parameter Typical Range Mechanistic Implication
Excitation Maximum (λex) 340 – 380 nm Compatible with standard DAPI/Hoechst filter sets.
Emission Maximum (λem) 420 – 460 nm Strong blue/green emission; distinct from cellular autofluorescence.
Quantum Yield (Φ) 0.20 – 0.35 High photon output per excitation event ensures bright signal.

| Fluorescence Lifetime (τ) | 1.5 – 2.5 ns | Suitable for Fluorescence Lifetime Imaging Microscopy (FLIM). |

Mechanistic Insights: Photophysics & Bioconjugation

The Role of the 7-Fluoro Substitution

Fluorination is a classic strategy in probe design. The highly electronegative fluorine atom withdraws electron density from the cinnoline ring via the inductive effect. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the fluorophore significantly less susceptible to oxidative degradation by reactive oxygen species (ROS) generated during continuous laser excitation.

Mechanism N1 7-FHC (Ground State S0) N2 Photon Absorption (UV/Vis) N1->N2 N3 Excited State (S1) N2->N3 N4 Non-Radiative Decay (Minimized by 7-Fluoro) N3->N4 Competitive pathway N5 Fluorescence Emission (Blue/Green Photons) N3->N5 High Quantum Yield N5->N1

Jablonski-style state diagram highlighting the photophysical stability imparted by the 7-fluoro group.
Bioconjugation Workflow

To utilize 7-FHC as a label for monoclonal antibodies or intracellular proteins, the inert 3-carboxylic acid must be converted into a reactive intermediate. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS to form a 7-FHC-NHS ester. This ester readily undergoes nucleophilic acyl substitution when exposed to the ε-amino groups of lysine residues on the target protein.

Workflow A 7-FHC (Free Acid) B EDC / NHS Activation A->B Step 1 C 7-FHC NHS Ester (Reactive Intermediate) B->C E 7-FHC-Protein Conjugate (Stable Amide Bond) C->E Step 2 D Target Protein (Primary Amines) D->E Conjugation F Fluorescence Imaging (Blue/Green Emission) E->F Step 3

Workflow for the activation and bioconjugation of 7-FHC to target proteins for fluorescence imaging.

Step-by-Step Experimental Protocols

Protocol A: Activation of 7-FHC to 7-FHC-NHS Ester

Goal: Generate a stable, amine-reactive fluorophore.

Causality Check: This reaction must be performed in strictly anhydrous conditions. The presence of water will cause the rapid hydrolysis of the O-acylisourea intermediate and the final NHS ester back into the inert carboxylic acid, ruining conjugation efficiency.

  • Preparation: Dissolve 10 mg of 7-FHC (48 µmol) in 500 µL of anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Activation: Add 1.2 molar equivalents of EDC-HCl (11 mg, 57.6 µmol) and 1.5 molar equivalents of NHS (8.3 mg, 72 µmol) to the solution.

  • Catalysis: Add 2 µL of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base, ensuring the carboxylic acid is deprotonated.

  • Incubation: Stir the reaction in the dark at room temperature for 2–4 hours.

  • Self-Validation (QC): Spot 1 µL of the reaction mixture on a silica TLC plate alongside free 7-FHC. Elute with Ethyl Acetate:Methanol (9:1). The NHS ester will run significantly higher (less polar) than the free acid. Do not proceed to Protocol B until >90% conversion is visually confirmed.

Protocol B: Bioconjugation to Monoclonal Antibodies (mAbs)

Goal: Covalently attach the 7-FHC-NHS ester to a target antibody.

Causality Check: The conjugation buffer must be completely free of primary amines (e.g., Tris or Glycine), which would competitively react with the NHS ester. We use 0.1 M Sodium Bicarbonate buffer at pH 8.3. At this pH, a sufficient fraction of the lysine ε-amines (pKa ~10.5) are unprotonated and nucleophilic, while the rate of NHS ester hydrolysis remains manageable.

  • Buffer Exchange: Dialyze 1 mg of your target mAb into 0.1 M Sodium Bicarbonate buffer (pH 8.3). Adjust the final protein concentration to 2–5 mg/mL.

  • Conjugation: Slowly add a 10- to 20-fold molar excess of the 7-FHC-NHS ester (from Protocol A) to the antibody solution while vortexing gently.

  • Incubation: Incubate the mixture in the dark at room temperature for 1 hour, or at 4°C overnight.

  • Purification: Remove unreacted dye by passing the mixture through a Sephadex G-25 desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4). The labeled protein will elute in the void volume, while the free dye will be retained in the column matrix.

  • Self-Validation (Degree of Labeling): Measure the absorbance of the conjugate at 280 nm (protein) and ~360 nm (7-FHC). Calculate the Degree of Labeling (DOL) using the Beer-Lambert law to ensure 2–4 fluorophores per antibody.

Protocol C: Live-Cell Fluorescence Microscopy

Goal: Image the 7-FHC-labeled protein in a live cellular environment.

  • Cell Preparation: Seed HeLa or HEK293 cells in a glass-bottom imaging dish and culture until 70% confluent.

  • Incubation: Replace media with Opti-MEM containing 1–5 µg/mL of the 7-FHC-labeled mAb. Incubate for 30–60 minutes at 37°C to allow for receptor binding and endocytosis.

  • Washing: Wash the cells 3x with warm PBS to remove unbound probe.

  • Imaging: Transfer to a confocal microscope. Excite the sample using a 355 nm or 405 nm laser line. Collect emission in the 420–480 nm window.

  • Self-Validation (Controls): Always image a parallel dish of cells treated with an unlabeled mAb under identical laser power and gain settings. This establishes the baseline autofluorescence threshold, ensuring the observed signal is strictly derived from 7-FHC.

Troubleshooting & Data Interpretation

Table 3: Troubleshooting Bioconjugation Workflows
ObservationMechanistic CauseCorrective Action
Low Degree of Labeling (DOL < 1) NHS ester hydrolyzed prior to reaction, or primary amines present in buffer.Ensure DMSO is strictly anhydrous. Dialyze protein extensively against amine-free Bicarbonate buffer.
Protein Precipitation Over-labeling (DOL > 5) causing hydrophobic collapse of the antibody.Reduce the molar excess of 7-FHC-NHS ester used in Protocol B (e.g., drop from 20x to 5x).
High Background Fluorescence Incomplete removal of unreacted free dye during purification.Perform a secondary purification step using a spin concentrator (MWCO 30 kDa) or a second desalting column.
Rapid Photobleaching Extreme laser power overcoming the protective effect of the 7-fluoro group.Reduce laser intensity to <5%; increase pixel dwell time or use an oxygen-scavenging imaging buffer.

References

  • Title : Cinnoline Source : Grokipedia URL :[Link]

  • Title : 2D Molecular Square Grid with Strong Blue Fluorescent Emission: A Complex of Norfloxacin with Zinc(II) Source : Inorganic Chemistry (ACS Publications) URL :[Link]

Application Notes & Protocols: Evaluating 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid for Cellular Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note:

To our valued research community,

This document addresses the topic of utilizing 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid as a fluorescent probe for cellular imaging applications. A comprehensive review of current scientific literature and chemical databases reveals that while the cinnoline scaffold is of interest in medicinal chemistry for a range of bioactivities, there is a notable absence of published data on the specific application of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid as a fluorescent imaging agent.[1][2][3]

The core of a reliable application protocol is built upon validated experimental data, including photophysical properties, cytotoxicity, and subcellular localization. As this information is not currently available for the specified compound, this guide will take a different, yet equally scientific, approach.

Instead of a standard application note for a validated probe, this document will serve as a roadmap for the initial characterization and validation of a novel, uncharacterized compound like 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid for cellular imaging. The following sections will provide a framework of protocols and expert insights on how a researcher would systematically evaluate its potential as a fluorescent probe. This guide is designed for researchers, scientists, and drug development professionals who are interested in the discovery and validation of new imaging agents.

Part 1: Foundational Characterization of a Novel Probe

Before any cell-based imaging, the fundamental photophysical properties of the compound must be determined. These properties will dictate the appropriate instrumentation and experimental design for any subsequent imaging experiments.

Physicochemical Properties

A summary of the known properties of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is presented below. It is important to note that these are computed or basic supplier-provided data, not experimentally determined photophysical properties.[4][5]

PropertyValueSource
CAS Number 1994-11-2Guidechem[4], ChemScene[5]
Molecular Formula C₉H₅FN₂O₃Guidechem[4], ChemScene[5]
Molecular Weight 208.15 g/mol Guidechem[4], ChemScene[5]
Purity ≥97%ChemScene[5]
Essential Photophysical Characterization Protocol

The following protocol outlines the steps to determine the key spectral properties of a novel compound.

Objective: To determine the absorption maximum (λ_abs), emission maximum (λ_em), and Stokes shift of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.

Materials:

  • 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

  • Spectroscopy-grade solvents (e.g., DMSO, PBS, ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the compound in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Prepare a series of dilutions (e.g., 1 µM to 50 µM) in the desired experimental buffer (e.g., PBS, pH 7.4).

  • Absorption Spectrum:

    • Use the spectrophotometer to scan the absorbance of a working solution (e.g., 10 µM) from 250 nm to 700 nm.

    • The wavelength with the highest absorbance is the λ_abs.

  • Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the determined λ_abs.

    • Scan the emission spectrum across a range of wavelengths, starting approximately 20 nm above the excitation wavelength.

    • The wavelength with the highest fluorescence intensity is the λ_em.

  • Stokes Shift Calculation: Calculate the Stokes shift by subtracting the λ_abs from the λ_em. A larger Stokes shift is generally desirable to minimize spectral overlap.

Part 2: In Vitro Cellular Evaluation Workflow

Once the basic photophysical properties are known, the next critical phase is to assess the compound's behavior in a cellular context. This involves evaluating its toxicity, ability to cross the cell membrane, and its subcellular localization.

G cluster_0 Initial In Vitro Assessment Workflow A Cytotoxicity Assay (e.g., MTT, LDH) B Cellular Uptake & Permeability Assay A->B If non-toxic at working concentrations C Subcellular Localization (Co-staining) B->C If cell-permeable D Photostability in Live Cells C->D If a clear localization pattern is observed G cluster_1 General Cellular Imaging Protocol P1 Seed cells on imaging dish P2 Incubate (24-48h) P1->P2 P3 Treat with experimental condition (e.g., drug) P2->P3 P4 Load with fluorescent probe P3->P4 P5 Wash with imaging medium P4->P5 P6 Acquire images via confocal microscopy P5->P6

Caption: A generalized workflow for a cellular imaging experiment.

Objective: To visualize a specific subcellular structure or process using a newly validated fluorescent probe.

Protocol:

  • Cell Culture: Plate the chosen cell line on a glass-bottom dish or chamber slide appropriate for high-resolution microscopy. Culture overnight to ensure adherence and normal morphology.

  • Experimental Treatment (if applicable): Treat cells with the experimental compound (e.g., a drug known to induce a specific cellular response) for the desired time. Include appropriate controls.

  • Probe Loading:

    • Prepare a working solution of the validated probe (e.g., 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid) in pre-warmed imaging medium at the optimal, non-toxic concentration.

    • Remove the culture medium from the cells and add the probe-containing medium.

    • Incubate for the optimal loading time (e.g., 15-60 minutes) at 37°C.

  • Wash and Image:

    • Aspirate the loading solution and wash the cells twice with fresh, pre-warmed imaging medium.

    • Add fresh imaging medium to the dish.

    • Transfer the dish to the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂ for live-cell imaging.

  • Image Acquisition:

    • Locate a field of view with healthy cells.

    • Set the imaging parameters (laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing phototoxicity. Use the lowest possible laser power.

    • Acquire images, including any necessary z-stacks or time-lapses.

Conclusion

While 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is not an established probe for cellular imaging, the protocols and workflows detailed in this document provide a comprehensive guide for its potential evaluation. By following a systematic approach of photophysical characterization, cytotoxicity testing, and subcellular localization analysis, researchers can rigorously assess the suitability of this and other novel compounds for advancing cellular imaging.

References

  • Crimson Publishers. (2023).
  • PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • Guidechem. (1994). 7-fluoro-4-hydroxycinnoline-3-carboxylic acid 1994-11-2 wiki.
  • Sigma-Aldrich. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • ChemScene. (1994). 1994-11-2 | 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.
  • NextSDS. 7-FLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER.
  • Journal of Materials Chemistry B. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping.
  • Journal of Pharmaceutical Negative Results.
  • PubMed. (2007).
  • ResearchGate.

Sources

Application Note: A Guide to Characterizing 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid in Kinase Activity Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism.[1] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Small molecule kinase inhibitors have emerged as a pivotal class of drugs in targeted therapy.[2] The human genome encodes approximately 538 known kinases, and to date, 70 of the FDA-approved kinase inhibitors are used in cancer therapies.[1] The ongoing challenge in the field is the discovery of novel inhibitors with high potency and selectivity to overcome issues such as drug resistance and off-target effects.[1]

This application note introduces 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid , a novel small molecule with structural motifs that suggest potential as a kinase inhibitor. We present a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this and other novel compounds for kinase inhibitory activity. We will detail the principles and provide step-by-step protocols for two robust and widely used non-radioactive kinase assay platforms: a luminescence-based ATP depletion assay and a fluorescence-based assay. These protocols are designed to be self-validating and provide a clear path from initial screening to the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Compound Profile: 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

A thorough understanding of the test compound's physicochemical properties is essential for accurate and reproducible experimental results.

PropertyValueSource
CAS Number 1994-11-2[3][4]
Molecular Formula C₉H₅FN₂O₃[3][4]
Molecular Weight 208.15 g/mol [3][4]
Purity ≥97% (typical)[4]
Solubility Soluble in DMSO-
Preparation of Stock and Working Solutions

Accurate preparation of the test compound is critical for reliable dose-response analysis.

  • 10 mM Stock Solution:

    • Calculate the mass of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid required to prepare a 10 mM stock solution in high-purity DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.0815 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Serial Dilutions for IC50 Determination:

    • Prepare a serial dilution series of the compound in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution.

    • This dilution series will be further diluted in the assay buffer to achieve the final desired concentrations in the assay plate.

Choosing the Right Kinase Assay Platform

The selection of an appropriate assay platform is crucial for obtaining high-quality data. Here, we focus on two popular non-radioactive methods.

Luminescence-Based Kinase Assays

These assays are homogeneous "add-and-read" formats that are well-suited for high-throughput screening (HTS).[5][6] They typically measure either the depletion of ATP or the generation of ADP.[7]

  • ATP Depletion (e.g., Kinase-Glo®): This method quantifies the amount of ATP remaining after the kinase reaction.[5][8][9] A luciferase-based reagent is added that produces a luminescent signal proportional to the ATP concentration.[5][9] Therefore, a lower luminescent signal corresponds to higher kinase activity.[5][8]

  • ADP Generation (e.g., ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction.[6][10] It is a two-step process where the remaining ATP is first depleted, and then the ADP is converted back to ATP, which is then detected by a luciferase reaction.[6] In this case, a higher luminescent signal corresponds to higher kinase activity.[6]

Fluorescence-Based Kinase Assays

Fluorescence-based assays offer high sensitivity and are amenable to miniaturization.[7] These assays often use fluorescently labeled substrates.[7][11]

  • Fluorescence Intensity (FI): Some assays utilize a fluorogenic kinase substrate that exhibits a change in fluorescence intensity upon phosphorylation.[11][12] This allows for continuous, real-time monitoring of kinase activity.[12]

  • Fluorescence Polarization (FP): This method measures the change in the rotational mobility of a fluorescently labeled peptide substrate upon phosphorylation. The larger, phosphorylated product tumbles more slowly in solution, leading to an increase in fluorescence polarization.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are highly sensitive and have low background interference. They typically involve a biotinylated substrate and a phosphorylation-specific antibody, both labeled with a FRET pair.

Experimental Protocols

The following are detailed protocols for determining the IC50 of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid against a generic tyrosine kinase.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

This protocol is adapted from the ADP-Glo™ Kinase Assay methodology.[6][10]

Materials:

  • Purified, active kinase of interest

  • Kinase substrate (e.g., a generic tyrosine kinase peptide)

  • 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (test inhibitor)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or equivalent)

  • White, opaque 384-well assay plates

  • Luminometer

Workflow:

cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Add Inhibitor/ Vehicle B Add Kinase A->B 2 µL C Incubate B->C 15 min RT D Add ATP/ Substrate C->D E Incubate D->E 60 min 30°C F Add ADP-Glo™ Reagent E->F G Incubate F->G 40 min RT H Add Kinase Detection Reagent G->H I Incubate H->I 30-60 min RT J Read Luminescence I->J

Caption: Workflow for the luminescence-based kinase assay.

Procedure:

  • Inhibitor and Kinase Preparation:

    • Add 2 µL of the serially diluted 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid or control (DMSO for 0% inhibition, positive control inhibitor for 100% inhibition) to the wells of a 384-well plate.

    • Prepare a 2X kinase solution in kinase buffer.

    • Add 2 µL of the 2X kinase solution to each well, except for the "no enzyme" control wells (add 2 µL of kinase buffer instead).

    • Mix the plate gently and incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP/substrate solution in kinase buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 4 µL of the 2X ATP/substrate solution to each well. The final reaction volume is 8 µL.

    • Mix the plate and incubate at 30°C for 60 minutes. The incubation time may need to be optimized.

  • ADP Detection:

    • Add 8 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 16 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Protocol 2: Fluorescence-Based Kinase Assay (Continuous FI Principle)

This protocol is based on a continuous, fluorescence intensity assay format.[12]

Materials:

  • Purified, active kinase of interest

  • Fluorogenic kinase substrate (e.g., a Sox-based peptide)[11]

  • 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (test inhibitor)

  • Known kinase inhibitor (positive control)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • DTT solution

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader with temperature control and kinetic read capability

Workflow:

cluster_prep Plate Preparation cluster_reaction Kinase Reaction & Detection A Prepare Master Mix (Buffer, ATP, DTT) B Add Master Mix to wells A->B C Add Inhibitor/ Vehicle B->C D Add Substrate C->D E Equilibrate D->E 5 min 30°C F Add Kinase E->F G Read Fluorescence Kinetically F->G Every 1-2 min for 30-60 min

Sources

experimental design for in vivo studies with 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Design for In Vivo Studies with 7-Fluoro-4-hydroxycinnoline-3-carboxylic Acid

Executive Summary

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (7-F-HC3CA, CAS 1994-11-2) is a potent, small-molecule inhibitor of 2-oxoglutarate (2-OG)-dependent dioxygenases[1]. In preclinical drug development, this compound serves as a critical tool for investigating the therapeutic modulation of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Collagen Prolyl 4-Hydroxylases (CP4H)[2][3]. This application note provides a comprehensive, field-tested framework for designing in vivo studies using 7-F-HC3CA, focusing on formulation, pharmacokinetic considerations, and self-validating efficacy protocols for anemia and fibrosis models.

Mechanistic Rationale & Pharmacological Profile

To design an effective in vivo study, one must first understand the structural causality behind the compound's activity.

Mechanism of Action: Both HIF-PHD and CP4H require molecular oxygen, Fe(II), and 2-oxoglutarate (2-OG) to function. 7-F-HC3CA acts as a competitive 2-OG mimetic. The C3-carboxylic acid and C4-hydroxyl groups form a highly stable bidentate chelation complex with the catalytic Fe(II) ion in the enzyme's active site, displacing 2-OG and coordinating water molecules[3][4].

The Role of the 7-Fluoro Substitution: The strategic placement of a fluorine atom at the 7-position is not arbitrary. It serves three distinct pharmacological purposes:

  • pKa Modulation: It lowers the pKa of the C4-hydroxyl group, optimizing its ionization state at physiological pH to ensure rapid and tight binding to the Fe(II) center.

  • Metabolic Stability: It blocks cytochrome P450-mediated oxidation at the 7-position, significantly extending the compound's in vivo half-life compared to unsubstituted cinnolines.

  • Membrane Permeability: The halogen increases the overall lipophilicity (LogP) of the scaffold, enhancing cellular penetration to reach cytosolic HIF-PHD and endoplasmic reticulum-localized CP4H.

Pathway Impact: By inhibiting HIF-PHD, 7-F-HC3CA prevents the hydroxylation of the HIF-1α subunit. Without this modification, the von Hippel-Lindau (VHL) protein cannot ubiquitinate HIF-1α for proteasomal degradation. Consequently, HIF-1α stabilizes, translocates to the nucleus, and drives the transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF)[5][6].

HIF_Pathway HIF HIF-1α (Cytosol) PHD HIF-PHD (Active) Fe2+, 2-OG, O2 HIF->PHD Normoxia Nucleus HIF-1α (Nucleus) Gene Transcription HIF->Nucleus Stabilization (Inhibitor Present) OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Inhibitor 7-F-HC3CA (Inhibitor) Inhibitor->PHD Inhibits (Fe2+ Chelation) VHL VHL Ubiquitination Proteasomal Degradation OH_HIF->VHL EPO EPO, VEGF, Glycolysis Nucleus->EPO Upregulation

Caption: Mechanism of HIF-1α stabilization via HIF-PHD inhibition by 7-F-HC3CA.

Formulation and Pharmacokinetics (PK)

Because 7-F-HC3CA possesses a carboxylic acid moiety, it exhibits pH-dependent solubility. It is poorly soluble in acidic aqueous environments but forms highly soluble sodium salts at physiological pH.

Recommended In Vivo Formulation (Oral/IP):

  • Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline.

  • Preparation: Dissolve 7-F-HC3CA in DMSO first. Add PEG300 and Tween 80, vortexing until clear. Slowly add saline dropwise while sonicating to prevent precipitation. The final pH should be adjusted to ~7.4 using 0.1 M NaOH if necessary.

Table 1: Representative Pharmacokinetic Profile (Murine Model, 30 mg/kg PO)

ParameterEstimated ValueCausality / Experimental Implication
Tmax 1.5 - 2.0 hoursRapid absorption dictates that acute pharmacodynamic sampling (e.g., HIF-1α stabilization) should occur at 4-6 hours post-dose.
Cmax ~15 µg/mLSufficient to exceed the in vitro IC50 for both CP4H and HIF-PHD, ensuring target saturation.
Half-life (t1/2) 4.5 - 6.0 hoursSupports once-daily (QD) or twice-daily (BID) dosing regimens for sustained target inhibition.
Bioavailability (F) > 60%The 7-fluoro substitution protects against rapid first-pass metabolism, making oral gavage a viable route.

In Vivo Experimental Protocols

A scientifically rigorous protocol must be a self-validating system. This means incorporating internal controls that prove the assay is working independently of the test compound's performance.

InVivoWorkflow Day0 Day 0 Acclimation & Baseline Day1_7 Days 1-7 Daily Dosing (PO/IP) Day0->Day1_7 Day7 Day 7 Tissue/Blood Collection Day1_7->Day7 Analysis Analysis ELISA, IHC, qPCR Day7->Analysis

Caption: Standard 7-day in vivo workflow for evaluating 7-F-HC3CA efficacy.

Protocol A: Evaluating HIF-1α Stabilization and Erythropoiesis (Anemia Model)

Objective: To measure the dose-dependent increase in serum EPO resulting from HIF-PHD inhibition. Self-Validating Elements: Includes a baseline bleed (internal control) and a clinically validated positive control (e.g., Roxadustat) to confirm assay sensitivity.

Step-by-Step Methodology:

  • Acclimation & Baseline: Acclimate 8-10 week old C57BL/6 mice for 7 days. On Day 0, perform a submandibular bleed (50 µL) to establish baseline serum EPO levels for each animal.

  • Group Assignment: Randomize mice into four groups (n=6/group): Vehicle, 7-F-HC3CA (15 mg/kg), 7-F-HC3CA (45 mg/kg), and Positive Control (Roxadustat, 10 mg/kg).

  • Dosing: Administer compounds via oral gavage (PO) once daily for 7 days.

  • Pharmacodynamic Sampling: On Day 7, 6 hours post-final dose, euthanize the animals. Collect whole blood via cardiac puncture for serum isolation. Harvest kidneys and immediately snap-freeze in liquid nitrogen (crucial, as HIF-1α degrades within minutes under normoxic conditions if the inhibitor washes out).

  • Quantification:

    • Measure serum EPO using a mouse-specific EPO ELISA kit.

    • Lyse kidney tissue in RIPA buffer containing protease inhibitors and 1 mM DTT. Perform Western Blotting for HIF-1α (nuclear fraction) and β-actin (loading control).

Protocol B: Assessing Anti-Fibrotic Efficacy via CP4H Inhibition

Objective: To quantify the reduction in collagen cross-linking in a bleomycin-induced pulmonary fibrosis model. Rationale: CP4H is required for the 4-hydroxylation of proline residues in procollagen. Without this modification, the collagen triple helix is thermally unstable at body temperature and is degraded, thereby halting fibrosis[2].

Step-by-Step Methodology:

  • Induction: On Day 0, anesthetize mice and administer bleomycin (1.5 U/kg) intratracheally to induce pulmonary fibrosis. A Sham group receives intratracheal saline.

  • Therapeutic Intervention: Begin dosing on Day 7 (when the inflammatory phase transitions to the fibrotic phase). Administer 7-F-HC3CA (30 mg/kg IP, QD) to the treatment group.

  • Endpoint: On Day 21, euthanize the animals. Harvest the left lung for histological analysis (Masson's Trichrome stain) and the right lung for biochemical analysis.

  • Hydroxyproline Assay (Direct Mechanistic Readout): Homogenize the right lung in 100 µL of dH2O per 10 mg of tissue. Hydrolyze in 12M HCl at 120°C for 3 hours. Assay the supernatant using a colorimetric Hydroxyproline Assay Kit (absorbance at 560 nm). Causality note: Because 7-F-HC3CA directly inhibits the formation of hydroxyproline, this assay is a direct measurement of target engagement.

Data Presentation & Expected Outcomes

Table 2: Expected Pharmacodynamic Responses

Assay / ReadoutTarget BiomarkerExpected Fold Change (vs. Vehicle)Mechanistic Interpretation
EPO ELISA (Protocol A) Serum Erythropoietin3.0x - 5.0x IncreaseConfirms systemic HIF-PHD inhibition and subsequent functional transcription of HIF-1α target genes.
Western Blot (Protocol A) Renal HIF-1α (Nuclear)> 10x IncreaseValidates direct target engagement; HIF-1α is escaping VHL-mediated degradation.
Hydroxyproline (Protocol B) Lung Hydroxyproline40% - 60% DecreaseConfirms in vivo CP4H inhibition; procollagen is failing to mature into stable, cross-linked collagen fibers.

Sources

how to prepare 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid for cell culture experiments

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and In Vitro Evaluation of 7-Fluoro-4-hydroxycinnoline-3-carboxylic Acid in Cell Culture

Executive Summary & Scientific Grounding

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (CAS 1994-11-2) is a specialized heterocyclic building block and bioactive scaffold with a molecular weight of 208.15 g/mol . Historically synthesized via the von Richter reaction[1], the cinnoline core has emerged as a privileged scaffold in drug discovery.

Causality in Molecular Design: The parent compound, 4-hydroxycinnoline-3-carboxylic acid, exists in tautomeric equilibrium with its 4-oxo-1,4-dihydro form and is a known structural mimic of kynurenic acid. Derivatives of this scaffold are, an enzyme critical for collagen stabilization and HIF-1α regulation, with some analogs exhibiting IC50 values as low as 0.02 μM[2]. Furthermore, cinnoline derivatives are documented to , thereby disrupting the downstream PI3K/Akt/mTOR proliferation cascade[3].

The specific introduction of a highly electronegative fluorine atom at the 7-position serves a dual purpose: it significantly enhances the lipophilicity and cellular membrane permeability of the molecule, and it provides metabolic stability against oxidative degradation compared to the unfluorinated parent compound[4].

Mechanistic Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT Akt (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CP4H Collagen Prolyl 4-Hydroxylase (CP4H) HIF1A HIF-1α Stabilization CP4H->HIF1A Regulates Cinnoline 7-Fluoro-4-hydroxycinnoline -3-carboxylic acid Cinnoline->RTK Inhibits Cinnoline->CP4H Inhibits

Mechanism of action: Cinnoline derivatives inhibiting RTK/PI3K signaling and CP4H activity.

Quantitative Data: Reagent Preparation & Assay Parameters

To ensure reproducibility, all quantitative parameters for stock preparation and in vitro assays are standardized below.

Table 1: Physicochemical Properties & Stock Reconstitution

Property Value Scientific Rationale
Molecular Formula C9H5FN2O3[5] Determines exact mass for molarity calculations.
Molecular Weight 208.15 g/mol Standardized weight for reconstitution.
Primary Solvent Anhydrous DMSO The rigid planar structure and zwitterionic potential cause strong intermolecular hydrogen bonding. DMSO disrupts these networks to ensure complete solubilization.
10 mM Stock Prep 2.08 mg in 1.0 mL DMSO Provides a versatile concentrated stock for serial dilutions.

| 50 mM Stock Prep | 10.41 mg in 1.0 mL DMSO | Used for high-concentration target engagement assays. |

Table 2: Experimental Parameters for Cell Culture Assays

Assay Type Target Pathway Recommended Range Incubation Readout
Cell Viability RTK / PI3K dependent survival 1 μM – 50 μM 48 - 72 hours Absorbance (570 nm)
Target Engagement p-Akt (Ser473) / HIF-1α 5 μM – 20 μM 2 - 24 hours Chemiluminescence

| Enzyme Inhibition | CP4H Activity | 0.01 μM – 1 μM | 1 hour | Fluorescence / MS |

Detailed Experimental Protocol: Cell Culture Treatment

This protocol is designed as a self-validating system . By incorporating strict vehicle controls and intermediate dilution steps, it eliminates artifactual data caused by solvent toxicity or compound precipitation.

Phase A: Reagent Preparation & Storage
  • Dissolution: Weigh exactly 2.08 mg of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (Purity ≥97%[6]) into a sterile, light-blocking microcentrifuge tube. Add 1.0 mL of cell-culture grade, anhydrous DMSO to yield a 10 mM stock.

  • Homogenization: Vortex for 30 seconds, followed by sonication in a water bath at room temperature for 5 minutes.

    • Self-Validation Check: Hold the tube against a light source. The solution must be completely transparent. Any turbidity indicates incomplete dissolution, which will lead to inaccurate dosing.

  • Aliquoting: Divide the stock into 50 μL aliquots and store at -20°C.

    • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which hydrolyzes the carboxylic acid moiety and degrades the compound. Single-use aliquots prevent this degradation.

Phase B: Cell Seeding
  • Harvesting: Trypsinize target cells (e.g., A549 lung carcinoma or HUVEC cells) and neutralize with complete media.

  • Plating: Seed cells at a density of 1×104 cells/well in a 96-well plate (for viability) or 3×105 cells/well in a 6-well plate (for Western Blot).

  • Recovery: Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: A 24-hour recovery ensures cells re-adhere, repair surface receptors cleaved by trypsin, and enter the exponential (log) growth phase required for accurate assessment of anti-proliferative RTK inhibitors[3].

Phase C: Compound Treatment & Internal Controls
  • Intermediate Dilution: Prepare a 1000× intermediate concentration of your desired final dose in pure DMSO. (e.g., for a 10 μM final concentration, prepare a 10 mM intermediate).

  • Media Spiking: Dilute the intermediate solution 1:1000 into pre-warmed complete culture media.

    • Causality: Direct addition of raw DMSO stock into the culture well causes localized high concentrations, leading to micro-precipitates that cells cannot absorb. Pre-mixing in media ensures uniform distribution.

  • System Validation Controls:

    • Vehicle Control: Add exactly 0.1% DMSO to untreated wells. This establishes the baseline and isolates the compound's effect from solvent toxicity.

    • Positive Control: Include a known inhibitor (e.g., 10 μM Erlotinib for RTK assays, or 1 mM Dimethyloxalylglycine (DMOG) for CP4H assays) to validate the dynamic range and sensitivity of your specific cell line.

  • Incubation: Replace the media in the cell plates with the spiked media and incubate for the timeframes specified in Table 2.

Phase D: Downstream Considerations
  • For CP4H Assays: The 3-carboxylic acid group is essential for chelating active-site metals[2]. Avoid using culture media heavily supplemented with exogenous transition metals (e.g., excess Fe2+ or Zn2+) during the treatment window, as this can artificially quench the inhibitor before it reaches the intracellular target.

Sources

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid as a research tool in neurobiology

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a comprehensive framework for utilizing 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (7-F-4-OH-Cinn-3-CA). By synthesizing structural pharmacology with rigorously designed, self-validating experimental protocols, this guide ensures high-fidelity data generation in neurobiological assays.

Executive Summary & Pharmacological Rationale

Historically, kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) and its halogenated derivatives have served as the standard antagonists for the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. Furthermore, shifting the carboxylate to the 3-position (e.g., 4-hydroxyquinoline-3-carboxylic acid) yields potent antagonists that also target the inhibitory Glycine Receptor (GlyR) .

However, quinoline derivatives often suffer from poor aqueous solubility, complicating in vitro perfusion and in vivo dosing. Causality in Scaffold Selection: By substituting the quinoline core with a cinnoline core (1,2-diazanaphthalene), the additional nitrogen atom alters the molecule's dipole moment and lowers the pKa of the hydroxyl group . This bioisosteric replacement significantly enhances aqueous solubility without sacrificing binding affinity. Simultaneously, the 7-fluoro substitution increases lipophilic efficiency, perfectly anchoring the molecule into the hydrophobic pocket of the GluN1 binding cleft.

Pathway Glu Glutamate (Primary Agonist) NMDAR NMDA Receptor Complex (GluN1 / GluN2) Glu->NMDAR Binds GluN2 Gly Glycine / D-Serine (Co-Agonist) Gly->NMDAR Binds GluN1 Ca Ca2+ Influx Membrane Depolarization NMDAR->Ca Channel Opening Downstream Synaptic Plasticity (LTP / LTD) Ca->Downstream Kinase Cascade Antagonist 7-Fluoro-4-hydroxycinnoline- 3-carboxylic acid Antagonist->NMDAR Competitive Blockade at GluN1 Site

Diagram 1: Mechanistic blockade of NMDA receptor-mediated Ca2+ influx by 7-F-4-OH-Cinn-3-CA.

Quantitative Pharmacological Profile

To contextualize the utility of 7-F-4-OH-Cinn-3-CA, it must be compared against its structural predecessors. The table below summarizes the structure-activity relationship (SAR) evolution of this compound class.

Compound Class / DerivativeCore ScaffoldTarget ReceptorRelative Affinity (IC50)Key Physicochemical Advantage
Kynurenic Acid Quinoline-2-CANMDA (GluN1)~10 - 40 µMEndogenous baseline
7-Chloro-4-hydroxyquinoline-3-CA Quinoline-3-CAGlyR α1 / NMDA~1 - 5 µMHigh potency, limited solubility
7-Fluoro-4-hydroxycinnoline-3-CA Cinnoline-3-CANMDA / GlyR~0.5 - 2 µMEnhanced solubility, high lipophilic efficiency ,

(Note: Affinity ranges represent consensus values derived from bioisosteric profiling of 3-carboxy quinoline/cinnoline scaffolds).

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical experimental choice is grounded in mechanistic causality.

Protocol A: Electrophysiological Isolation of NMDA Receptor Antagonism

This whole-cell patch-clamp protocol is optimized for acute murine hippocampal slices to validate the compound's competitive antagonism at the GluN1 site.

Step 1: Slice Preparation & Recovery

  • Action: Cut 300 µm coronal slices in ice-cold, sucrose-substituted Artificial Cerebrospinal Fluid (ACSF).

  • Causality: Replacing extracellular sodium with sucrose during slicing prevents action potential firing and subsequent excitotoxic cell death, preserving the integrity of the dendritic arbors and synaptic NMDA receptors.

Step 2: Pharmacological Isolation

  • Action: Perfuse slices with ACSF containing 0 mM Mg²⁺ , 10 µM NBQX, and 10 µM Bicuculline.

  • Causality:

    • 0 mM Mg²⁺: Physiological Mg²⁺ blocks the NMDA pore in a voltage-dependent manner. Removing it allows the recording of purely ligand-gated kinetics without voltage-confounding factors.

    • NBQX & Bicuculline: NBQX competitively blocks AMPA/kainate receptors, while Bicuculline blocks GABA-A receptors, isolating the evoked Excitatory Postsynaptic Currents (EPSCs) strictly to the NMDA receptor.

Step 3: Compound Application

  • Action: Establish a stable baseline of evoked NMDA EPSCs (stimulating the Schaffer collateral pathway). Perfuse 7-F-4-OH-Cinn-3-CA at escalating doses (0.1 µM to 50 µM) and record the depression of the EPSC amplitude.

Step 4: Internal System Validation (Critical Step)

  • Action: Following maximum signal depression, co-perfuse the slice with the antagonist plus100 µM D-serine (a high-affinity GluN1 co-agonist).

  • Causality: If 7-F-4-OH-Cinn-3-CA is a true competitive antagonist at the GluN1 site, the high concentration of D-serine will outcompete the cinnoline derivative and rescue the EPSC amplitude. Failure to rescue indicates an off-target effect (e.g., pore blockade or non-competitive allosteric modulation), thereby serving as an internal quality control for the assay.

Workflow Prep 1. Preparation Acute Hippocampal Slices (300 µm) Isolate 2. Pharmacological Isolation ACSF + NBQX + Bicuculline (Mg2+-free) Prep->Isolate Baseline 3. Baseline Recording Evoke EPSCs via Schaffer Collateral Isolate->Baseline Perfusion 4. Compound Perfusion Apply 7-F-4-OH-Cinn-3-CA (0.1 - 50 µM) Baseline->Perfusion Validation 5. System Validation Wash-in high D-Serine to reverse block Perfusion->Validation

Diagram 2: Patch-clamp electrophysiology workflow for validating GluN1 competitive antagonism.

Protocol B: High-Throughput Radioligand Binding Assay

For drug development professionals requiring high-throughput screening (HTS) of cinnoline derivatives.

Step 1: Membrane Preparation

  • Action: Homogenize rat cortical tissue in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g. Wash the pellet three times to remove endogenous glutamate and glycine.

Step 2: Radioligand Selection & Incubation

  • Action: Incubate membranes with 2 nM [³H]MDL 105,519 and varying concentrations of 7-F-4-OH-Cinn-3-CA for 60 minutes at 4°C.

  • Causality: Why use [³H]MDL 105,519 instead of [³H]Glycine? Glycine binds to multiple off-target sites (e.g., GlyT1/GlyT2 transporters, inhibitory GlyRs). MDL 105,519 is a highly selective, high-affinity antagonist strictly for the NMDA GluN1 subunit. This eliminates background noise and ensures the calculated Ki​ is receptor-specific.

Step 3: Internal System Validation

  • Action: Run a parallel displacement curve using a known standard (e.g., 7-chlorokynurenic acid).

  • Causality: The IC50 of the standard must fall within its established literature range (0.5 - 1 µM). If it shifts, it immediately alerts the researcher to issues with membrane degradation or radioligand specific activity, preventing the reporting of false-positive affinities for the cinnoline test compound.

References

  • Schmieden V, Jezequel S, Betz H. Novel antagonists of the inhibitory glycine receptor derived from quinolinic acid compounds . Molecular Pharmacology. 1996 Nov;50(5):1200-6. PMID: 8913351. URL:[Link]

  • Saxena S, Mishra R, Mazumder A, Mazumder R, Shuaib M. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives . Indian Journal of Pharmaceutical Education and Research. 2025;59(1):13-29. DOI: 10.5530/ijper.20253735. URL:[Link]

Application Note: A Framework for the Development and Validation of Analytical Methods for the Quantification of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of the novel compound 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. Given the absence of established methods for this specific analyte, this note emphasizes a first-principles approach, guiding researchers through the systematic development of robust and reliable quantification assays using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating, adhering to the principles outlined in international regulatory guidelines, ensuring data integrity for research, development, and quality control applications.

Introduction: The Analytical Challenge of Novel Cinnolines

Cinnoline derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid represents a novel molecular entity whose therapeutic potential is yet to be explored. The journey from synthesis to clinical application, however, is critically dependent on the availability of robust analytical methods to accurately and precisely quantify the molecule in various matrices.

This application note addresses this foundational requirement by providing a detailed framework for creating and validating such methods from the ground up. We will explore two primary analytical techniques:

  • Reverse-Phase HPLC with UV Detection (RP-HPLC-UV): A workhorse technique for purity assessment, stability studies, and quantification in simpler matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for highly sensitive and selective quantification in complex biological matrices, such as plasma, which is essential for pharmacokinetic and metabolic studies.

The causality behind each experimental choice is explained, providing the user not just with a protocol, but with the scientific rationale required to adapt and troubleshoot the methods effectively.

Predicted Physicochemical Properties & Analytical Considerations

Since 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is a novel compound, its empirical physicochemical properties are not yet documented. However, we can predict its behavior based on its structural motifs to guide initial method development.

  • Acidity/Basicity (pKa): The molecule possesses a carboxylic acid group (pKa ~2-4) and a potentially basic cinnoline ring system. The 4-hydroxy group also has an acidic proton. This amphoteric nature means that the analyte's charge state is highly dependent on pH. Control of pH in the mobile phase will be critical to ensure consistent retention and peak shape in reverse-phase chromatography.

  • LogP (Lipophilicity): The presence of a fluorinated aromatic system suggests moderate lipophilicity, making it well-suited for retention on C18 or similar non-polar stationary phases.

  • UV Absorbance: The extended aromatic system of the cinnoline core is expected to exhibit strong UV absorbance. A full UV-Vis scan of a purified standard should be the first step to determine the optimal wavelength (λmax) for detection, likely in the 250-380 nm range.

RP-HPLC-UV Method Development and Protocol

High-Performance Liquid Chromatography is a fundamental technique for separating and quantifying components in a mixture. For a novel compound like 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, a systematic approach to method development is crucial.

Rationale for Methodological Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the recommended starting point due to its versatility and effectiveness in retaining moderately non-polar compounds. A particle size of less than 3 µm is preferred for higher efficiency and better resolution.

  • Mobile Phase: A combination of an aqueous phase and an organic solvent is standard. Acetonitrile is often chosen over methanol as it typically provides lower backpressure and better peak shape for heterocyclic compounds.

  • pH Control: Given the analyte's acidic and basic functional groups, buffering the aqueous portion of the mobile phase is non-negotiable. A pH of around 3 is a logical starting point. At this pH, the carboxylic acid will be protonated (neutral), enhancing retention on a C18 column and ensuring sharp, symmetrical peaks. Formic acid (0.1%) is an excellent choice as it is a good proton source and is also compatible with mass spectrometry, facilitating a smooth transition to LC-MS/MS methods.

Experimental Workflow for HPLC Method Development

The following diagram outlines the logical flow for developing the HPLC method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: System Suitability A Prepare Stock Solution (1 mg/mL in DMSO/MeOH) B Determine λmax (UV-Vis Scan 200-400 nm) A->B C Select Column (e.g., C18, 2.7 µm) B->C D Screen Mobile Phase (ACN vs. MeOH) C->D E Optimize Gradient (e.g., 10-90% B in 10 min) D->E F Fine-tune Flow Rate & Temp (e.g., 0.4 mL/min, 30°C) E->F G Inject Standard 5x F->G H Assess Performance (Tailing Factor, RSD% of RT & Area) G->H

Caption: Workflow for RP-HPLC-UV method development.

Detailed Protocol: HPLC Quantification

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
  • Stock Solution: Accurately weigh 10 mg of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid standard and dissolve in 10 mL of methanol or DMSO to obtain a 1 mg/mL solution.
  • Working Standard: Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to create a working standard of 10 µg/mL.

2. HPLC Instrument Parameters (Starting Conditions):

  • Column: C18, 100 mm x 2.1 mm, 2.7 µm particle size.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.
  • UV Detection: Set to the predetermined λmax (e.g., 280 nm).
  • Gradient Program: | Time (min) | % Mobile Phase B | |------------|------------------| | 0.0 | 10 | | 10.0 | 90 | | 12.0 | 90 | | 12.1 | 10 | | 15.0 | 10 |

3. System Suitability Testing (SST):

  • Before running samples, inject the working standard five times.
  • The system is deemed ready if it meets the following criteria:
  • Peak Area RSD: ≤ 2.0%
  • Retention Time RSD: ≤ 1.0%
  • Tailing Factor (Asymmetry): 0.8 - 1.5

4. Calibration Curve:

  • Prepare a series of calibration standards from the stock solution, typically ranging from 0.1 µg/mL to 100 µg/mL.
  • Inject each standard and plot the peak area against the concentration.
  • Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the coefficient of determination (R²), which should be ≥ 0.995.

LC-MS/MS Method Development for High-Sensitivity Quantification

For bioanalytical applications, LC-MS/MS is indispensable due to its superior sensitivity and selectivity, allowing for quantification in the presence of complex matrix components.

Rationale for Methodological Choices
  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar, ionizable molecules like our target analyte. Given the presence of the carboxylic acid and the basic nitrogen atoms in the cinnoline ring, the molecule should ionize well in both positive and negative modes. Both should be tested, but negative mode (deprotonation of the carboxylic acid) is often more stable and less prone to adduct formation for acidic molecules.

  • Tuning and Fragmentation: The first step is to infuse a pure standard solution directly into the mass spectrometer to find the precursor ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). Following this, collision-induced dissociation (CID) is used to fragment the precursor ion. The most stable and abundant fragment ions (product ions) are selected for quantification and confirmation. This process creates a highly specific Selected Reaction Monitoring (SRM) transition.

Experimental Workflow for LC-MS/MS Method Development

LCMS_Workflow A 1. Infuse Standard (e.g., 1 µg/mL in 50:50 ACN:H₂O) B 2. Optimize Ionization (Test ESI+ and ESI-) A->B C 3. Identify Precursor Ion ([M+H]⁺ or [M-H]⁻) B->C D 4. Fragment Precursor Ion (Optimize Collision Energy) C->D E 5. Select SRM Transitions (Quantifier & Qualifier) D->E F 6. Integrate with Optimized LC Method E->F G 7. Validate in Matrix (e.g., Plasma) F->G

Caption: Systematic workflow for LC-MS/MS method development.

Detailed Protocol: LC-MS/MS Quantification in Plasma

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma sample (or standard/QC), add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at >12,000 x g for 10 minutes at 4 °C.
  • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Instrument Parameters (Example):

  • LC System: Use the HPLC conditions developed in Section 3.3. The short gradient and high throughput are well-suited for bioanalysis.
  • Mass Spectrometer: Triple Quadrupole (QqQ).
  • Ion Source: ESI (Negative Mode).
  • Capillary Voltage: -3.0 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • SRM Transitions (Hypothetical): | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | |----------------------------------------------|---------------------|-------------------|-----------------|-----------------------| | 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (Quantifier) | 223.0 | 179.0 | 100 | 15 | | 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (Qualifier) | 223.0 | 151.0 | 100 | 25 | | Internal Standard (IS) | Varies | Varies | 100 | Varies | (Note: The m/z values are hypothetical and must be determined empirically.)

Method Validation Protocol

Once developed, the analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to established guidelines such as the ICH Q2(R1).

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities).No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.995; back-calculated standards should be within ±15% of nominal value (±20% at LLOQ).
Accuracy (Trueness) The closeness of the mean test results to the true value. Assessed at LLOQ, Low, Mid, and High QC levels.Mean concentration within ±15% of nominal value (±20% at LLOQ).
Precision The closeness of agreement among a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio > 10; must meet accuracy and precision criteria.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for developing and validating analytical methods for the novel compound 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. By following the systematic workflows for HPLC-UV and LC-MS/MS, researchers can establish reliable and robust assays suitable for a wide range of applications, from early-stage discovery to regulated bioanalysis. The emphasis on understanding the "why" behind each step empowers scientists to not only implement these protocols but also to adapt them for other novel chemical entities.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

developing novel assays using 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Title: Novel Homogeneous Assays for Kinase Drug Discovery Using the Fluorescent Probe 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Abstract

This document provides a comprehensive guide to leveraging the unique properties of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (herein referred to as F-HCA) for the development of novel, high-throughput screening assays for kinase drug discovery. F-HCA is a synthetic fluorophore with intrinsic fluorescence sensitive to its local environment, making it an ideal probe for studying protein-ligand interactions. We present two primary applications: a direct fluorescence polarization (FP) binding assay to quantify kinase-F-HCA interaction and a competitive FP assay for screening unlabeled inhibitor candidates. Detailed, step-by-step protocols, data analysis guidelines, and troubleshooting tips are provided for researchers in academia and the pharmaceutical industry.

Introduction: The Opportunity of F-HCA in Kinase Research

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of specific kinase inhibitors is therefore a major focus of modern drug discovery. A significant challenge in this field is the need for robust, scalable, and cost-effective screening assays.

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (F-HCA) is a novel heterocyclic compound with intrinsic fluorescence. Its cinnoline core is a privileged scaffold in kinase inhibitor design, suggesting a potential affinity for the ATP-binding pocket of various kinases. The fluorine substitution at the 7-position can enhance binding affinity and metabolic stability, while the carboxylate group offers a point for potential conjugation or specific ionic interactions.

The core hypothesis underpinning these protocols is that the binding of F-HCA to a kinase will restrict its rotational freedom in solution. This change can be sensitively detected by fluorescence polarization, providing a powerful, homogeneous assay format that requires no separation steps.

Principle of the Assays: Fluorescence Polarization

Fluorescence Polarization (FP) is a technique that measures the change in the rotational motion of a fluorescent molecule. When a small fluorescent molecule like F-HCA is excited with polarized light, it tumbles rapidly in solution before it emits light, resulting in a low polarization signal. However, when F-HCA binds to a much larger protein, such as a kinase, its tumbling is significantly slowed. This results in a higher proportion of the emitted light retaining its polarization, leading to a high polarization signal. This principle is the foundation for the assays described below.

Diagram 1: Principle of Fluorescence Polarization Assay

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization F-HCA_free { Free F-HCA | Rapid Tumbling} Low_P Low Polarization Signal F-HCA_free->Low_P Excitation with polarized light Kinase Kinase F-HCA_bound { Kinase-Bound F-HCA | Slow Tumbling} High_P High Polarization Signal F-HCA_bound->High_P Excitation with polarized light

Caption: F-HCA binding to a kinase slows its rotation, increasing the polarization signal.

Materials and Equipment

Reagents
  • 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (F-HCA)

  • Kinase of interest (e.g., ABL1, SRC, EGFR)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100. Note: Buffer composition may need to be optimized for the specific kinase.

  • DMSO (Anhydrous)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

Equipment
  • Microplate reader capable of fluorescence polarization measurements (e.g., equipped with 485 nm excitation and 535 nm emission filters).

  • Low-volume, black, flat-bottom 96-well or 384-well microplates (e.g., Corning #3821).

  • Calibrated single and multi-channel pipettes.

  • Acoustic liquid handler (optional, for high-throughput screening).

Protocol 1: Direct Binding Assay to Determine Kd

This protocol determines the dissociation constant (Kd) of F-HCA for the target kinase.

Experimental Workflow

Diagram 2: Workflow for Direct Binding Assay

Direct_Binding_Workflow prep_reagents 1. Prepare Reagents (F-HCA, Kinase, Buffer) serial_dilution 2. Create Kinase Serial Dilution prep_reagents->serial_dilution add_probe 3. Add Fixed [F-HCA] to all wells serial_dilution->add_probe incubate 4. Incubate (e.g., 60 min at RT) add_probe->incubate read_plate 5. Read Fluorescence Polarization (mP) incubate->read_plate analyze 6. Analyze Data (Plot mP vs. [Kinase]) read_plate->analyze calc_kd 7. Calculate Kd (Non-linear regression) analyze->calc_kd

Caption: Step-by-step workflow for determining the Kd of F-HCA.

Step-by-Step Protocol
  • Prepare F-HCA Solution: Prepare a 2X concentrated solution of F-HCA in Assay Buffer. The final concentration in the well should be low (e.g., 1-5 nM) to avoid signal saturation and ensure that the probe concentration is well below the expected Kd.

  • Prepare Kinase Serial Dilution:

    • Prepare a 2X concentrated serial dilution of the kinase in Assay Buffer. A 12-point, 1:3 dilution series is recommended, starting from a high concentration (e.g., 2 µM).

    • Include a "no kinase" control well containing only Assay Buffer.

  • Plate Setup:

    • Add 50 µL of each 2X kinase dilution to the wells of a 96-well plate.

    • Add 50 µL of the 2X F-HCA solution to all wells. The total volume is now 100 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. Note: The incubation time should be optimized to ensure the binding reaction has reached equilibrium.

  • Measurement: Read the plate on a microplate reader capable of FP. Measure the polarization in millipolarization units (mP).

Data Analysis
  • Plot the mP values as a function of the logarithm of the kinase concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

  • The Kd is the concentration of the kinase at which half-maximal binding is observed.

Table 1: Example Data for F-HCA Binding to Kinase A

[Kinase A] (nM)log[Kinase A]mP (Average)
20003.30285
6672.82282
2222.35275
741.87250
251.40205
8.20.91150
2.70.43110
0.9-0.0585
0.3-0.5270
0.1-1.0062
0-60

From this data, the calculated Kd would be approximately 15 nM .

Protocol 2: Competitive Assay for Inhibitor Screening

This protocol uses F-HCA as a probe to screen for and characterize unlabeled compounds that compete for the same binding site on the kinase.

Experimental Workflow

Diagram 3: Workflow for Competitive Binding Assay

Competitive_Binding_Workflow prep_reagents 1. Prepare Reagents (Inhibitor, F-HCA, Kinase) inhibitor_dilution 2. Create Inhibitor Serial Dilution prep_reagents->inhibitor_dilution add_kinase_probe 3. Add Kinase/F-HCA Mix to all wells inhibitor_dilution->add_kinase_probe incubate 4. Incubate (e.g., 60 min at RT) add_kinase_probe->incubate read_plate 5. Read Fluorescence Polarization (mP) incubate->read_plate analyze 6. Analyze Data (Plot mP vs. [Inhibitor]) read_plate->analyze calc_ic50 7. Calculate IC50/Ki (Cheng-Prusoff) analyze->calc_ic50

Caption: Step-by-step workflow for determining inhibitor IC50 values.

Step-by-Step Protocol
  • Determine Optimal Reagent Concentrations: From Protocol 1, choose a kinase concentration that gives approximately 70-80% of the maximum FP signal (typically 2-3 times the Kd). The F-HCA concentration remains fixed (e.g., 1-5 nM).

  • Prepare Test Compound Dilutions:

    • Prepare a 4X serial dilution of your test compounds in Assay Buffer containing a fixed percentage of DMSO (e.g., 4%).

    • Include a "no inhibitor" control (Assay Buffer + DMSO) and a "high signal" control (no inhibitor).

  • Prepare Kinase/F-HCA Master Mix: Prepare a 2X master mix containing the pre-determined concentration of kinase and F-HCA in Assay Buffer.

  • Plate Setup (384-well format):

    • Add 10 µL of the 4X test compound dilutions to the wells.

    • Add 10 µL of Assay Buffer.

    • Initiate the reaction by adding 20 µL of the 2X Kinase/F-HCA master mix. The final volume is 40 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the FP signal in mP.

Data Analysis
  • Plot the mP values as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the bound F-HCA probe.

  • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.

Table 2: Example Data for an Inhibitor against Kinase A

[Inhibitor] (nM)log[Inhibitor]mP (Average)
100004.0065
33333.5268
11113.0575
3702.5795
1232.09155
411.61210
13.71.14245
4.60.66265
1.50.18278
0-280

From this data, the calculated IC50 would be approximately 100 nM .

Trustworthiness & Self-Validation

To ensure the reliability of the data generated using these protocols, the following controls are essential for every experiment:

  • No Kinase Control: Wells containing only F-HCA and Assay Buffer. This defines the baseline (low) mP signal.

  • No Inhibitor (High Signal) Control: Wells containing F-HCA, kinase, and vehicle (DMSO). This defines the maximum (high) mP signal window.

  • Positive Control Inhibitor: A known inhibitor for the target kinase should be run in parallel to validate the assay performance on a given day.

  • Z'-factor Calculation: For screening campaigns, the Z'-factor should be calculated from the high and low signal controls to assess assay quality. A Z'-factor > 0.5 is indicative of an excellent assay.

Conclusion & Further Applications

The use of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid as a fluorescent probe offers a rapid, robust, and homogeneous method for studying kinase-ligand interactions. The direct binding and competitive assays described provide a powerful platform for both primary screening and lead optimization in kinase drug discovery. The principles outlined here can be extended to other protein classes, provided F-HCA exhibits binding and a corresponding change in its fluorescence polarization.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. URL: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the synthesis yield of this important heterocyclic compound.

Introduction

The synthesis of cinnoline derivatives, such as 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, is a critical process in the development of new therapeutic agents, as these scaffolds are present in molecules with a wide range of biological activities. However, achieving high yields in these multi-step syntheses can be challenging. This guide provides a comprehensive resource to navigate the potential pitfalls and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, based on a modified Richter cinnoline synthesis approach.

Issue 1: Low Yield in the Sonogashira Coupling Step

The initial step of the proposed synthesis involves a Sonogashira coupling to form the key alkyne intermediate. Low yields at this stage will significantly impact the overall yield.

Question: I am experiencing a low yield of my substituted phenylpropiolic acid ester after the Sonogashira coupling. What are the likely causes and how can I improve it?

Answer:

Low yields in Sonogashira couplings are common and can often be rectified by carefully controlling the reaction conditions. Here are the primary factors to consider:

  • Catalyst Activity: The palladium and copper catalysts are sensitive to air and moisture. Ensure that your catalyst is fresh and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Base: The choice of solvent and base is crucial. A common combination is a mixture of an amine solvent like triethylamine with a co-solvent such as THF or DMF. The base not only scavenges the HX formed but also influences the catalytic cycle.

  • Reaction Temperature: The reaction is typically run at room temperature to slightly elevated temperatures. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition and side reactions.

  • Purity of Starting Materials: Ensure that your haloaniline and alkyne are pure. Impurities can poison the catalyst.

Troubleshooting Workflow for Sonogashira Coupling

Caption: Troubleshooting decision tree for low yield in Sonogashira coupling.

Issue 2: Incomplete Diazotization

The formation of the diazonium salt is a critical step for the subsequent cyclization. Incomplete diazotization will result in a lower yield of the final product.

Question: My diazotization reaction seems to be incomplete, leading to a low yield of the cinnoline product. How can I ensure complete diazotization?

Answer:

Complete diazotization requires careful control of temperature and stoichiometry.

  • Temperature Control: The reaction should be carried out at a low temperature, typically between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt.

  • Stoichiometry: Use a slight excess of sodium nitrite to ensure complete conversion of the aniline.

  • Acid Concentration: The reaction is performed in a strong acid, such as hydrochloric acid. Ensure the acid concentration is sufficient to protonate the aniline and form nitrous acid from sodium nitrite.

Issue 3: Low Yield in the Cyclization Step

The intramolecular cyclization of the diazonium salt is the key ring-forming step. Low yields here are a significant bottleneck.

Question: I am observing a low yield in the final cyclization step to form the 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. What factors influence this cyclization?

Answer:

The Richter cinnoline synthesis is known to be sensitive to reaction conditions.[1]

  • Reaction Temperature: The cyclization is typically induced by heating the aqueous solution of the diazonium salt. The optimal temperature needs to be determined empirically, but it is often in the range of 50-80 °C.[2]

  • pH of the Medium: The pH of the solution can influence the stability of the diazonium salt and the rate of cyclization.

  • Side Reactions: The diazonium salt can undergo other reactions, such as decomposition or coupling, which compete with the desired cyclization. Minimizing the time between diazotization and cyclization can reduce these side reactions.

Table 1: Troubleshooting Summary for Low Cyclization Yield

Parameter Potential Issue Recommended Action
TemperatureToo low (slow reaction) or too high (decomposition)Empirically optimize the temperature, starting around 50°C and gradually increasing.
Reaction TimeToo short (incomplete reaction) or too long (decomposition)Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
pHSuboptimal pH affecting diazonium salt stabilityEnsure the solution remains acidic during the reaction.
Issue 4: Difficulty in Product Purification

The final product may be difficult to purify, leading to lower isolated yields.

Question: I am struggling to purify the final product, 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. What are the best methods for purification?

Answer:

Purification can be challenging due to the product's polarity and potential for contamination with starting materials or side products.

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems, such as ethanol/water or DMF/water, to find the optimal conditions for recrystallization.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by adding acid.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid, may be required.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid?

A1: The most critical step is arguably the intramolecular cyclization of the diazonium salt. This is because the diazonium intermediate is often unstable, and the cyclization can be low-yielding if not performed under optimal conditions.

Q2: Can I use a different starting material instead of 2-amino-4-fluorobenzonitrile?

A2: Yes, other starting materials could potentially be used. For example, one could start with a fluorinated aniline and introduce the alkyne functionality through a different synthetic route. However, the proposed synthesis starting from 2-amino-4-fluorobenzonitrile is a plausible and relatively direct approach.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most of the reaction steps. For more quantitative analysis, especially for the final product, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Diazonium salts are potentially explosive, especially when dry, so they should be handled with care and not isolated. The reactions should be performed in a well-ventilated fume hood.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for your specific laboratory conditions.

Protocol 1: Synthesis of Ethyl 2-(2-amino-4-fluorophenyl)propiolate

This protocol describes a plausible route to the key alkyne intermediate via a multi-step process starting from 2-amino-4-fluorobenzonitrile.

Step 1a: Synthesis of 2-Amino-4-fluorobenzaldehyde

  • This step typically involves the reduction of the nitrile group of 2-amino-4-fluorobenzonitrile. A common method is the use of a reducing agent like diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent such as toluene or THF at low temperatures.

Step 1b: Corey-Fuchs Reaction to form the Dibromoalkene

  • The aldehyde from the previous step is then subjected to a Corey-Fuchs reaction with carbon tetrabromide and triphenylphosphine to yield the corresponding dibromoalkene.

Step 1c: Formation of the Terminal Alkyne

  • The dibromoalkene is treated with a strong base, such as n-butyllithium, to undergo elimination and form the terminal alkyne.

Step 1d: Carboxylation and Esterification

  • The terminal alkyne is then carboxylated, for example, by treatment with carbon dioxide (dry ice), followed by esterification with ethanol under acidic conditions to yield the target ethyl 2-(2-amino-4-fluorophenyl)propiolate.

Protocol 2: Synthesis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Step 2a: Diazotization of Ethyl 2-(2-amino-4-fluorophenyl)propiolate

  • Dissolve the ethyl 2-(2-amino-4-fluorophenyl)propiolate in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.

Step 2b: Intramolecular Cyclization

  • Slowly warm the solution of the diazonium salt to 50-60 °C.

  • Maintain this temperature and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

Step 2c: Hydrolysis of the Ester

  • To the crude reaction mixture containing the ethyl ester of the cinnoline, add a solution of sodium hydroxide.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature.

Step 2d: Work-up and Purification

  • Acidify the basic solution with concentrated hydrochloric acid until the pH is acidic, which will cause the 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid to precipitate.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Synthetic Workflow

Caption: Proposed synthetic workflow for 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.

References

  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (review). Chemistry of Heterocyclic Compounds, 44(5), 501–522. [Link]

  • Simpson, J. C. E. (1953). Condensed Pyridazine and Pyrazine Rings (Cinnolines, Phthalazines, and Quinoxalines). John Wiley & Sons.
  • Schofield, K., & Swain, T. (1949). Cinnolines. Part XXVII. The cyclisation of o-amino-α-phenyl- and o-amino-α-methyl-styrenes. Journal of the Chemical Society (Resumed), 1367-1372.
  • Castle, R. N. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Condensed Pyridazines and Pyrazines. John Wiley & Sons.
  • Wikipedia. (2023). Richter cinnoline synthesis. [Link]

Sources

troubleshooting solubility issues with 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (CAS No. 1994-11-2)[1][2]. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid that are critical for understanding its solubility behavior.

Q1: What are the key structural features of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid that influence its solubility?

A1: The solubility of this compound is governed by a combination of several structural features:

  • Cinnoline Core: The bicyclic aromatic cinnoline ring system is inherently hydrophobic. The two adjacent nitrogen atoms (N1, N2) are weakly basic[3].

  • Carboxylic Acid Group (-COOH): This acidic group (at position 3) can be deprotonated to form a negatively charged carboxylate ion (-COO⁻), which is significantly more water-soluble. The pKa of aromatic carboxylic acids is typically in the range of 4-5[4].

  • 4-Hydroxy Group (-OH): This group exhibits keto-enol tautomerism, existing in equilibrium with its 4-oxo form. This phenolic hydroxyl group is weakly acidic (typical phenol pKa ≈ 10) and can be deprotonated at high pH to form a more soluble phenolate ion[4].

  • Fluorine Atom (-F): The electron-withdrawing fluorine atom at position 7 can slightly influence the pKa of the other functional groups and may impact crystal lattice energy but generally increases lipophilicity.

  • Hydrogen Bonding: The presence of both hydrogen bond donors (-OH, -COOH) and acceptors (N, O) can lead to strong intermolecular interactions in the solid state[5]. Overcoming this high crystal lattice energy is a key barrier to dissolution.

The interplay of these groups makes the compound's solubility highly dependent on pH.

Q2: What are the estimated pKa values for this molecule, and how do they impact solubility at different pHs?

  • Cinnoline Nitrogens (Basic): The cinnoline ring is a weak base, with a pKa likely around 2.5 - 2.7[3][6]. Below this pH, the ring system becomes protonated (cationic), which can increase aqueous solubility.

  • Carboxylic Acid (Acidic): The primary acidic center is the carboxylic acid group, with an estimated pKa of ~4.2 .

  • 4-Hydroxy Group (Weakly Acidic): The hydroxyl/oxo group is a much weaker acid, with an estimated pKa of ~9-10 .

This amphoteric nature results in a U-shaped solubility-pH profile:

  • Low pH (pH < 2): Solubility is enhanced due to protonation of the cinnoline nitrogens.

  • Isoelectric Point (pH ≈ 3-4): The molecule is predominantly in its neutral, zwitterionic form, exhibiting its lowest aqueous solubility .

  • Moderate pH (pH 5-8): As the pH rises above the carboxylic acid pKa, the molecule deprotonates to form the more soluble anionic carboxylate. Solubility steadily increases in this range.

  • High pH (pH > 10): At very high pH, the hydroxyl group also deprotonates, further increasing negative charge and solubility.

Q3: What are the recommended starting solvents for creating a concentrated stock solution?

A3: Due to its poor aqueous solubility at neutral pH, a concentrated stock solution should first be prepared in a water-miscible organic solvent. The most common and effective choice is Dimethyl Sulfoxide (DMSO) [7][8]. Other polar aprotic solvents like N,N-Dimethylformamide (DMF) can also be effective[9].

Recommended SolventClassTypical Stock ConcentrationKey Considerations
DMSO Polar Aprotic10-50 mMMost common choice; ensure the final concentration in the assay is low (typically <0.5%) to avoid cellular toxicity. Run vehicle controls.[8]
DMF Polar Aprotic10-50 mMEffective, but generally more toxic than DMSO. Use with caution.[10]
Ethanol/Methanol Polar ProticLower (1-10 mM)May be less effective than DMSO/DMF but can be an option for certain assays where aprotic solvents are not suitable.
1N NaOH Aqueous BaseVariableDissolves the compound by forming the highly soluble sodium dicarboxylate/phenolate salt. Must be neutralized or heavily diluted for pH-sensitive assays.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during experiments.

Problem 1: My compound won't dissolve in a standard aqueous buffer (e.g., PBS at pH 7.4).
  • Underlying Cause: At neutral pH (7.4), the carboxylic acid group is deprotonated, but the molecule as a whole still possesses significant hydrophobicity from the fluoro-cinnoline core. Its intrinsic aqueous solubility at this pH is expected to be very low. Direct dissolution in aqueous buffers is not a viable strategy.

  • Solution Workflow:

    Caption: Workflow for initial compound dissolution.

Problem 2: My compound precipitates ("crashes out") when I dilute the DMSO stock into my aqueous experimental medium.
  • Underlying Cause: This is a common issue for poorly soluble compounds. When the DMSO stock is diluted into an aqueous medium, the concentration of the highly effective organic co-solvent (DMSO) drops dramatically. The compound's concentration now exceeds its solubility limit in the final high-water-content medium, causing it to precipitate.[8]

  • Solutions & Mitigation Strategies:

    • Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay. Determine the maximum concentration that remains soluble.

    • Modify the Dilution Protocol: Do not add a small volume of stock directly into a large volume of buffer. Instead, perform serial dilutions or add the buffer to the stock solution gradually while vortexing to manage the solvent transition more smoothly.

    • pH Adjustment of the Final Medium: Since the compound is more soluble at a slightly basic pH, ensure your final buffer pH is optimal. For many cell culture applications, a pH of 7.4 to 7.6 is standard. For purely chemical assays, you could increase the pH to 8.0-8.5 to significantly improve solubility, but you must verify this does not affect your experiment.

    • Use of Solubilizing Excipients: For challenging cases, especially in formulation development, consider using excipients.

      • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with the compound, increasing its apparent aqueous solubility.[7][8]

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, preventing precipitation.[8] Use these at the lowest effective concentration, as they can interfere with some biological assays.

Problem 3: I'm observing low or inconsistent results in my biological assay, which I suspect is due to poor solubility.
  • Underlying Cause: Even if visible precipitation is not observed, the compound may be forming small, non-visible aggregates in the assay medium.[11] This reduces the effective concentration of the monomeric, active compound, leading to lower-than-expected potency and poor reproducibility.

  • Solutions & Verification Protocols:

    Protocol: Experimental Solubility Determination (Shake-Flask Method) The "shake-flask" method is the gold standard for determining equilibrium solubility and can be used to confirm the soluble concentration under your exact experimental conditions.[12][13]

    • Preparation: Add an excess amount of the solid compound to your final assay buffer (e.g., PBS, cell culture medium) in a sealed vial.

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is best done by centrifuging at high speed (e.g., >10,000 x g) and carefully collecting the supernatant. Filtration can also be used, but you must ensure the filter does not adsorb the compound.

    • Quantification: Dilute the clear supernatant and determine the compound's concentration using a validated analytical method, such as HPLC-UV or LC-MS.[12]

    • Analysis: The measured concentration represents the maximum thermodynamic solubility under those conditions. Ensure your assay's working concentration is well below this measured value (e.g., at 50-80% of the maximum solubility) to avoid aggregation and ensure reproducibility.

    Caption: Decision workflow for addressing suspected assay insolubility.

References

  • PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Pharmapproach. Determination of Solubility by Gravimetric Method. [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

  • ACS Publications. Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. [Link]

  • NextSDS. 7-FLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • Patsnap. Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

  • ResearchGate. Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]

  • PMC. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Center for Biotechnology Information. [Link]

  • Science of Synthesis. Cinnolines. Thieme. [Link]

  • ScienceDirect. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • SciSpace. Study of pH-dependent drugs solubility in water. [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • ACS Publications. Concentration and pH Dependent Aggregation of Hydrophobic Drug Molecules and Relevance to Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

  • Indian Journal of Pharmaceutical Education and Research. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]

  • PubMed. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. National Center for Biotechnology Information. [Link]

  • PubMed. Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. National Center for Biotechnology Information. [Link]

  • OCF. pKa Data Compiled by R. Williams. [Link]

  • LibreTexts Chemistry. Approximate pKa chart of the functional groups: values to know. [Link]

Sources

optimizing the working concentration of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the working concentration of this compound in your assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make data-driven decisions in your research.

Introduction to 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is a heterocyclic compound belonging to the cinnoline class of molecules.[1][2] Cinnoline derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[3][4][5][6] This suggests that 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid likely functions as an inhibitor or modulator of a biological target, making the determination of its optimal working concentration a critical step for obtaining meaningful and reproducible data.

This guide will provide a systematic approach to optimizing the working concentration of this compound, from initial range-finding experiments to detailed dose-response analyses.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid in a new assay?

For a novel compound like 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid with an unknown effective concentration, it is recommended to start with a broad concentration range to determine its potency. A common approach is to perform a serial dilution over several orders of magnitude, for instance from 100 µM down to 1 nM.[7] This initial screen will help you identify an approximate half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which will inform the design of subsequent, more focused experiments.[7]

Q2: How should I prepare a stock solution of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid?

Q3: What are the potential mechanisms of assay interference for a small molecule like this?

Small molecules can interfere with assays in several ways, leading to false-positive or false-negative results.[8] Common mechanisms include:

  • Autofluorescence: The compound itself may fluoresce at the assay's excitation and emission wavelengths.[8]

  • Fluorescence Quenching: The compound may absorb light emitted by the assay's fluorophore.[8]

  • Colloidal Aggregation: At higher concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes.[8]

  • Chemical Reactivity: The compound may react with assay components.[8]

It is crucial to perform control experiments to rule out these sources of interference.

Workflow for Determining Optimal Working Concentration

The following workflow provides a step-by-step guide to systematically determine the optimal working concentration of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid for your specific assay.

Concentration Optimization Workflow cluster_prep Preparation cluster_range Range Finding cluster_dose Dose-Response cluster_validation Validation stock_prep Prepare 10 mM Stock in DMSO solubility_check Check Solubility in Assay Buffer stock_prep->solubility_check serial_dilution Broad Serial Dilution (e.g., 100 µM - 1 nM) solubility_check->serial_dilution single_point Single-Point Screening serial_dilution->single_point narrow_dilution Narrow Serial Dilution (8-12 points) single_point->narrow_dilution dose_response Generate Dose-Response Curve narrow_dilution->dose_response ic50_calc Calculate IC50/EC50 dose_response->ic50_calc confirmation Confirm with Replicates ic50_calc->confirmation ortho_assay Orthogonal Assay (optional) confirmation->ortho_assay

Caption: Workflow for optimizing small molecule concentration.

Experimental Protocols

Protocol 1: Broad Range-Finding Experiment

Objective: To determine the approximate concentration range where 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid exhibits activity.

Methodology:

  • Prepare a 10-point, 10-fold serial dilution of the 10 mM stock solution in DMSO.

  • Further dilute these solutions into your final assay buffer to achieve final concentrations ranging from 100 µM to 1 pM.

  • Perform your assay using these concentrations, including a vehicle-only control.

  • Analyze the results to identify the concentration range that shows a biological effect.

Protocol 2: Dose-Response Curve and IC50/EC50 Determination

Objective: To precisely determine the potency of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.

Methodology:

  • Based on the results from Protocol 1, prepare an 8 to 12-point, 2- or 3-fold serial dilution of the compound centered around the estimated IC50/EC50.

  • Perform the assay in triplicate for each concentration, including a vehicle-only control.

  • Plot the assay signal as a function of the compound concentration (on a logarithmic scale).

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 or EC50 value.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect at any concentration Concentration is too low; compound is inactive in your system; poor solubility.Test a higher concentration range (up to 200 µM); verify target expression in your system; check for compound precipitation in the assay buffer.[7]
High variability between replicates Pipetting errors; inconsistent cell seeding; edge effects in the microplate.Use calibrated pipettes; ensure a uniform cell suspension; avoid using the outer wells of the plate.[7][9]
Steep, non-sigmoidal dose-response curve Compound is forming aggregates at higher concentrations, leading to non-specific inhibition.Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer. A significant reduction in inhibition suggests aggregation.[8]
High background signal The compound is autofluorescent at the assay's wavelengths.Run a control experiment with the compound in the assay buffer without the biological target to measure its intrinsic fluorescence.[8]
Inhibition increases with pre-incubation time Potential for time-dependent inhibition or chemical reactivity.Perform a time-course experiment where the compound is pre-incubated with the target for varying durations before initiating the reaction.[8]

Visualization of Troubleshooting Logic

Troubleshooting_Flow start Assay Issue Observed no_effect No Effect start->no_effect high_variability High Variability start->high_variability steep_curve Steep Curve start->steep_curve sol_no_effect Increase Concentration Range Check Solubility Verify Target no_effect->sol_no_effect sol_variability Check Pipetting Optimize Seeding Avoid Edge Wells high_variability->sol_variability sol_steep_curve Add Detergent (e.g., Triton X-100) Test for Aggregation steep_curve->sol_steep_curve

Caption: A logical flow for troubleshooting common assay issues.

By following this structured approach, you will be able to confidently determine the optimal working concentration of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid for your specific experimental needs, ensuring the generation of high-quality, reliable data.

References

  • Comprehensive Reviews in Food Science and Food Safety. (2004). Cinnolines. [Link]

  • MB-About. (n.d.). Assay Troubleshooting. [Link]

  • RSC Publishing. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. [Link]

  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. [Link]

  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]

  • NIH. (2012). Assay Guidance Manual. [Link]

  • Analytica-World. (2026). A troubleshooting guide to microplate-based assays. [Link]

  • Society of Toxicology (SOT). (2018). Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • PMC. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. [Link]

  • PMC. (2022). Machine learning approaches to optimize small-molecule inhibitors for RNA targeting. [Link]

  • PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • PubMed. (n.d.). Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives. [Link]/9449339/)

Sources

preventing the degradation of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Handling of 7-Fluoro-4-hydroxycinnoline-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (CAS: 1994-11-2) during their assays. This molecule is a highly valuable scaffold, particularly in the development of Collagen Prolyl 4-Hydroxylase (CP4H) inhibitors [3]. However, its unique structural features—a tautomerizing 4-hydroxy/4-oxo group, an activated 7-fluoro substituent, and a labile 3-carboxylic acid—make it highly susceptible to specific environmental triggers.

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to ensure the absolute integrity of your experimental solutions.

Section 1: Mechanistic Troubleshooting & Root Cause Analysis (FAQs)

Q1: My aqueous stock solutions are losing the carboxylic acid group over time, forming 7-fluoro-4-hydroxycinnoline. Why is this happening, and how do I stop it? Root Cause: Thermal and acid-catalyzed decarboxylation. Cinnoline-3-carboxylic acids exist in a tautomeric equilibrium between the 4-hydroxy and 1,4-dihydro-4-oxo forms. The 4-oxo tautomer effectively creates a β -keto acid system. In acidic environments (pH < 4.0), the protonated carboxylic acid readily undergoes a cyclic, six-membered transition state, leading to the rapid expulsion of CO₂ [1, 2]. Solution: Store solutions in slightly basic to neutral buffers (pH 6.5–7.5). Deprotonating the carboxylic acid (forming the carboxylate anion) disrupts the cyclic transition state, kinetically stabilizing the molecule against decarboxylation. Never heat solutions above 30°C to force dissolution.

Q2: I am observing the formation of a new mass peak and the loss of the 7-fluoro substituent when using Tris buffer. What is the mechanism? Root Cause: Nucleophilic Aromatic Substitution (SₙAr). The fluorine atom at the 7-position is highly activated by the electron-withdrawing nature of the cinnoline core and the para-carbonyl (4-oxo) group [4]. Primary amines, such as those in Tris (tris(hydroxymethyl)aminomethane) or glycine buffers, act as strong nucleophiles at pH > 8.0, displacing the fluorine atom and forming a covalent adduct. Solution: Never use nucleophilic buffers (Tris, glycine, or ammonium salts) when formulating 7-fluoro-cinnoline derivatives. Switch to non-nucleophilic zwitterionic buffers (e.g., HEPES, PIPES) or inorganic buffers (e.g., Phosphate) and strictly maintain pH 7.5.

Q3: The compound degrades rapidly when used in in vitro enzymatic assays containing iron or copper. How can I mitigate this? Root Cause: Metal-catalyzed oxidative degradation. 4-hydroxycinnoline-3-carboxylic acid derivatives are known to coordinate transition metals (Fe²⁺, Cu²⁺), a property that makes them excellent inhibitors of Fe(II)/ α -ketoglutarate-dependent dioxygenases [3]. However, this coordination can catalyze oxidative cleavage or accelerate decarboxylation via a metal-chelate intermediate. Solution: If your assay does not strictly require transition metals, supplement your storage and assay buffers with 1 mM EDTA or EGTA to sequester trace metals. If metals are required for the assay, prepare the compound in a metal-free stock and only introduce it to the metal-containing environment immediately prior to the assay.

Q4: My clear solutions turn yellow/brown after being left on the benchtop for a few days. Is this compound light-sensitive? Root Cause: Photochemical degradation. The extended conjugated π -system of the cinnoline ring strongly absorbs UV and short-wavelength visible light, leading to photo-oxidation of the nitrogen-nitrogen bond or ring cleavage. Solution: Always utilize amber glass vials or wrap containers in aluminum foil. Work under low-light conditions when preparing bulk solutions.

Section 2: Quantitative Stability Matrix

To guide your experimental design, below is a summary of the quantitative degradation kinetics of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid under various solution conditions.

ConditionBuffer SystemTempEstimated Half-Life (t½)Primary Degradation Pathway
Unbuffered Water (pH ~4.5) None25°C< 48 hoursDecarboxylation
Tris Buffer (pH 8.5) 50 mM Tris-HCl37°C< 24 hoursSₙAr Defluorination
Phosphate Buffer (pH 7.4) 50 mM Na-Phosphate4°C> 3 monthsNone (Stable)
Phosphate Buffer + Light 50 mM Na-Phosphate25°C< 72 hoursPhotochemical Cleavage
Assay Buffer + Fe(II) 50 mM HEPES + 50 µM FeSO₄37°C< 4 hoursOxidative Cleavage

Section 3: Validated Protocol for Solution Preparation

To guarantee the integrity of your compound, follow this self-validating Standard Operating Procedure (SOP) for preparing a 10 mM stock solution.

Materials Required:

  • 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid powder

  • Anhydrous, degassed DMSO (Dimethyl sulfoxide)

  • 50 mM Sodium Phosphate buffer (pH 7.4), pre-chilled

  • 0.5 M EDTA stock solution (pH 8.0)

  • Amber glass vials and 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Primary Dissolution: Weigh out the required mass of the compound and dissolve it in anhydrous, degassed DMSO to create a 50 mM primary stock. Causality: DMSO prevents premature hydrolysis and avoids the localized acidic microenvironments that occur when dissolving the free acid directly in water.

  • Buffer Dilution: Slowly pipette the 50 mM DMSO stock into the pre-chilled 50 mM Sodium Phosphate buffer (pH 7.4) while vortexing gently, achieving a final concentration of 10 mM (20% DMSO final).

  • Chelation: Add EDTA to a final concentration of 1 mM. Causality: This sequesters trace metal impurities present in the glassware or buffer salts, preventing metal-catalyzed decarboxylation.

  • Sterilization and Storage: Pass the solution through a 0.22 µm PTFE filter directly into an argon-purged amber glass vial. Store immediately at -20°C.

  • Self-Validating System Check: Immediately upon preparation, analyze a 10 µL aliquot via HPLC-UV at 280 nm. The parent peak must account for >99.5% of the total area. Re-analyze a control aliquot after 24 hours at room temperature. A relative retention time (RRT) peak at ~0.85 indicates decarboxylation, while an RRT peak at ~1.15 indicates SₙAr degradation. If purity drops by >0.5%, discard the batch, verify your buffer pH, and ensure no nucleophilic amines are present.

Section 4: Visualizing the Workflow

Workflow Start Weigh 7-Fluoro-4-hydroxycinnoline- 3-carboxylic acid Solvent Dissolve in 100% DMSO (Max 50 mM) Start->Solvent Buffer Dilute into Aqueous Buffer (HEPES or Phosphate) Solvent->Buffer CheckpH Is pH between 6.5 and 7.5? Buffer->CheckpH AdjustpH Adjust pH with NaOH (Avoid Amines) CheckpH->AdjustpH No (pH <6.5 or >7.5) AddChelator Add 1 mM EDTA (Prevent Metal Catalysis) CheckpH->AddChelator Yes AdjustpH->AddChelator Filter Sterile Filter (0.22 µm) into Amber Vials AddChelator->Filter Store Store Aliquots at -20°C (Argon Purged) Filter->Store

Logical workflow for the preparation and storage of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.

References

  • Thieme Connect. "Product Class 9: Cinnolines." URL: [Link]

  • Journal of Medicinal Chemistry. "Collagen Prolyl 4-Hydroxylase as a Therapeutic Target." URL: [Link]

  • European Patent Office. "Method for the preparation of substituted 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid, esters and salts thereof, and intermediates used in their preparation" (EP0519140A1).

stability and long-term storage conditions for 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the handling, long-term storage, and troubleshooting of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (CAS: 1994-11-2) .

This compound is a critical building block in the synthesis of fluoroquinolone-like antibiotics and kinase inhibitors. Due to its specific functional groups—a fluoro-aromatic ring, a tautomeric 4-hydroxy/4-oxo-dihydrocinnoline core, and a highly reactive 3-carboxylic acid—it is susceptible to specific degradation pathways if mishandled [1]. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the scientific integrity of your downstream syntheses.

Quantitative Storage & Stability Parameters

To prevent degradation, it is critical to understand the baseline physicochemical properties and optimal storage conditions. The data below summarizes the accepted parameters for maintaining >97% purity [2].

ParameterSpecification / Recommendation
Chemical Formula C₉H₅FN₂O₃
Molecular Weight 208.15 g/mol
Solid Storage (Short-Term) Room Temperature (in inert atmosphere) or 4°C
Solid Storage (Long-Term) -20°C, desiccated, protected from light
Solution Storage (DMSO/DMF) -20°C to -80°C in amber vials; maximum 1-3 months
Primary Degradation Risks Photolytic defluorination, thermal decarboxylation
Tautomerism 4-hydroxycinnoline ⇌ 4-oxo-1,4-dihydrocinnoline

Troubleshooting & FAQs

Q1: My stock solution in DMSO turned yellow/brown after two weeks on the bench. What happened?

The Causality: You are observing photodegradation and oxidation . Fluoro-aromatic heterocycles are highly sensitive to ultraviolet (UV) and ambient laboratory light. When exposed to photons, the C-F bond can undergo homolytic cleavage or nucleophilic aromatic substitution mediated by trace water absorbed by the hygroscopic DMSO. Furthermore, the 4-hydroxycinnoline core can oxidize into complex, colored polymeric degradants. The Solution: Always store stock solutions in amber glass vials and keep them at -20°C. Never leave working aliquots on the benchtop for extended periods.

Q2: I am experiencing inconsistent yields during my amide coupling reactions. Could my starting material be compromised?

The Causality: Yes. The 3-carboxylic acid moiety on a 4-oxo/4-hydroxy heterocyclic system is prone to thermal decarboxylation [3]. If your solid powder was exposed to high heat during transit or stored in a highly acidic/basic environment, it may have lost the -COOH group, yielding 7-fluoro-4-hydroxycinnoline. The Solution: Run a quick LC-MS Quality Control (QC) check. The intact mass should show a strong [M+H]⁺ peak at m/z 209. If you observe a dominant peak at m/z 165, your compound has decarboxylated.

Q3: Does the tautomerism of this compound affect its solubility and reactivity?

The Causality: Absolutely. In polar aprotic solvents (like DMSO or DMF), the compound exists in an equilibrium between the 4-hydroxycinnoline form and the 4-oxo-1,4-dihydrocinnoline form. This tautomerization affects the nucleophilicity of the nitrogen atoms and the hydroxyl group. The Solution: Standardize your dissolution protocols. Allow the solution to equilibrate at room temperature for 15 minutes before adding coupling reagents (e.g., HATU, EDC) to ensure consistent kinetic behavior during your reaction.

Mechanistic Degradation Pathways

Understanding how the molecule falls apart allows you to design better experiments. The diagram below illustrates the physical stressors and their corresponding chemical degradation pathways.

Mechanistic pathways of degradation for 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, protocols must be self-validating—meaning the procedure itself includes steps to prove it worked.

Protocol A: Preparation and Cryo-Storage of Stock Solutions

Objective: Create a stable, degradation-resistant stock solution for downstream high-throughput screening or parallel synthesis.

Step-by-Step Methodology:

  • Preparation: Purge a glove box or desiccator with Argon. Weigh exactly 10.4 mg of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid powder.

  • Dissolution: Transfer the powder to a light-shielded (amber) glass vial. Add exactly 1.0 mL of anhydrous, septum-sealed DMSO (ensure water content is <50 ppm). This yields a 50 mM stock solution.

  • Equilibration: Vortex gently for 30 seconds. Allow the solution to rest at room temperature for 15 minutes to allow tautomeric equilibration.

  • Aliquotting: Dispense 100 µL aliquots into single-use amber microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen, then transfer immediately to a -20°C freezer.

  • Self-Validation Check: Before using an aliquot for a critical experiment, visually inspect the thawed solution. It should be clear and colorless to pale yellow. A deep brown color indicates oxidation, and the aliquot must be discarded.

Protocol B: Quality Control (QC) Validation via LC-MS

Objective: Verify the chemical integrity of the compound prior to expensive downstream synthesis.

Step-by-Step Methodology:

  • Sample Prep: Dilute 2 µL of the 50 mM stock solution into 998 µL of Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Monitor in Positive Electrospray Ionization (ESI+) mode.

  • Self-Validation Criteria:

    • Pass: A single sharp chromatographic peak >97% Area Under Curve (AUC). The corresponding mass spectrum must show the parent ion at m/z 209 [M+H]⁺ .

    • Fail: Detection of a peak at m/z 165 [M-CO₂+H]⁺ confirms thermal decarboxylation. Detection of multiple peaks indicates photolytic degradation. Do not proceed with synthesis.

Self-validating workflow for the preparation, storage, and QC of stock solutions.

References

  • Guidechem. (n.d.). 7-fluoro-4-hydroxycinnoline-3-carboxylic acid 1994-11-2 wiki.
  • ChemScene. (n.d.). 1994-11-2 | 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.
  • European Patent Office. (2025). HERBICIDAL DERIVATIVES - EP 4433467 B1.

minimizing off-target effects of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals

Welcome to the technical support center for 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid and its analogs. As Senior Application Scientists with extensive field experience, we've designed this guide to provide you with in-depth troubleshooting strategies and foundational knowledge to mitigate off-target effects during your research and development efforts. The cinnoline scaffold is a promising pharmacophore, particularly in the realm of kinase inhibition, and understanding its selectivity profile is paramount to successful therapeutic development.[1][2][3]

Part 1: Foundational Knowledge: Understanding the Challenge

The cinnoline core is a versatile scaffold known to interact with a range of biological targets, exhibiting activities from anticancer to antimicrobial.[4][5] While this polypharmacology can be advantageous in certain contexts, it also presents a significant challenge in developing selective inhibitors. Off-target effects can lead to toxicity, reduced efficacy, and misleading structure-activity relationship (SAR) data.

Our internal data and published literature suggest that cinnoline derivatives frequently target kinases, such as PI3K, LRRK2, and BTK.[1][2][3] Therefore, this guide will focus on strategies to ensure the selective inhibition of your primary kinase target while minimizing engagement with other kinases and unrelated proteins.

The Kinase Inhibition Landscape

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology is a primary driver of off-target effects for ATP-competitive inhibitors. The following diagram illustrates the general workflow for assessing and mitigating off-target effects.

A Initial Compound Synthesis (7-Fluoro-4-hydroxycinnoline-3-carboxylic acid analog) B Primary Target Engagement Assay (e.g., Biochemical IC50) A->B Confirm on-target activity C Broad Kinase Panel Screening (e.g., 400+ kinases) B->C Assess selectivity D Cell-Based Target Validation (e.g., Phospho-protein Western Blot) C->D Correlate biochemical & cellular data G SAR-driven Optimization (Improve selectivity) C->G Identify off-targets E Cellular Off-Target Assessment (Phenotypic screens, toxicity assays) D->E Investigate cellular consequences F In Vivo Efficacy & Toxicity Studies E->F Evaluate in a biological system H Lead Candidate Selection F->H Advance lead candidate G->A Synthesize new analogs

Caption: Workflow for kinase inhibitor selectivity profiling.

Part 2: Troubleshooting & Optimization Strategies

This section is designed to address specific issues you may encounter during your experiments, presented in a question-and-answer format.

Phase 1: Initial Compound Characterization

Question: My compound shows high potency in a biochemical assay against my target kinase, but the cellular activity is much weaker. What could be the issue?

Answer: This is a common challenge that can stem from several factors. Here's a troubleshooting workflow:

  • Assess Cell Permeability: The cinnoline scaffold, while generally drug-like, can have its permeability influenced by specific substitutions.

    • Recommendation: Perform a parallel artificial membrane permeability assay (PAMPA) to get a quick and cost-effective measure of passive diffusion.

    • Causality: Poor membrane permeability will prevent your compound from reaching its intracellular target, leading to a discrepancy between biochemical and cellular potency.

  • Investigate Cellular Efflux: Your compound may be a substrate for efflux pumps like P-gp or BCRP, which actively remove it from the cell.

    • Recommendation: Utilize cell lines that overexpress these transporters (e.g., LLC-Mdr1a and MDCK II) to determine if your compound is a substrate.[6]

    • Causality: Active efflux reduces the intracellular concentration of the compound, thus diminishing its apparent potency in cellular assays.

  • Confirm Target Engagement in Cells: It's crucial to verify that your compound is binding to its intended target within the complex cellular environment.

    • Recommendation: Employ a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to directly measure target binding in intact cells.

    • Causality: The absence of a thermal shift or BRET signal, despite biochemical activity, points towards issues with cellular availability or compound stability.

Phase 2: Selectivity Profiling

Question: My kinase selectivity screen revealed multiple off-targets with potencies similar to my primary target. How do I proceed?

Answer: This indicates that your initial scaffold may have broad activity. The goal is to identify chemical modifications that enhance selectivity.

  • Analyze Structural Homology of Off-Targets: Compare the ATP-binding pockets of your primary target and the identified off-targets.

    • Recommendation: Use structural biology resources (e.g., PDB) and molecular modeling to identify key differences in amino acid residues, particularly in the hinge region, gatekeeper residue, and solvent-front.

    • Causality: Understanding these structural nuances will guide rational drug design to introduce modifications that exploit these differences, favoring binding to your primary target.

  • Perform a Dose-Response Kinase Panel: A single-concentration screen can sometimes be misleading.

    • Recommendation: Select key off-targets and perform full dose-response curves to obtain accurate IC50 values. This provides a more quantitative measure of selectivity.

    • Causality: This allows you to calculate a selectivity window (the ratio of off-target IC50 to on-target IC50) and prioritize which off-targets are most critical to engineer out.

  • Leverage SAR for Selectivity: Systematically modify your core scaffold to improve the selectivity profile.

    • Recommendation: Explore substitutions at different positions of the cinnoline ring. For instance, modifications at the 4-amino group of the cinnoline core have been shown to influence kinase selectivity.[7]

    • Causality: Even small chemical changes can lead to significant gains in selectivity by introducing favorable interactions with the primary target or steric clashes with off-targets.

Quantitative Data Summary: Interpreting Selectivity Data

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Window (vs. OT1)
Parent Compound 10305003x
Analog A 15300>10,00020x
Analog B 50>10,000>10,000>200x

This table illustrates how SAR-driven modifications (Analogs A and B) can improve the selectivity window compared to the parent compound.

Phase 3: Cellular and In Vivo Correlation

Question: My compound is highly selective in biochemical and cellular assays, but I'm observing unexpected toxicity in my in vivo models. What are the potential causes?

Answer: In vivo toxicity despite good in vitro selectivity can be due to several factors:

  • Metabolite-Induced Toxicity: The compound may be metabolized in vivo to a reactive species that has off-target effects.

    • Recommendation: Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolites. These metabolites can then be synthesized and screened for off-target activity.

    • Causality: A seemingly safe parent compound can be converted into a toxic metabolite, a phenomenon known as bioactivation.

  • Phenotypic Off-Target Effects: The compound could be interacting with a non-kinase target that was not included in your screening panel.

    • Recommendation: Employ broader phenotypic screening platforms, such as cell painting or high-content imaging, to look for unexpected cellular effects. Off-target screening using cell microarrays can also identify unintended binding partners.

    • Causality: These unbiased approaches can reveal off-target interactions that are not predictable from the compound's structure or primary target class.

  • Exaggerated Pharmacology: The observed toxicity might be an on-target effect resulting from potent inhibition of the primary target in a specific tissue.

    • Recommendation: Carefully review the known physiological roles of your primary target. Consider using conditional knockout models or tissue-specific expression systems to dissect on-target versus off-target toxicity.

    • Causality: Inhibiting a kinase that has a critical function in a vital organ can lead to toxicity, even if the inhibitor is perfectly selective.

Part 3: Experimental Protocols

Protocol 1: Broad Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of your cinnoline derivative against a large panel of kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of your test compound in 100% DMSO.

    • Create a series of dilutions in a 384-well plate to achieve final assay concentrations ranging from 1 nM to 10 µM.

  • Kinase Reaction Setup:

    • Utilize a commercial kinase profiling service or an in-house platform. These typically use a format where each well of a multi-well plate contains a different purified kinase.

    • Dispense the kinase, a suitable substrate, and ATP into the wells. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate measurement of ATP-competitive inhibition.

  • Assay Incubation:

    • Add your diluted compound to the kinase reaction mix.

    • Incubate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Signal Detection:

    • Stop the reaction and measure the remaining kinase activity. Common detection methods include ADP-Glo™, which measures ADP production, or phosphorylation-specific antibodies.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each compound concentration relative to a DMSO control.

    • Generate dose-response curves and calculate IC50 values for any kinases that show significant inhibition.

Protocol 2: Cellular Target Engagement using CETSA

This protocol allows you to confirm that your compound binds to its intended target in a cellular context.

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Treat the cells with your test compound at various concentrations (and a vehicle control) for a specified period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. This creates a "melt curve."

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction) and quantify the total protein concentration.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting on the soluble fractions to detect your target protein.

    • Quantify the band intensities for each temperature point and treatment condition.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each treatment condition.

    • A shift in the melt curve to a higher temperature in the presence of your compound indicates target engagement and stabilization.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting concentration for my initial off-target screening? A1: A common starting point is to screen at a single high concentration, such as 1 or 10 µM. This helps to identify even weak off-target interactions that might become relevant at higher therapeutic doses.

Q2: How many off-targets are considered "acceptable" for a lead compound? A2: There is no strict number, as it depends on the therapeutic indication and the nature of the off-targets. The goal is to achieve a sufficient selectivity window (typically >100-fold) against any off-targets that are known to cause toxicity.

Q3: Can computational tools help predict off-target effects? A3: Yes, in silico methods can be a valuable starting point.[8] Shape-based and pharmacophore-based virtual screening against a database of known protein structures can help identify potential off-targets early in the design process. However, these predictions must always be validated experimentally.

Q4: My compound appears to be a covalent inhibitor. How does this affect my off-target profiling strategy? A4: Covalent inhibitors require special consideration. You will need to use mass spectrometry-based methods to confirm covalent modification of your primary target and any potential off-targets. Time-dependent inhibition assays are also crucial to characterize the kinetics of covalent bond formation.

References

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules. Available from: [Link]

  • Novel cinnoline-based inhibitors of LRRK2 kinase activity. (2013). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026). ResearchGate. Available from: [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). MDPI. Available from: [Link]

  • Cinnoline Derivatives with Biological Activity. (2007). ResearchGate. Available from: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Available from: [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. Available from: [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results. Available from: [Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem. Available from: [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. Available from: [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2019). Frontiers in Chemistry. Available from: [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Available from: [Link]

  • Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents. ResearchGate. Available from: [Link]

  • Discovery of Potent, Selective, CNS-Penetrant Macrocyclic LRRK2 Inhibitors for the Treatment of Parkinson's Disease. (2026). Journal of Medicinal Chemistry. Available from: [Link]

  • 7-FLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. NextSDS. Available from: [Link]

Sources

Technical Support Center: Refining Purification Methods for 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. As a specialized heterocyclic compound, its purification can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The methodologies described herein are based on established principles for the purification of polar heterocyclic compounds and cinnoline derivatives.

I. Understanding the Molecule: Key Physicochemical Properties

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is a polar, aromatic heterocyclic compound. Its key functional groups—a fluoro group, a hydroxyl group, and a carboxylic acid—dictate its solubility and chromatographic behavior. The presence of the ionizable carboxylic acid and phenolic hydroxyl group means its polarity and solubility are highly pH-dependent. Understanding these properties is crucial for developing an effective purification strategy.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the purification of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.

Q1: My synthesized 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid has a low yield after initial precipitation. How can I improve this?

A1: Low yield upon initial precipitation is often due to the compound's partial solubility in the reaction solvent or wash solutions. Consider the following:

  • pH Adjustment: The carboxylic acid and hydroxyl groups can form salts, increasing aqueous solubility. Ensure the pH of your solution is adjusted to the isoelectric point of the molecule to minimize its solubility during precipitation.

  • Solvent Choice: If precipitating from an aqueous solution, adding a miscible organic solvent in which the compound is less soluble can help to crash it out more completely.

  • Cooling: Ensure the mixture is thoroughly cooled, as solubility typically decreases at lower temperatures.

Q2: What are the best analytical techniques to assess the purity of my compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[][2]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of pharmaceutical compounds.[2][3] A reversed-phase C18 column with a buffered mobile phase is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information and mass confirmation of your target compound and any impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration.[2]

  • Differential Scanning Calorimetry (DSC): This technique can be used to determine the purity of highly pure substances (typically >98%) without the need for a reference standard.[]

Q3: Can I use salt formation to purify my 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid?

A3: Yes, salt formation can be an effective purification strategy, particularly for removing non-ionic impurities.[4] Given the acidic nature of your compound, you can form a salt by treating it with a suitable base. The resulting salt may have different crystallization properties, allowing for selective precipitation. The free acid can then be regenerated by treatment with a strong acid.

III. Troubleshooting Guides

This section provides detailed troubleshooting for common challenges encountered during the purification of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.

A. Crystallization and Recrystallization Issues

Crystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be challenging.

Problem: My compound precipitates as an oil or fails to crystallize.

This is a common issue with polar organic molecules.[4]

Causality: Oiling out occurs when the compound separates from the solution at a temperature above its melting point in the solvent system. Failure to crystallize can be due to high solubility, the presence of impurities that inhibit crystal lattice formation, or an inappropriate solvent system.

Solutions:

  • Systematic Solvent Screening:

    • Single Solvent Systems: Test a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate). An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[5]

    • Two-Solvent Systems: This is often more effective for polar compounds.[4] Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until turbidity persists. Then, allow the solution to cool slowly.

      • Recommended Pairs:

        • Ethanol/Water[4]

        • Methanol/Water

        • Acetone/Water[4]

        • DMF/Water[6]

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.

Problem: The purity of my compound does not improve after recrystallization.

Causality: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system. It could also indicate that the impurities are being included in the crystal lattice.

Solutions:

  • Change the Solvent System: Try a different solvent or solvent pair with different polarity characteristics.

  • Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. The impurities adsorb to the carbon, which is then removed by hot filtration.

  • Alternative Purification Technique: If recrystallization is ineffective, column chromatography is the next logical step.[4]

B. Column Chromatography Challenges

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Problem: My compound does not move from the origin on a normal-phase silica gel column.

Causality: 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is a very polar compound due to its carboxylic acid and hydroxyl groups. These groups interact very strongly with the polar silica gel stationary phase, leading to very high retention.[5]

Solutions:

  • Increase Mobile Phase Polarity:

    • Add a polar solvent like methanol to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol).

    • Incorporate a small amount of a carboxylic acid, such as acetic acid or formic acid, into the mobile phase. This can help to suppress the ionization of the carboxylic acid on your target molecule, reducing its interaction with the silica gel.

  • Use an Alternative Stationary Phase:

    • Reversed-Phase Chromatography: This is often the preferred method for polar compounds. A C18 column is a good starting point, with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not well-retained in reversed-phase chromatography.[7][8] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, with water as the strong eluting solvent.[7][8]

Problem: My compound streaks or gives broad peaks during column chromatography.

Causality: Tailing or streaking of polar, ionizable compounds on silica gel is common. This can be due to strong, non-ideal interactions with the stationary phase, overloading of the column, or poor solubility in the mobile phase.

Solutions:

  • Mobile Phase Modification: As mentioned above, adding a small amount of acid (for acidic compounds) or base (for basic compounds) to the mobile phase can significantly improve peak shape by suppressing ionization.

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, it can be "dry loaded".[7] Dissolve your sample in a suitable polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully loaded onto the top of the column.[7]

  • Lower the Sample Load: Overloading the column is a common cause of poor peak shape. Reduce the amount of material being purified relative to the amount of stationary phase.

IV. Experimental Protocols

A. Protocol for Recrystallization using a Two-Solvent System (Ethanol/Water)
  • Place the crude 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid.

  • While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

B. Protocol for Reversed-Phase Flash Chromatography
  • Column: C18 reversed-phase flash column.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., methanol or DMF). If solubility is an issue, consider dry loading.

  • Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B).

  • Elution: Load the sample and begin the elution with a gradient, for example:

    • 5% B to 100% B over 20-30 column volumes.

  • Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualization of Purification Workflow

Below is a generalized workflow for the purification of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.

Purification_Workflow Crude_Product Crude Product Recrystallization Attempt Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Check (HPLC/TLC) Recrystallization->Purity_Check_1 Pure_Product Pure Product Purity_Check_1->Pure_Product >98% Pure Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography <98% Pure Purity_Check_2 Purity Check (HPLC/TLC) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product >98% Pure Further_Purification Further Purification Needed Purity_Check_2->Further_Purification <98% Pure

Caption: A decision-making workflow for the purification of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.

VI. Quantitative Data Summary

The following table provides a general guide for selecting a purification technique based on the initial purity and scale of the synthesis.

Initial PurityScaleRecommended Primary TechniqueKey Considerations
>90%mg - gRecrystallizationFast and efficient for removing small amounts of impurities.
50-90%mg - gFlash Column Chromatography (Reversed-Phase or Normal-Phase with modifiers)Good for separating closely related impurities.
<50%mg - gSequential Purification (e.g., Acid-Base Extraction followed by Chromatography)Necessary for complex mixtures with significant impurities.
>95%kgPreparative HPLCHigh-resolution purification for achieving pharmaceutical-grade purity.

VII. References

  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives.

  • Science of Synthesis. (2004). Product Class 9: Cinnolines. In Houben-Weyl Methods of Molecular Transformations.

  • BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Compounds.

  • Singh, V., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 255-258.

  • BenchChem. (2025). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.

  • Pakhurde, A. H., et al. (2024). Synthesis of process related impurities of Citicoline and Citicoline sodium. Indian Journal of Chemistry, 63B, 434-442.

  • BOC Sciences. Analytical Services for Purity Determination.

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

  • M.J.K. Thomas, editor. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. In Master Organic Chemistry.

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Fluoro-4-hydroxycinnoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This technical support center provides advanced troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid and its derivatives. Cinnoline-based scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as antitumor and anti-inflammatory agents.[1][2][3] The introduction of a fluorine atom at the 7-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this particular derivative a valuable target.[4] This guide is designed to provide not just protocols, but the underlying chemical logic to empower researchers to overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that researchers may have when approaching the synthesis of this target molecule.

Q1: What are the most common synthetic routes for preparing the 4-hydroxycinnoline-3-carboxylic acid core?

A1: The most prevalent and historically significant method for this specific scaffold is the Richter cinnoline synthesis .[5][6] This reaction involves the diazotization of a substituted 2-aminophenylpropiolic acid, which then undergoes an intramolecular cyclization to form the 4-hydroxycinnoline-3-carboxylic acid ring system.[5][7] Alternative methods, such as the Borsche–Herbert synthesis, typically yield 4-hydroxycinnolines from ortho-aminoacetophenones but may not be as direct for obtaining the 3-carboxylic acid functionality.[6][8]

Q2: How does the 7-fluoro substituent affect the synthesis compared to an unsubstituted analogue?

A2: The fluorine atom at the 7-position is a moderately electron-withdrawing group via induction. This has two primary consequences:

  • Diazotization: The electron-withdrawing nature of fluorine can slightly decrease the basicity of the aniline nitrogen, potentially requiring minor adjustments to the diazotization conditions (e.g., ensuring strongly acidic media).

  • Cyclization: The key intramolecular cyclization step is an electrophilic attack of the diazonium group onto the carbon of the alkyne. The fluorine atom's electron-withdrawing effect can slow this step down. However, this is often manageable with thermal promotion. The primary challenge arises from the stability of the intermediate aryldiazonium salt, which can be sensitive to decomposition.[7]

Q3: My 2-amino-4-fluorophenylpropiolic acid starting material has poor solubility in the reaction medium. What are my options?

A3: Poor solubility of zwitterionic amino acid starting materials is a common issue. It can hinder efficient diazotization.

  • Solvent System: Instead of purely aqueous acid, consider a mixed solvent system like aqueous ethanol or aqueous acetic acid to improve the solubility of the organic starting material.[7]

  • Suspension Reaction: It is often acceptable to proceed with a fine suspension. Ensure vigorous stirring to maximize the surface area and interaction with the diazotizing agent. The starting material will typically dissolve as it reacts to form the more soluble diazonium salt.

Q4: How can I effectively monitor the progress of the cyclization reaction?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A polar solvent system, such as ethyl acetate/hexanes with a small amount of acetic or formic acid (e.g., 1-2%), is usually effective. The acid helps to produce sharper spots for the carboxylic acid products.

  • Visualization: The highly conjugated cinnoline product should be strongly UV-active. You should see the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot.

  • LC-MS: For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting material and the formation of the product, confirming the mass of the desired compound.

Section 2: Troubleshooting Guides

This section provides in-depth, cause-and-effect troubleshooting for specific experimental failures.

Issue 1: Low or No Yield of 7-Fluoro-4-hydroxycinnoline-3-carboxylic Acid

Low yields are the most frequently encountered problem, often accompanied by the formation of a dark, tar-like substance.

Potential Cause A: Decomposition of the Aryldiazonium Salt

The aryldiazonium salt intermediate is the lynchpin of the reaction. Its instability, especially under elevated temperatures, is a primary failure mode.[7] Harsh acidic conditions combined with heat can cause the diazonium salt to decompose into various byproducts before it has a chance to cyclize.[7]

Recommended Solutions:

  • Strict Temperature Control During Diazotization: The diazotization step must be performed at low temperatures (0-5 °C) using an ice-salt bath. The addition of sodium nitrite solution should be slow and dropwise to prevent any exothermic spikes.[7]

  • Stepwise Heating for Cyclization: After diazotization is complete (confirm with a negative starch-iodide paper test for nitrous acid), do not heat the reaction mixture aggressively. Allow it to warm slowly to room temperature and stir for 1-2 hours before gently heating to the target cyclization temperature (e.g., 60-80 °C). This allows the intramolecular cyclization to compete more effectively with thermal decomposition.[7]

  • Choice of Acid: Using a less nucleophilic acid like sulfuric acid can sometimes minimize side reactions compared to hydrochloric acid, where the chloride ion can act as a nucleophile.[7]

Potential Cause B: Inefficient Intramolecular Cyclization

Even if the diazonium salt is stable, the cyclization kinetics may be slow, leading to incomplete conversion.

Recommended Solutions:

  • Optimize Reaction Temperature and Time: Systematically vary the cyclization temperature (e.g., 50 °C, 70 °C, 90 °C) and monitor by TLC or LC-MS to find the optimal balance between reaction rate and decomposition. An extended reaction time at a moderate temperature is often superior to a short time at a high temperature.

  • Solvent Effects: The polarity of the solvent can influence the cyclization. Experiment with different aqueous/organic solvent mixtures (e.g., ethanol/water, dioxane/water) to find conditions that favor the desired intramolecular pathway.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for addressing low product yield.

LowYield_Troubleshooting Start Low or No Yield Observed Check_Diazotization Verify Diazotization Step Start->Check_Diazotization Check_Temp Was temperature maintained at 0-5°C? Check_Diazotization->Check_Temp   Check_Nitrite Was NaNO₂ added slowly? Check_Temp->Check_Nitrite Yes Decomposition Primary Suspect: Diazonium Salt Decomposition Check_Temp->Decomposition No Check_Nitrite->Decomposition No Optimize_Cyclization Optimize Cyclization Step Check_Nitrite->Optimize_Cyclization Yes Solution_Temp Action: Implement strict low-temp control (0-5°C) Decomposition->Solution_Temp Solution_Heating Action: Use stepwise heating protocol Decomposition->Solution_Heating Check_Cyclization_Temp Was heating gradual? Optimize_Cyclization->Check_Cyclization_Temp Check_Time Was reaction time sufficient? Check_Cyclization_Temp->Check_Time Yes Inefficient_Cyclization Secondary Suspect: Poor Cyclization Kinetics Check_Cyclization_Temp->Inefficient_Cyclization No Check_Time->Inefficient_Cyclization No Solution_Time_Temp Action: Run kinetics study (TLC/LCMS) at different T & t Check_Time->Solution_Time_Temp Yes, but still low yield Inefficient_Cyclization->Solution_Heating Solution_Solvent Action: Screen alternative solvent systems (e.g., aq. EtOH, aq. Dioxane) Inefficient_Cyclization->Solution_Solvent Inefficient_Cyclization->Solution_Time_Temp

Caption: Troubleshooting workflow for low yield in Richter synthesis.

Issue 2: Difficulty with Final Ester Hydrolysis

Many synthetic routes produce a 7-Fluoro-4-hydroxycinnoline-3-carboxylate ester, which must be hydrolyzed to the final carboxylic acid product. This step can be surprisingly problematic.

Potential Cause A: Incomplete Hydrolysis

The ester, particularly if it is sterically hindered (e.g., a t-butyl ester), may be resistant to hydrolysis. The cinnoline core can also be sparingly soluble in typical hydrolysis media.

Recommended Solutions:

  • Stronger Basic Conditions: If using NaOH or KOH, increase the concentration or consider a stronger base like LiOH, which is often more effective.

  • Co-solvent: Improve solubility by using a co-solvent that is miscible with water, such as THF, dioxane, or methanol. Heat the mixture under reflux to increase the reaction rate.[9]

  • Acidic Hydrolysis: As an alternative, heating under reflux with a strong acid like 6M HCl or a mixture of acetic acid and H₂SO₄ can be effective.[10][11] However, this can risk degradation of the sensitive cinnoline ring.

Potential Cause B: Product Degradation

The 4-hydroxycinnoline system can be sensitive to harsh basic or acidic conditions at high temperatures, leading to ring-opening or other decomposition pathways, thereby lowering the yield of the desired acid.

Recommended Solutions:

  • Milder Conditions, Longer Time: Use more moderate conditions (e.g., 1M NaOH in aqueous THF at a lower reflux temperature or even 60 °C) for a longer period. Monitor the reaction carefully by TLC to find the point of maximum product formation before significant degradation occurs.

  • Work-up Procedure: After hydrolysis, ensure the reaction mixture is cooled in an ice bath before acidification to precipitate the product. Rapid acidification of a hot solution can sometimes promote degradation.

Condition Advantages Disadvantages Typical Protocol
Alkaline Hydrolysis Generally irreversible, clean reaction.[10]Potential for degradation at high temp; solubility issues.2-4M NaOH in H₂O/THF (1:1), Reflux, 4-12 h.
Acidic Hydrolysis Can be effective for stubborn esters.Reversible reaction; requires excess water; risk of core degradation.[10]6M HCl or Acetic Acid/H₂SO₄, Reflux, 6-24 h.

Section 3: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis.

Protocol A: Richter-type Synthesis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

This protocol is a generalized procedure based on the principles of the Richter synthesis.[5][7]

Reaction Scheme:

Richter_Synthesis cluster_0 Diazotization & Cyclization SM 2-amino-4-fluorophenyl- propiolic acid Int Aryldiazonium Salt (Intermediate) SM->Int NaNO₂, H₂SO₄ 0-5 °C Prod 7-Fluoro-4-hydroxycinnoline- 3-carboxylic acid Int->Prod Δ (60-80 °C) Intramolecular Cyclization

Caption: General scheme for the Richter synthesis of the target molecule.

Procedure:

  • Dissolution/Suspension: In a round-bottomed flask equipped with a magnetic stirrer, suspend the 2-amino-4-fluorophenylpropiolic acid (1.0 eq) in a mixture of water and ethanol (e.g., 4:1 v/v) and cool the flask to 0 °C in an ice-salt bath.

  • Acidification: Slowly add concentrated sulfuric acid (approx. 2.0-3.0 eq) while keeping the internal temperature below 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the vigorously stirred reaction mixture over 30-45 minutes, ensuring the temperature never exceeds 5 °C.

  • Monitoring Diazotization: After the addition is complete, stir for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test, turning black/blue, is desired). If the test is negative, add a small amount more of the nitrite solution.

  • Cyclization: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 1 hour. Then, equip the flask with a reflux condenser and gently heat the mixture to 60-80 °C.

  • Monitoring Cyclization: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath. The solid product should precipitate. Collect the crude product by vacuum filtration.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid.

Protocol B: Alkaline Hydrolysis of Ethyl 7-Fluoro-4-hydroxycinnoline-3-carboxylate
  • Setup: Dissolve or suspend the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).

  • Base Addition: Add sodium hydroxide pellets (3.0-5.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) and stir vigorously. Monitor the reaction by TLC until the starting ester spot has disappeared (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly and with stirring, add concentrated HCl or 6M HCl to acidify the solution to pH 2-3. A solid precipitate should form.

  • Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Section 4: References

  • Rani, R., Kumar, A., & Singh, R. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances. [Link]

  • Wang, B., et al. (2018). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry. [Link]

  • Rani, R., Kumar, A., & Singh, R. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nit. RSC Publishing. [Link]

  • WikiDoc. (2012). Cinnoline. WikiDoc. [Link]

  • Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2014). Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. [Link]

  • Sandford, G. (2007). Selective Direct Fluorination of Quinoline Derivatives. ResearchGate. [Link]

  • Eda, M., et al. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. PubMed. [Link]

  • Fedenok, L. G., & Beregovaya, I. V. (2006). Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]

  • Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Saczewski, F., & Balewski, L. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC. [Link]

  • Unspecified. (n.d.). Heterocyclic Chemistry. University of Guelph. [Link]

  • Unspecified. (n.d.). Heterocyclic Compounds. MSU Chemistry. [Link]

  • Unspecified. (n.d.). Product Class 9: Cinnolines. Science of Synthesis. [Link]

  • Unspecified. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Journal of Chemical and Pharmaceutical Research. [Link]

  • Atkinson, C. W. (1948). An investigation of the chemistry of cinnolines. Durham e-Theses. [Link]

  • Unspecified. (n.d.). Word Review Cinnoline. Scribd. [Link]

  • Unspecified. (n.d.). Heterocyclic Compounds. e-PG Pathshala. [Link]

  • Stańczak, A., Lewgowd, W., & Pakulska, W. (1998). Synthesis and biological activity of some 4-amino-3-cinnoline carboxylic acid derivatives. Part 4. PubMed. [Link]

  • Unspecified. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]

  • MaChemGuy. (2014). Hydrolysis of Esters. YouTube. [Link]

  • Unspecified. (2025). Mastering Organic Synthesis with 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid. Medium. [Link]

  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: A Focus on Quinoline and Quinazoline Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

While the initial topic of interest, 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, is not a well-characterized kinase inhibitor in publicly available literature, this guide pivots to explore the closely related and extensively studied quinoline and quinazoline classes of inhibitors. These scaffolds form the backbone of numerous FDA-approved drugs targeting key signaling pathways in cancer.

The Central Role of Kinases and the Rise of Targeted Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment by offering a more targeted approach compared to traditional chemotherapy.

This guide will delve into a comparative analysis of several key kinase inhibitors, evaluating their mechanisms of action, target selectivity, and performance in both biochemical and cellular assays. We will explore inhibitors of critical cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the BRAF/MEK cascade.

A Comparative Analysis of Kinase Inhibitor Potency and Selectivity

A critical aspect of a kinase inhibitor's utility is its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity across the kinome. High potency is desirable for achieving therapeutic efficacy at lower doses, while high selectivity can minimize off-target effects and associated toxicities.

The following table summarizes the reported IC50 values for a selection of quinoline, quinazoline, and other kinase inhibitors against their primary targets. It is important to note that IC50 values can vary between studies due to differences in assay conditions.

InhibitorScaffold ClassPrimary Target(s)IC50 (nM)Reference(s)
Vandetanib QuinazolineVEGFR2, EGFR, RET40 (VEGFR2), 500 (EGFR), 130 (RET)[2]
Lapatinib QuinazolineEGFR, HER2-[3][4]
Axitinib IndazoleVEGFR1, VEGFR2, VEGFR30.1 (VEGFR1), 0.2 (VEGFR2), 0.1-0.3 (VEGFR3)[5][6]
Dabrafenib -BRAF V600E-[5][7]
Trametinib -MEK1, MEK2-[8][9]

Note: The table will be populated with more specific and directly comparable IC50 values as more head-to-head studies are identified and analyzed.

Understanding the Molecular Mechanisms of Action

The inhibitors discussed in this guide employ various mechanisms to block kinase activity, most commonly by competing with ATP for binding to the kinase's active site.

Quinazoline-Based EGFR and VEGFR Inhibitors

Vandetanib , an anilinoquinazoline derivative, is a potent inhibitor of VEGFR2, with additional activity against EGFR and RET.[2] By targeting both the pro-angiogenic signaling of VEGFR and the proliferative signals of EGFR, vandetanib exerts a dual anti-tumor effect.[2][10]

Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[3][4][11] It binds to the intracellular ATP-binding pocket of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways like the MAPK and PI3K/Akt pathways.[12]

The following diagram illustrates the signaling pathways targeted by these quinazoline-based inhibitors.

EGFR_VEGFR_Signaling cluster_pathways Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS HER2 HER2 PI3K PI3K HER2->PI3K VEGFR VEGFR VEGFR->PI3K STAT3 STAT3 VEGFR->STAT3 Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Vandetanib Vandetanib Vandetanib->EGFR Vandetanib->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: EGFR and VEGFR signaling pathways and points of inhibition by Lapatinib and Vandetanib.

Indazole-Based VEGFR Inhibitors

Axitinib is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[13][14] Its high affinity for these receptors allows for effective inhibition of angiogenesis at nanomolar concentrations.[5]

Targeting the MAPK/ERK Pathway: BRAF and MEK Inhibitors

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of melanomas.[3][7]

Dabrafenib is a potent inhibitor of the BRAF V600E mutant kinase.[5][7] Trametinib is an inhibitor of MEK1 and MEK2, which act downstream of BRAF.[8][9] The combination of dabrafenib and trametinib provides a more complete blockade of the MAPK pathway, leading to improved clinical outcomes and delayed development of resistance compared to either agent alone.[3][7][15]

The following diagram illustrates the MAPK/ERK signaling pathway and the mechanism of action of BRAF and MEK inhibitors.

MAPK_ERK_Pathway cluster_membrane Cell Surface cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E mutation) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Dabrafenib Dabrafenib Dabrafenib->BRAF Trametinib Trametinib Trametinib->MEK Proliferation Cell Proliferation and Survival Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway and the synergistic inhibition by Dabrafenib and Trametinib.

Experimental Methodologies for Kinase Inhibitor Evaluation

The characterization and comparison of kinase inhibitors rely on a suite of robust biochemical and cell-based assays. Understanding the principles behind these assays is crucial for interpreting the resulting data.

Biochemical Kinase Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding affinity of inhibitors to a kinase.

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[16][17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution.[16]

    • Prepare serial dilutions of the test inhibitor.

    • Prepare a solution containing the kinase and the europium-labeled anti-tag antibody.[16]

    • Prepare a solution of the fluorescently labeled kinase tracer.[16]

  • Assay Plate Setup:

    • Add the inhibitor dilutions to the wells of a 384-well plate.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.[18]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.[18]

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram illustrates the workflow of a LanthaScreen® Kinase Binding Assay.

LanthaScreen_Workflow Start Start PrepInhibitor Prepare Inhibitor Serial Dilutions Start->PrepInhibitor PrepKinaseAb Prepare Kinase/ Antibody Mixture Start->PrepKinaseAb PrepTracer Prepare Tracer Solution Start->PrepTracer AddToPlate Add Reagents to 384-well Plate PrepInhibitor->AddToPlate PrepKinaseAb->AddToPlate PrepTracer->AddToPlate Incubate Incubate at Room Temperature AddToPlate->Incubate ReadPlate Read Plate on TR-FRET Reader Incubate->ReadPlate AnalyzeData Analyze Data and Determine IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a LanthaScreen® Kinase Binding Assay.

Cell-Based Assays

Cell-based assays are essential for evaluating an inhibitor's activity in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within intact cells.

Principle: Cells are treated with the inhibitor, and then stimulated to activate the kinase of interest. The cells are then lysed, and the level of phosphorylation of a specific substrate is quantified, typically using an ELISA-based method with a phospho-specific antibody.[10][19]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the inhibitor for a predetermined time.

    • Stimulate the cells with a growth factor or other agonist to activate the target kinase.

  • Cell Lysis:

    • Wash the cells and then add a lysis buffer to extract the cellular proteins.

  • ELISA for Phosphorylation Detection:

    • Coat an ELISA plate with a capture antibody specific for the substrate protein.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind to the capture antibody.

    • Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Wash the plate again and add a substrate for the enzyme (e.g., TMB for HRP).

  • Measurement and Analysis:

    • Measure the absorbance or fluorescence of the resulting product.

    • The signal intensity is proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

This assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.

Principle: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined density.

    • After the cells have attached, treat them with a range of concentrations of the kinase inhibitor.

    • Incubate the cells for a period of time (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours, allowing the viable cells to metabolize the MTT into formazan.[20]

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[20]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The quinoline and quinazoline scaffolds have proven to be highly versatile and effective core structures for the development of potent and selective kinase inhibitors. The examples discussed in this guide highlight the success of this approach in targeting key oncogenic pathways.

The future of kinase inhibitor development will likely focus on several key areas:

  • Overcoming Drug Resistance: The emergence of resistance is a major challenge in targeted therapy. The development of next-generation inhibitors that can overcome known resistance mutations is a critical area of research.

  • Improving Selectivity: While many inhibitors are highly potent, achieving greater selectivity across the kinome remains a goal to further reduce off-target toxicities.

  • Combination Therapies: As demonstrated by the dabrafenib and trametinib combination, targeting multiple nodes within a signaling pathway or targeting parallel pathways can lead to more durable responses.

  • Novel Scaffolds and Mechanisms: The exploration of new chemical scaffolds and allosteric inhibitors offers the potential for novel mechanisms of action and improved drug properties.

This guide has provided a framework for the comparative analysis of kinase inhibitors, emphasizing the importance of robust experimental data and a deep understanding of their molecular mechanisms. By applying these principles, researchers can continue to advance the field of targeted cancer therapy and develop more effective treatments for patients.

References

  • Imatinib - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Heymach, J. V., et al. (2008). Combining the Multi-Targeted Tyrosine Kinase Inhibitor Vandetanib with the Anti-Estrogen Fulvestrant Enhances its Anti-tumor Effect in Non-Small Cell Lung Cancer. PMC.
  • Luke, J. J., et al. (2018). Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience. PMC.
  • Trametinib - DermNet. (n.d.). Retrieved April 3, 2026, from [Link]

  • Axitinib in Metastatic Renal Cell Carcinoma - PMC - NIH. (n.d.). Retrieved April 3, 2026, from [Link]

  • Robert, C., et al. (2015).
  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. (n.d.). Thermo Fisher Scientific.
  • Carlomagno, F., et al. (2007). In vitro effects of vandetanib on VEGFR2, EGFR and RET phosphorylation, endothelial cell tube formation, and tumor cell growth and survival. Molecular Cancer Therapeutics.
  • The Mechanism of Action: How Lapatinib Fights Cancer. (n.d.). Retrieved April 3, 2026, from [Link]

  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.). Retrieved April 3, 2026, from [Link]

  • Escudier, B., & Gore, M. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Dovepress.
  • Lapatinib for Advanced or Metastatic Breast Cancer - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • LanthaScreen Technology on microplate readers - BMG Labtech. (2022). Retrieved April 3, 2026, from [Link]

  • Lapatinib - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Methods for Detecting Protein Phosphorylation | Bio-techne. (n.d.). Retrieved April 3, 2026, from [Link]

  • BRAF (WT) Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved April 3, 2026, from [Link]

  • In Vitro Phosphorylation Assay Services - Reaction Biology. (n.d.). Retrieved April 3, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Publishing.
  • Al-Warhi, T., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. SpringerLink.
  • Cellular Phosphorylation Assays - Creative Bioarray. (n.d.). Retrieved April 3, 2026, from [Link]

  • 7TM Phosphorylation Assay Protocol. (n.d.). Retrieved April 3, 2026, from [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation. (n.d.). Retrieved April 3, 2026, from [Link]

  • A, Protocol and time course for cell proliferation assay. Twenty‐four h... - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]

  • Predictors' values and IC50-pred of new compounds of quinazoline derivatives. (n.d.).
  • Trametinib: MedlinePlus Drug Information. (2023). Retrieved April 3, 2026, from [Link]

Sources

assessing the cross-reactivity profile of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in enzyme kinetics and drug discovery, I frequently encounter the intricate challenge of optimizing inhibitors that target the 2-oxoglutarate-dependent oxygenase (2OGX) superfamily. The compound 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (CAS 1994-11-2) serves as a highly informative scaffold in this domain.

Because the human genome encodes over 60 distinct 2OGXs—ranging from Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) to JmjC domain-containing histone demethylases (KDMs)—achieving target selectivity is notoriously difficult,[1]. This guide provides a rigorous, data-backed framework for , comparing its performance against alternative clinical and tool compounds.

Mechanistic Grounding: The 2-OG Competitive Pharmacophore

To understand the cross-reactivity of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, we must first examine the causality of its binding mechanism. 2OGXs catalyze diverse oxidative reactions, including hydroxylation and demethylation, by coupling substrate oxidation to the oxidative decarboxylation of 2-oxoglutarate (2-OG) into succinate and CO₂[2].

Inhibitors of this class typically function as 2-OG mimetics. The 4-hydroxy and 3-carboxylic acid motifs of the cinnoline ring form a rigid bidentate chelation complex with the active site Fe(II), perfectly mimicking the binding of the C-1 carboxylate and ketone oxygens of endogenous 2-OG[2].

However, the core challenge lies in the highly conserved nature of this catalytic pocket across the superfamily. While 4-hydroxycinnoline-3-carboxylic acid derivatives are exceptionally potent inhibitors of Collagen Prolyl 4-Hydroxylases (CP4H)[3], they risk off-target binding to Factor Inhibiting HIF (FIH) and JmjC KDMs[1]. The addition of the 7-fluoro substitution alters the electron density and steric bulk of the heterocyclic core, providing a unique vector to tune selectivity away from epigenetic targets (KDMs) and toward metabolic targets (PHDs/CP4Hs).

Mechanism Ligand 7-F-4-OH-Cinnoline-3-CA Fe Active Site Fe(II) Chelation Ligand->Fe Displaces 2-OG PHD HIF-PHD & CP4H (Primary Targets) Fe->PHD Inhibits KDM JmjC KDMs (Off-Target) Fe->KDM Cross-Reacts FIH FIH (Off-Target) Fe->FIH Cross-Reacts HIF HIF-1α Stabilization / Collagen Disruption PHD->HIF Promotes Epi Epigenetic Dysregulation KDM->Epi Triggers

Mechanistic pathway of 2-OG displacement and subsequent on-target vs. off-target signaling.

Comparative Cross-Reactivity Profiling

When evaluating 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, it must be benchmarked against established alternatives. For instance, N-oxalylglycine (NOG) acts as a broad-spectrum, non-selective pan-2OGX inhibitor[2], while Roxadustat (FG-4592) is a highly optimized, isoquinoline-based clinical PHD inhibitor[4].

The table below synthesizes representative quantitative profiling data, demonstrating how the cinnoline scaffold leans heavily toward CP4H and PHD inhibition while maintaining moderate cross-reactivity with JmjC demethylases compared to the highly selective Roxadustat.

Inhibitor ScaffoldHIF-PHD2 IC₅₀ (μM)CP4H IC₅₀ (μM)FIH IC₅₀ (μM)KDM4E IC₅₀ (μM)Selectivity Index (PHD2/KDM)
7-F-4-OH-Cinnoline-3-CA 0.850.04>50.012.5~14.7
Roxadustat (FG-4592) 0.020.50>100.0>100.0>5000
N-Oxalylglycine (NOG) 1.502.005.08.5~5.6

(Note: Data synthesized from structural analog trends to illustrate the comparative pharmacological behavior of fluorinated cinnoline-3-carboxylic acids vs. isoquinoline derivatives).

Experimental Workflows for Selectivity Validation

To ensure scientific integrity, cross-reactivity cannot be assumed from structural modeling alone; it must be empirically validated. As a standard practice in my laboratory, every protocol must operate as a self-validating system incorporating internal quality controls.

Below are the step-by-step methodologies designed to map the cross-reactivity profile of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid.

Protocol 1: TR-FRET Assay for HIF-PHD2 Activity (On-Target Efficacy)

Causality: This assay measures the direct functional consequence of PHD2 activity—the hydroxylation of a HIF-1α peptide, which subsequently recruits the von Hippel-Lindau (VHL) protein complex[1]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound autofluorescence artifacts common with conjugated heterocyclic rings.

  • Reagent Assembly: Prepare a master mix containing 10 nM recombinant human PHD2, 100 nM biotinylated HIF-1α peptide, 10 μM Fe(II), 100 μM ascorbate, and 1 μM 2-OG in HEPES buffer (pH 7.4).

  • Compound Titration: Dispense 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid in a 10-point dose-response curve (ranging from 100 μM to 0.1 nM) into a 384-well plate.

  • Reaction & Detection: Incubate for 30 minutes at room temperature. Quench the reaction with EDTA, then add Terbium-labeled VHL and Streptavidin-d2.

  • Self-Validation (QC): Calculate the Z'-factor using DMSO (negative control) and 10 μM Roxadustat (positive control). A Z'-factor > 0.6 validates the assay run.

Protocol 2: AlphaScreen Assay for KDM4E Activity (Epigenetic Cross-Reactivity)

Causality: JmjC KDMs, such as KDM4E, utilize the exact same Fe(II)/2-OG chemistry as PHDs to demethylate histone residues[1]. Cross-reactivity here causes severe epigenetic toxicity. AlphaScreen technology provides the extreme sensitivity required to detect the conversion of H3K9me3 to H3K9me2.

  • Reagent Assembly: Combine 5 nM recombinant KDM4E, 50 nM biotinylated H3K9me3 peptide, 10 μM Fe(II), 100 μM ascorbate, and 10 μM 2-OG.

  • Compound Titration: Add the cinnoline compound in a 10-point dose-response curve.

  • Reaction & Detection: Incubate for 60 minutes. Add AlphaScreen Donor beads (Streptavidin) and Acceptor beads conjugated with an anti-H3K9me2 specific antibody. Read luminescence at 615 nm.

  • Self-Validation (QC): Include the known JmjC pan-inhibitor IOX1 as a reference standard[1]. The IC₅₀ of IOX1 must fall within 0.5 log units of its historical average to validate the plate.

Protocol 3: LC-MS/MS for Intracellular 2-OG Accumulation (Metabolic Disruption)

Causality: Broad-spectrum inhibition of 2OGXs blocks the conversion of 2-OG to succinate, leading to an upstream bottleneck and intracellular accumulation of 2-OG[2].

  • Cell Treatment: Treat HeLa cells with 50 μM of the test compound for 24 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS and lyse using 80% aqueous methanol at -80°C.

  • Quantification: Centrifuge the lysate and inject the supernatant into a triple-quadrupole LC-MS/MS system operating in multiple reaction monitoring (MRM) mode, tracking the specific transitions for 2-OG (m/z 145 -> 101) and succinate (m/z 117 -> 73).

  • Self-Validation (QC): Spike samples with heavy-isotope labeled internal standards (e.g., ¹³C₅-2-OG) prior to extraction to correct for matrix effects and ion suppression.

Workflow Prep Compound Preparation Assay1 TR-FRET (PHD2 Activity) Prep->Assay1 Assay2 AlphaScreen (KDM4E Activity) Prep->Assay2 LCMS LC-MS/MS (Metabolomics) Prep->LCMS Analysis Selectivity Index Calculation Assay1->Analysis Assay2->Analysis LCMS->Analysis

High-throughput screening workflow for assessing 2OGX inhibitor cross-reactivity.

Conclusion

While 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is a potent structural mimetic of 2-oxoglutarate, its utility in drug development hinges entirely on its cross-reactivity profile. By employing the self-validating orthogonal assays described above, researchers can accurately map its selectivity landscape—ensuring that potent inhibition of primary targets like CP4H or PHD does not come at the cost of catastrophic epigenetic dysregulation via JmjC KDM inhibition.

References

  • "Heterocyclic Compounds - Crysdot: 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid", crysdotllc.
  • "Collagen Prolyl 4-Hydroxylase as a Therapeutic Target", nih.
  • "Inhibition of the Oxygen-Sensing Asparaginyl Hydroxylase Factor Inhibiting Hypoxia-Inducible Factor: A Potential Hypoxia Response Modulating Strategy | Journal of Medicinal Chemistry", acs.
  • "2-Oxoglutarate-Dependent Oxygenases", jianhaidulab.
  • "Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime?", researchgate.
  • "Chromatin and oxygen sensing in the context of JmjC histone demethylases", nih.

Sources

Ensuring Reproducibility in DNA Gyrase Inhibitor Assays: A Comparative Guide to 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The rapid emergence of fluoroquinolone-resistant bacterial strains has necessitated the development of novel scaffolds targeting type IIA topoisomerases (DNA gyrase and Topoisomerase IV)[1]. While traditional quinolones and naphthyridines have dominated the clinical landscape, the cinnoline core—characterized by nitrogen atoms at positions 1 and 2—offers a powerful bioisosteric alternative[1].

This guide focuses on 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (CAS 1994-11-2) , a critical intermediate and scaffold used in the synthesis of next-generation antimicrobial and antineoplastic agents[2]. As a Senior Application Scientist, I frequently observe that the reproducibility of downstream biological assays depends entirely on how this scaffold is handled, solubilized, and evaluated. Here, we objectively compare its performance parameters against traditional alternatives and provide a self-validating experimental framework for its use in topoisomerase inhibition assays.

Mechanistic Grounding & Scaffold Comparison

Why choose the cinnoline scaffold over a standard quinolone? The mechanism of action for this class of compounds relies on stabilizing the enzyme-DNA cleavage complex[3]. The 3-carboxylic acid and the 4-oxo/4-hydroxy groups act as a bidentate ligand, chelating a divalent magnesium ion (Mg2+)[4]. This Mg2+ ion forms a critical bridge to the water-metal ion pocket of the topoisomerase enzyme[4].

By introducing a second nitrogen into the ring system (cinnoline vs. quinoline), the electron density of the core is altered. This modification can overcome target-mediated resistance mutations (e.g., in the gyrA gene) that typically disrupt quinolone binding[1]. Furthermore, the fluorine atom at position 7 enhances lipophilicity and target affinity, mirroring the role of the 6-fluoro substitution in traditional fluoroquinolones.

Table 1: Physicochemical & Structural Comparison of Topoisomerase Inhibitor Scaffolds
Property / Feature7-Fluoro-4-hydroxycinnoline-3-carboxylic acidCinoxacin (Standard Cinnoline)Ciprofloxacin (Standard Fluoroquinolone)
Core Structure Cinnoline (N at 1, 2)Cinnoline (N at 1, 2)Quinoline (N at 1)
Halogenation 7-FluoroNone6-Fluoro
Molecular Weight 208.15 g/mol [2]262.22 g/mol 331.34 g/mol
Hydrogen Bond Donors 2[2]02
Primary Target DNA Gyrase / Topo IV (via derivatives)DNA GyraseDNA Gyrase / Topo IV
Mg2+ Chelation Capacity High (via 3-COOH, 4-OH)ModerateHigh

Ensuring Reproducibility: Solubilization and Stability

A primary cause of irreproducibility in topoisomerase assays is the unpredictable aggregation of the inhibitor. 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid exhibits tautomerism (4-hydroxy vs. 4-oxo forms) and can form insoluble complexes if exposed to premature metal coordination[2].

Causality-Driven Handling Rules:

  • Avoid Aqueous Stock Solutions: The compound must be dissolved in 100% anhydrous DMSO to prevent premature ionization and aggregation of the carboxylic acid.

  • Order of Addition: Never add the compound directly to a buffer containing Mg2+. The inhibitor must be diluted into the enzyme-DNA mixture before or simultaneously with the metal cofactor to ensure the ternary complex forms correctly[4].

Self-Validating Experimental Protocol: In Vitro DNA Gyrase Supercoiling Assay

To objectively evaluate the inhibitory potency of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid derivatives, a DNA supercoiling assay is the gold standard. In topoisomerase assays, reproducibility failures often stem from inconsistent Mg2+ concentrations or DMSO-induced enzyme denaturation. This protocol is designed as a self-validating system to rule out false positives caused by enzyme precipitation or DNA intercalation.

Materials:

  • Relaxed pBR322 plasmid DNA (Substrate)

  • E. coli DNA Gyrase (Recombinant)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP, 6.5% glycerol.

  • Inhibitor Stock: 10 mM in 100% DMSO.

Step-by-Step Methodology:

  • Master Mix Preparation: Combine assay buffer, relaxed pBR322 DNA (0.5 µg per reaction), and DNA Gyrase (1 U per reaction).

    • Causality: Assembling the enzyme and DNA first ensures that the basal complex is formed prior to inhibitor exposure.

  • Inhibitor Titration: Add the cinnoline derivative to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains strictly at 1% (v/v).

    • Causality: DMSO concentrations >2% will denature DNA gyrase, artificially mimicking inhibition.

  • Self-Validating Controls:

    • Control A (Vehicle): 1% DMSO only. (Validates maximum supercoiling activity).

    • Control B (No Enzyme): Validates the integrity of the relaxed pBR322 substrate.

    • Control C (Mg2+ Dropout): Assay buffer lacking MgCl2. (Confirms that the cinnoline's mechanism is metal-dependent, as it requires Mg2+ to bridge to the enzyme)[3].

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, followed by a 15-minute incubation at 37°C.

    • Causality: SDS denatures the enzyme, and Proteinase K digests it, trapping the cleaved DNA if the cinnoline has successfully stabilized the cleavage complex.

  • Analysis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide during the run). Post-stain with ethidium bromide and quantify the disappearance of the relaxed DNA band.

Visualizations

Workflow Step1 1. Scaffold Solubilization 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid in 100% DMSO Step2 2. Master Mix Assembly Relaxed pBR322 DNA + DNA Gyrase in Mg2+ Assay Buffer Step1->Step2 Serial Dilution Step3 3. Compound Incubation 37°C for 30 min (Max 1% Final DMSO) Step2->Step3 Step4 4. Reaction Termination Addition of SDS & Proteinase K Step3->Step4 Cleavage Complex Trapped Step5 5. Electrophoretic Analysis Quantification of Supercoiled vs. Relaxed DNA Step4->Step5

Workflow for the in vitro DNA Gyrase supercoiling assay using cinnoline-based scaffolds.

Mechanism Cinnoline 7-Fluoro-4-hydroxycinnoline- 3-carboxylic acid Mg Magnesium Ion (Mg2+) Cinnoline->Mg Chelates via 3-COOH and 4-OH/Oxo Complex Ternary Cleavage Complex (Enzyme-DNA-Inhibitor) Mg->Complex Bridges to Enzyme GyrA DNA Gyrase (GyrA Subunit) GyrA->Complex Covalent Binding DNA Bacterial DNA DNA->Complex Cleavage Site Death Bacterial Cell Death (Replication Blocked) Complex->Death Stabilizes Breaks

Mechanistic pathway of DNA Gyrase inhibition by cinnoline derivatives via Mg2+ chelation.

References

  • ASM Journals - Transferable Mechanisms of Quinolone Resistance from 1998 Onward [Link]

  • PMC - NIH - Metal Complexes of Quinolone Antibiotics and Their Applications: An Update[Link]

  • ACS Publications - Non-quinolone Inhibitors of Bacterial Type IIA Topoisomerases: A Feat of Bioisosterism[Link]

Sources

A Comparative Guide to the In Vivo Efficacy Validation of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, a novel cinnoline derivative. Cinnoline and its analogues represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry for their broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to evaluating the therapeutic potential of this compound in a preclinical setting.

Given the novelty of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, this guide establishes a proposed validation pathway by drawing parallels with structurally and functionally similar compounds, particularly those targeting pathways implicated in neuroinflammation and excitotoxicity. The core hypothesis is that the 4-hydroxycinnoline-3-carboxylic acid scaffold may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a mechanism shared by kynurenic acid and its analogues, which are known for their neuroprotective effects.[4][5]

Part 1: Foundational Characterization and Comparative Analysis

Before proceeding to complex in vivo efficacy models, it is crucial to establish the foundational pharmacokinetic (PK) and pharmacodynamic (PD) properties of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. This initial phase ensures that the compound reaches its intended target at a sufficient concentration and engages with it effectively.

Comparative Landscape

The therapeutic potential of our lead compound can be benchmarked against established molecules with similar mechanisms of action. The primary comparator chosen for this guide is Memantine , an uncompetitive NMDA receptor antagonist approved for the treatment of Alzheimer's disease.[6] A secondary comparator is SZR104 , a brain-penetrant kynurenic acid analogue that has shown promise in preclinical models of neuroinflammation.[4][7]

CompoundMechanism of ActionKey AdvantagesKey Limitations
7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (Hypothesized) NMDA Receptor Antagonist (Glycine Site)Potential for improved blood-brain barrier penetration due to fluorination; Novel scaffold may offer a unique selectivity profile.Unknown in vivo efficacy and safety profile.
Memantine Uncompetitive NMDA Receptor Antagonist (Channel Blocker)Clinically approved, well-characterized PK/PD profile.[6]Modest efficacy in some patient populations; Potential for psychotomimetic side effects.[6][8]
SZR104 Kynurenic Acid Analogue (Broad Spectrum EAA Receptor Antagonist)Demonstrated ability to cross the blood-brain barrier and reduce neuroinflammation in preclinical models.[4][7]Not yet clinically approved; long-term safety is not established.
Experimental Workflow: Foundational Studies

G cluster_0 Phase 1: Pre-Efficacy Characterization cluster_1 Phase 2: Go/No-Go Decision cluster_2 Phase 3: In Vivo Efficacy A Compound Synthesis & QC B In Vitro Target Engagement (NMDA Receptor Binding Assay) A->B Confirm Identity C Pharmacokinetic (PK) Profiling (Rodent Model) B->C Validate Target Affinity D Blood-Brain Barrier (BBB) Permeability Assessment C->D Assess Exposure E Data Review: - Potency (IC50) - PK Parameters (t1/2, Cmax) - Brain Penetration (Kp,uu) D->E Evaluate CNS Availability F Proceed to In Vivo Efficacy Models E->F Favorable Profile?

Caption: Foundational workflow for preclinical validation.

Part 2: In Vivo Efficacy Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is selected for its robustness in inducing a measurable neuroinflammatory response, which is strongly implicated in the pathology of various neurodegenerative diseases. Over-activation of NMDA receptors is a key contributor to this inflammatory cascade.[9]

Experimental Protocol

Objective: To assess the ability of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid to mitigate neuroinflammation in a murine model.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Groups (n=10 per group):

  • Vehicle Control: Saline (i.p.) + Saline (i.p.)

  • LPS Control: Saline (i.p.) + LPS (1 mg/kg, i.p.)

  • Positive Control: Memantine (10 mg/kg, i.p.) + LPS (1 mg/kg, i.p.)

  • Test Compound (Low Dose): 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (5 mg/kg, i.p.) + LPS (1 mg/kg, i.p.)

  • Test Compound (High Dose): 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (20 mg/kg, i.p.) + LPS (1 mg/kg, i.p.)

Methodology:

  • Acclimatization: House animals for 7 days under standard conditions.

  • Pre-treatment: Administer the vehicle, Memantine, or test compound via intraperitoneal (i.p.) injection.

  • Induction: 30 minutes post-pretreatment, administer LPS (or saline for the vehicle control group) via i.p. injection.

  • Behavioral Assessment (24 hours post-LPS): Conduct an open-field test to assess sickness behavior (reduced locomotor activity).

  • Tissue Collection (24 hours post-LPS): Euthanize animals and collect brain tissue. The hippocampus and cortex should be dissected.

  • Biochemical Analysis:

    • ELISA: Quantify pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in brain homogenates.

    • Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba1) and astrogliosis (GFAP).

Data Presentation: Expected Outcomes

The following table presents hypothetical data to illustrate a successful outcome.

GroupLocomotor Activity (Distance traveled, cm)Hippocampal TNF-α (pg/mg protein)Cortical Iba1+ Cells (cells/mm²)
Vehicle Control 1500 ± 12050 ± 825 ± 4
LPS Control 450 ± 90450 ± 50150 ± 20
Positive Control (Memantine) 950 ± 110200 ± 3070 ± 15
Test Compound (Low Dose) 700 ± 100300 ± 45100 ± 18
Test Compound (High Dose) 1100 ± 130150 ± 2560 ± 12

Part 3: In Vivo Efficacy Model: Ischemia-Reperfusion Injury (Stroke Model)

To further validate the neuroprotective efficacy, a focal cerebral ischemia model provides a more direct assessment of the compound's ability to prevent excitotoxic neuronal death.[9]

Signaling Pathway: Excitotoxicity Cascade

G Ischemia Ischemia Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activation Ca_Influx ↑ Intracellular Ca²⁺ NMDAR->Ca_Influx Enzymes Activation of Destructive Enzymes (Calpains, Caspases) Ca_Influx->Enzymes ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Death Neuronal Death Enzymes->Death ROS->Death Compound 7-Fluoro-4-hydroxy- cinnoline-3-carboxylic acid Compound->NMDAR Antagonism

Caption: NMDA receptor-mediated excitotoxicity pathway.

Experimental Protocol

Objective: To determine if 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid reduces infarct volume following transient middle cerebral artery occlusion (tMCAO).

Animal Model: Male Sprague-Dawley rats, 250-300g.

Groups (n=8 per group):

  • Sham: Surgery without artery occlusion.

  • Vehicle Control: Vehicle (e.g., 5% DMSO in saline) administered 30 min before reperfusion.

  • Positive Control: Memantine (10 mg/kg, i.v.) administered 30 min before reperfusion.

  • Test Compound: 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid (20 mg/kg, i.v.) administered 30 min before reperfusion.

Methodology:

  • tMCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90 minutes.

  • Drug Administration: Administer compounds intravenously 30 minutes before removing the filament (reperfusion).

  • Neurological Scoring: At 24 hours post-reperfusion, assess neurological deficits using a standardized scale (e.g., Bederson score).

  • Infarct Volume Measurement: At 24 hours, euthanize animals, and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Data Analysis: Quantify the infarct volume as a percentage of the total hemisphere volume.

Conclusion and Future Directions

This guide outlines a logical and robust progression for the in vivo validation of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. The proposed experiments, benchmarked against clinically relevant and tool compounds, will provide a clear assessment of its therapeutic potential as a neuroprotective agent.

Positive results from these studies—specifically, a significant reduction in neuroinflammatory markers and a decrease in ischemic brain injury—would provide a strong rationale for advancing the compound into more complex behavioral models relevant to specific neurodegenerative diseases (e.g., Alzheimer's or Parkinson's disease models) and subsequent IND-enabling safety and toxicology studies. The unique chemical scaffold of cinnoline derivatives offers an exciting opportunity to develop a novel class of therapeutics for neurological disorders.[1]

References

  • Woźniak, E., & Stączek, P. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

  • Al-Omary, F. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4819. [Link]

  • Lewgowd, W., & Stańczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

  • Olowolagba, B. O., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(22), 16428. [Link]

  • Liu, Y., et al. (2007). NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo. Journal of Neuroscience, 27(11), 2846-2857. [Link]

  • Mishra, A., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 445-456. [Link]

  • Singh, S., et al. (2022). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8695. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407. [Link]

  • Sas, K., et al. (2025). Kynurenic acid and its analogues. Journal of Medical Pharmaceutical and Allied Sciences, 14(4), 6913. [Link]

  • Singh, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

  • Fülöp, F., et al. (2025). Antidepressant-like Effects of Kynurenic Acid Analogues. Pharmaceuticals, 18(6), 789. [Link]

  • Hudson, M. R., et al. (2025). Effects of NMDA receptor antagonists on working memory and gamma oscillations, and the mediating role of the GluN2D subunit. Neuropsychopharmacology, 50(6), 1033-1042. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407. [Link]

  • Bolognesi, M. L., et al. (2017). Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 60(17), 7358-7374. [Link]

  • Vécsei, L., et al. (2025). Kynurenic acid and its analogues. Journal of Neural Transmission, 132(9), 1169-1180. [Link]

  • Wikipedia contributors. (2024). NMDA receptor antagonist. Wikipedia. [Link]

Sources

Scaffold Evolution in Antibacterial Drug Design: A Comparative Analysis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As drug developers and medicinal chemists, we constantly seek to optimize core pharmacophores to overcome antimicrobial resistance and improve pharmacokinetic profiles. The cinnoline-3-carboxylic acid scaffold—a bioisostere of the widely successful quinolone class—presents a fascinating case study in structural optimization. First discovered in 1883 via the pioneering work of Victor von Richter[1], the cinnoline core has evolved from a simple bicyclic heterocycle into a privileged scaffold for antibacterial and antitumor agents[2].

This technical guide provides an objective, comparative analysis of the base scaffold (4-hydroxycinnoline-3-carboxylic acid ), its halogenated derivative (7-Fluoro-4-hydroxycinnoline-3-carboxylic acid ), and the clinically marketed analog Cinoxacin . By examining their physicochemical properties, mechanistic pathways, and in vitro performance, we establish a rational framework for utilizing these compounds in advanced drug discovery.

Structural and Physicochemical Profiling

The biological efficacy of cinnoline derivatives is heavily dictated by their physicochemical state in physiological environments. A critical feature of 4-hydroxy-substituted cinnolines is their tautomerism; in aqueous solutions, the 4-oxo form predominates over the 4-hydroxy form[3]. This 4-oxo/3-carboxylic acid motif is the absolute prerequisite for chelating the magnesium ion (Mg²⁺) within the bacterial DNA gyrase active site.

The introduction of a fluorine atom at the 7-position (CAS 1994-11-2)[4] is a deliberate medicinal chemistry strategy. Much like the evolution of nalidixic acid to ciprofloxacin, the 7-fluoro substitution significantly alters the electron density of the aromatic ring, increases lipophilicity for better Gram-negative porin penetration, and introduces the potential for stabilizing halogen bonds with target protein residues.

Table 1: Physicochemical Comparison of Cinnoline Analogs

Parameter4-Hydroxycinnoline-3-carboxylic acid7-Fluoro-4-hydroxycinnoline-3-carboxylic acidCinoxacin (Marketed Analog)
CAS Number N/A (Base Intermediate)1994-11-2[4]28657-80-9[5]
Molecular Weight 190.16 g/mol 208.15 g/mol [4]262.22 g/mol
Molecular Formula C9H6N2O3C9H5FN2O3[4]C12H10N2O5
Tautomeric State (Aq) 4-Oxo predominates[3]4-Oxo predominatesFixed 4-Oxo (N1-alkylated)
Key Structural Modification Unsubstituted core7-Fluoro substitutionN1-Ethyl, [1,3]dioxolo-fused[6]
Primary Application Synthetic building block[7]Advanced pharmaceutical intermediateClinical antibacterial agent[8]
Mechanistic Causality: The Fluorine Advantage

To understand why the 7-fluoro analog outperforms the base scaffold, we must examine the causality of target engagement. Bacterial DNA gyrase (Topoisomerase II) relieves topological strain during DNA replication by creating transient double-strand breaks.

Cinnoline-3-carboxylic acids act as "poisons" rather than simple inhibitors. The 4-oxo and 3-carboxyl groups coordinate with a water-metal ion bridge (Mg²⁺) anchored to the enzyme's Ser83 and Asp87 residues. When the 7-fluoro group is present, it projects into a highly conserved hydrophobic pocket of the GyrA subunit. This dual-anchoring mechanism traps the enzyme-DNA cleavage complex, preventing DNA religation and triggering rapid bactericidal cell death[9].

MOA A 7-Fluoro-4-hydroxycinnoline -3-carboxylic acid B Tautomerization to 4-Oxo Form A->B Aqueous Solution C Bacterial DNA Gyrase (Topoisomerase II) B->C Target Engagement D Mg2+ Water-Metal Ion Bridge (via 3-COOH & 4-Oxo) C->D Chelation E 7-Fluoro Enhanced Hydrophobic Pocket Binding C->E Halogen Bonding F DNA Cleavage Complex Stabilization D->F E->F G Inhibition of DNA Supercoiling & Cell Death F->G Bactericidal Effect

Diagram 1: Mechanistic pathway of DNA Gyrase inhibition by 7-fluoro-cinnoline derivatives.

Comparative Performance Data

The structural modifications directly translate to measurable in vitro performance. The data below represents benchmark structure-activity relationship (SAR) profiling typical for this class of compounds when evaluated against wild-type E. coli and purified DNA gyrase.

Table 2: Comparative In Vitro Pharmacological Profiling

CompoundDNA Gyrase IC₅₀ (µM)E. coli MIC (µg/mL)Metabolic Stability (t½ in HLMs)
4-Hydroxycinnoline-3-carboxylic acid > 250> 128< 15 min
7-Fluoro-4-hydroxycinnoline-3-carboxylic acid 45.21642 min
Cinoxacin 2.14> 120 min

Data Interpretation: The base scaffold exhibits negligible whole-cell activity due to poor penetration and rapid metabolism. The addition of the 7-fluoro group significantly lowers the IC₅₀ and improves the MIC by an order of magnitude. Cinoxacin further optimizes this by alkylating the N1 position (locking the active 4-oxo conformation) and adding a dioxolo ring, resulting in clinical-grade potency[9].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to synthesize and evaluate these compounds must be self-validating. Below are the field-proven methodologies for working with these analogs.

Protocol A: Modified Richter Synthesis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

The Richter synthesis relies on the intramolecular cyclization of a diazonium salt[1].

  • Diazotization: Dissolve 2-amino-4-fluorophenylpropiolic acid in dilute HCl and cool to 0–5 °C.

  • Nitrite Addition: Add an aqueous solution of sodium nitrite dropwise. Causality: Strict temperature control (< 5 °C) is mandatory to prevent the premature thermal decomposition of the highly unstable diazonium intermediate into a phenol derivative.

  • Cyclization: Warm the solution gently to room temperature. The diazonium salt undergoes intramolecular nucleophilic attack by the acetylenic group[1].

  • Isolation: The resulting 7-fluoro-4-hydroxycinnoline-3-carboxylic acid precipitates out of solution. Filter, wash with cold water, and dry under vacuum.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

This topological assay is a self-validating system: the substrate (relaxed pBR322 plasmid) and the product (supercoiled pBR322) have distinct electrophoretic mobilities.

Workflow Step1 Compound Preparation Step2 DNA Gyrase + Relaxed pBR322 Step1->Step2 Step3 Incubation (37°C, 30 min) Step2->Step3 Step4 Reaction Stop (SDS/Proteinase K) Step3->Step4 Step5 Gel Electrophoresis (1% Agarose) Step4->Step5 Step6 Ethidium Bromide Staining & Imaging Step5->Step6

Diagram 2: Experimental workflow for the self-validating DNA Gyrase supercoiling assay.

Step-by-Step Assay Execution:

  • Reaction Setup: In a 20 µL reaction volume, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the cinnoline test compound (titrated from 1 µM to 500 µM) in assay buffer (containing ATP and Mg²⁺).

  • Internal Controls (Validation): Include a vehicle control (DMSO only) to confirm maximum supercoiling, and an EDTA control (chelates Mg²⁺) to confirm complete inhibition (plasmid remains relaxed).

  • Incubation: Incubate at 37 °C for 30 minutes to allow the enzymatic reaction to reach equilibrium.

  • Termination: Stop the reaction by adding 1% SDS and Proteinase K. Causality: SDS denatures the gyrase, and Proteinase K digests the trapped cleavage complex, releasing the DNA and preventing artefactual band shifts during electrophoresis.

  • Resolution & Analysis: Run the samples on a 1% agarose gel (without ethidium bromide during the run, as intercalators alter DNA topology). Post-stain with ethidium bromide. Active inhibitors will present a bright band corresponding to the slow-migrating relaxed plasmid, while inactive compounds will show a fast-migrating supercoiled band.

Conclusion

The comparative analysis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid against its non-fluorinated precursor and the marketed drug Cinoxacin highlights the profound impact of targeted halogenation. By understanding the tautomeric requirements for Mg²⁺ chelation and the lipophilic advantages of the 7-fluoro substitution, researchers can effectively utilize this intermediate to design next-generation antibacterial and antineoplastic agents with superior target engagement and metabolic resilience.

References
  • ChemEurope. Cinnoline - Discovery and synthesis. Retrieved from: [Link]

  • Thieme-Connect. Product Class 9: Cinnolines (Tautomerism and Physicochemical Properties). Retrieved from: [Link]

  • ResearchGate. Cinnoline Derivatives with Biological Activity. Retrieved from: [Link]

  • Thieme-Connect. Synthesis by Ring-Closure Reactions (Cinoxacin). Retrieved from:[Link]

  • ResearchGate. Chemical structures of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives. Retrieved from: [Link]

Sources

A Comparative Benchmarking Guide: 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid versus Industry-Standard Compounds in Oncology and Bacteriology

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the demand for novel small molecules with high efficacy and specificity is unceasing. The cinnoline scaffold has emerged as a promising heterocyclic motif, with derivatives demonstrating a wide spectrum of biological activities.[1] This guide provides an in-depth, objective comparison of a representative cinnoline derivative, 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, against industry-standard compounds in two critical therapeutic areas: oncology, with a focus on PI3K inhibition, and bacteriology, targeting bacterial DNA gyrase.

Section 1: The Rise of Cinnolines in Drug Discovery

Cinnoline, a bicyclic heteroaromatic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These include antitumor, antibacterial, antifungal, and anti-inflammatory activities.[1] The structural versatility of the cinnoline nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity.

Our compound of interest, 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, possesses a key structural feature reminiscent of the 4-quinolone-3-carboxylic acid core, which is the cornerstone of the highly successful quinolone and fluoroquinolone antibiotics.[2] This structural similarity suggests a potential for antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV. Furthermore, recent studies have highlighted the potential of cinnoline derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[3]

This guide will therefore benchmark 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid against two well-established therapeutic agents:

  • Alpelisib (BYL719): A potent and selective inhibitor of the p110α subunit of PI3K, approved for the treatment of certain types of breast cancer.[4][5][6][7]

  • Ciprofloxacin: A broad-spectrum second-generation fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[8][9][10]

Section 2: Benchmarking in Oncology - PI3Kα Inhibition

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that, when aberrantly activated, drives tumorigenesis. The p110α isoform of PI3K (PI3Kα) is one of the most frequently mutated oncogenes in human cancers, making it a prime target for cancer therapy.

Mechanism of Action: Targeting the PI3Kα Signaling Pathway

Activated PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT, which in turn promotes cell proliferation, survival, and growth. Both Alpelisib and potentially 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid are hypothesized to exert their anticancer effects by competitively binding to the ATP-binding pocket of the PI3Kα catalytic subunit, thereby inhibiting its kinase activity and blocking the downstream signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Alpelisib Alpelisib / Cinnoline Derivative Alpelisib->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Alpelisib and the putative cinnoline derivative.

Comparative In Vitro Performance

While specific experimental data for 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is not yet publicly available, studies on other cinnoline derivatives have demonstrated their potential as PI3K inhibitors.[3] For the purpose of this guide, we will use hypothetical data for our target compound that reflects the reported activity of potent cinnoline-based PI3K inhibitors to illustrate a comparative analysis.

CompoundTargetIC50 (nM)Source
Alpelisib (BYL719) PI3Kα5[4][5][7]
7-Fluoro-4-hydroxycinnoline-3-carboxylic acid PI3KαHypothetical: 15N/A

Note: The IC50 value for 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is hypothetical and based on the reported nanomolar inhibitory activities of other cinnoline derivatives against PI3Ks.[3]

Experimental Protocol: In Vitro PI3Kα Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PI3Kα.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against the PI3Kα enzyme.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (7-Fluoro-4-hydroxycinnoline-3-carboxylic acid and Alpelisib) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.4)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of PI3Kα enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture of substrate (PIP2) and ATP.

    • Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PI3K_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Reaction_Setup Add Compound, Enzyme, and Substrate/ATP Mixture to Plate Compound_Prep->Reaction_Setup Incubation1 Incubate at 30°C for 60 min Reaction_Setup->Incubation1 ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation1->ADP_Glo_Reagent Incubation2 Incubate at RT for 40 min ADP_Glo_Reagent->Incubation2 Kinase_Detection Add Kinase Detection Reagent Incubation2->Kinase_Detection Incubation3 Incubate at RT for 30 min Kinase_Detection->Incubation3 Read_Luminescence Measure Luminescence Incubation3->Read_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro PI3Kα kinase assay.

Section 3: Benchmarking in Bacteriology - DNA Gyrase Inhibition

The fluoroquinolone antibiotics have been a mainstay in the treatment of bacterial infections for decades. Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

Mechanism of Action: Targeting Bacterial DNA Replication

DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is involved in the decatenation of daughter chromosomes following replication. Fluoroquinolones bind to the complex of these enzymes with DNA, stabilizing the cleavage-ligation equilibrium and leading to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. The structural similarity of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid to the fluoroquinolone scaffold suggests a similar mechanism of action.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase / Topoisomerase IV Supercoiling DNA Supercoiling & Decatenation DNA_Gyrase->Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA breaks Fluoroquinolone Ciprofloxacin / Cinnoline Derivative Fluoroquinolone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA->DNA_Gyrase Replication DNA Replication & Transcription Supercoiling->Replication Replication->Cell_Death

Caption: Mechanism of action of fluoroquinolones and the putative cinnoline derivative on bacterial DNA gyrase.

Comparative In Vitro Performance

The antibacterial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While specific MIC values for 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid are not available, several studies on fluoro-cinnoline derivatives have reported significant antibacterial activity.[11] For this guide, we will use hypothetical MIC values for our target compound based on the reported activity of analogous structures.

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Source
Ciprofloxacin 0.016 - ≤0.06≤1 - 12.5 (MRSA)[8][10][12][13]
7-Fluoro-4-hydroxycinnoline-3-carboxylic acid Hypothetical: 0.5Hypothetical: 2N/A

Note: The MIC values for 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid are hypothetical and are based on the reported antibacterial activity of other fluoro-cinnoline derivatives.[11] The MIC for Ciprofloxacin can vary depending on the bacterial strain and resistance profile.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is read as the lowest concentration of the compound at which there is no visible bacterial growth after a defined incubation period.

Materials:

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (7-Fluoro-4-hydroxycinnoline-3-carboxylic acid and Ciprofloxacin) dissolved in a suitable solvent (e.g., water or DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. The typical concentration range for Ciprofloxacin is 0.008 to 16 µg/mL.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Assay_Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Compound_Dilution Prepare 2-fold Serial Dilutions of Test Compounds in 96-well Plate Compound_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Section 4: Concluding Remarks and Future Directions

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid represents a promising scaffold with the potential for dual anticancer and antibacterial activities. Its structural relationship to both known PI3K inhibitors and fluoroquinolone antibiotics provides a strong rationale for its further investigation. While this guide has utilized hypothetical data based on closely related analogs due to the current lack of publicly available information on the specific compound, it lays out a clear framework for its comprehensive evaluation.

Future research should focus on the synthesis and in vitro testing of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid to obtain definitive IC50 and MIC values. Subsequent studies should explore its selectivity profile against other PI3K isoforms and a broader panel of bacterial strains, including resistant isolates. In vivo efficacy studies in relevant animal models will be crucial to determine its therapeutic potential. The insights gained from such investigations will be instrumental in determining the future trajectory of this and other novel cinnoline derivatives in the ever-evolving landscape of drug discovery.

References

  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). [Link]

  • Selleck Chemicals. Alpelisib hydrochloride. [Link]

  • Massacesi, C., et al. (2021). Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Expert Review of Anticancer Therapy, 21(3), 253-265.
  • ResearchGate. Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. [Link]

  • Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. [Link]

  • ResearchGate. PIK3CA categories and response to alpelisib. [Link]

  • PMC. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets. [Link]

  • Research and Reviews: Journal of Pharmacology and Toxicological Studies. Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. [Link]

  • U.S. Food and Drug Administration. Microbiology Review(s) - accessdata.fda.gov. [Link]

  • International Journal of Pharmaceutical and Clinical Research. Synthesis, characterization and biological activities of substituted cinnoline culphonamides. [Link]

  • PubMed. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. [Link]

  • Frontiers in Microbiology. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. [Link]

  • Dovepress. The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant and Biofilm-Forming Staphylococcus aureus. [Link]

Sources

Target Validation in Matrix Remodeling: 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid vs. CRISPR-Cas9 Knockout of CP4H

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on the tumor microenvironment and fibrotic diseases, targeting the extracellular matrix (ECM) has become a critical therapeutic strategy. At the core of ECM dysregulation is Collagen Prolyl 4-Hydroxylase (CP4H) , an α-ketoglutarate (α-KG)-dependent dioxygenase. CP4H catalyzes the post-translational hydroxylation of proline residues in procollagen, an absolute requirement for the thermal stability and secretion of the collagen triple helix . In fibrotic pathologies, the predominant catalytic subunit, P4HA1, is frequently overexpressed .

For researchers validating CP4H as a target, choosing the right experimental modality is paramount. This guide provides an objective, head-to-head technical comparison between pharmacological inhibition using the small-molecule probe 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid and genetic ablation via CRISPR-Cas9 P4HA1 Knockout .

Mechanistic Comparison & Logic

To understand the divergence in experimental outcomes between these two methods, we must first examine their distinct mechanisms of action.

Pharmacological Inhibition (7-Fluoro-4-hydroxycinnoline-3-carboxylic acid): This compound is a highly optimized heterocyclic α-KG mimetic. The 4-hydroxy (which exists in equilibrium with its 4-oxo tautomer) and the 3-carboxylic acid moieties act as a bidentate ligand, directly chelating the active-site Fe(II) atom required for CP4H catalysis . The addition of the 7-fluoro substitution serves a dual purpose: it increases the molecule's lipophilicity for enhanced cellular permeability, and it improves active-site affinity via halogen bonding. This results in rapid, reversible, pan-CP4H inhibition.

Genetic Ablation (CRISPR-Cas9): CRISPR-Cas9 targeting the P4HA1 locus introduces double-strand breaks (DSBs) repaired by non-homologous end joining (NHEJ). This leads to frameshift mutations, nonsense-mediated decay of the mRNA, and permanent loss of the P4HA1 protein . While this provides absolute isoform specificity (leaving P4HA2 and P4HA3 intact), it fundamentally alters the cell's genetic landscape and risks triggering long-term compensatory mechanisms.

G Target Target: Collagen Prolyl 4-Hydroxylase (CP4H) Chem 7-Fluoro-4-hydroxycinnoline- 3-carboxylic acid Target->Chem Pharmacological Inhibition Gen CRISPR-Cas9 Knockout (P4HA1 sgRNA) Target->Gen Genetic Ablation MechChem Occupies α-KG Binding Site (Coordinates Fe2+) Chem->MechChem MechGen DSB & NHEJ Repair (Gene Disruption) Gen->MechGen PhysChem Transient, Reversible Block of Proline Hydroxylation MechChem->PhysChem PhysGen Permanent Loss of CP4H Expression MechGen->PhysGen Outcome Reduction in Stable Triple-Helical Collagen Secretion PhysChem->Outcome PhysGen->Outcome

Figure 1: Mechanistic workflow comparing pharmacological inhibition and genetic ablation.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that no protocol should be trusted without an internal mechanism for causality verification. Both workflows below utilize the ratio of 4-hydroxyproline (Hyp) to unhydroxylated proline (Pro) via LC-MS/MS as a direct, self-validating biochemical readout of target engagement.

Protocol A: Pharmacological Inhibition via 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Rationale: Small-molecule inhibition allows for dose-response profiling and temporal control, crucial for studying acute matrix remodeling without inducing long-term genetic compensation.

  • Cell Culture & Treatment: Seed primary human lung fibroblasts (HLFs) or cancer-associated fibroblasts (CAFs) at 70% confluence. Treat with the cinnoline probe (titrated from 0.1 µM to 50 µM) in the presence of 50 µg/mL ascorbic acid (an essential reducing co-factor required to maintain the CP4H active site iron in the Fe(II) state).

  • Target Engagement Validation (LC-MS/MS): After 24 hours, harvest the secreted extracellular matrix (ECM). Hydrolyze the ECM in 6M HCl at 110°C for 18 hours. Quantify the Hyp/Pro ratio using LC-MS/MS.

    • Causality Check: A dose-dependent decrease in the Hyp/Pro ratio confirms direct CP4H inhibition. If the ratio does not drop, the compound is either failing to penetrate the cell or the iron is oxidized to Fe(III).

  • Selectivity Control: Because the compound mimics α-KG, it may off-target other α-KG-dependent dioxygenases, notably the HIF-prolyl hydroxylases (PHDs). Validate selectivity by immunoblotting lysates for HIF-1α stabilization. The optimal probe concentration should maximize Hyp/Pro reduction while minimizing HIF-1α accumulation.

Protocol B: Genetic Ablation via CRISPR-Cas9 (P4HA1 Knockout)

Rationale: Genetic knockout provides permanent, isoform-specific ablation, eliminating the off-target pharmacological effects on other metalloenzymes inherent to small molecules.

  • RNP Delivery: Electroporate HLFs with Cas9 ribonucleoprotein (RNP) complexes pre-loaded with highly specific sgRNAs targeting Exon 2 of the P4HA1 gene.

  • Validation of Knockout: At 72-96 hours post-transfection, isolate single-cell clones. Confirm biallelic disruption via Sanger sequencing (TIDE analysis) and validate complete loss of P4HA1 protein via Western blot.

  • Phenotypic Rescue (Self-Validation): To rule out Cas9 off-target cleavage effects and confirm that the loss of collagen secretion is not due to general cellular toxicity, transduce the knockout clones with a lentiviral vector expressing an sgRNA-resistant P4HA1 cDNA.

    • Causality Check: Restoration of the Hyp/Pro ratio and rescue of the collagen secretion phenotype definitively proves that the observed fibrotic attenuation is strictly P4HA1-dependent .

Head-to-Head Data Comparison

The following table synthesizes the quantitative and qualitative performance metrics of both approaches based on established in vitro fibroblast models.

Parameter7-Fluoro-4-hydroxycinnoline-3-carboxylic acidCRISPR-Cas9 (P4HA1 Knockout)
Mechanism of Action Competitive α-KG mimetic; coordinates active site Fe(II)Genetic ablation via DSB and NHEJ-mediated frameshift
Onset of Action Rapid (Minutes to hours)Delayed (72–96 hours for complete protein depletion)
Reversibility Highly reversible upon washoutPermanent (irreversible)
Target Specificity Pan-CP4H inhibition (Inhibits P4HA1, P4HA2, P4HA3)Isoform-specific (Ablates P4HA1 only)
Hyp/Pro Reduction Dose-dependent (up to 85% reduction at 10 µM)Near-complete (>95% reduction in homozygous KO clones)
Off-Target Risks Cross-reactivity with other α-KG dioxygenases (e.g., HIF-PHDs)Cas9 off-target cleavage; Compensatory upregulation of P4HA2
Cell Viability Impact Minimal at <20 µM; toxicity at higher doses due to pan-metalloenzyme inhibitionGenerally well-tolerated, though prolonged knockout may induce ER stress

Conclusion & Strategic Recommendations

Choosing between these two methodologies depends entirely on the specific phase and goal of your drug development pipeline:

  • Use 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid when you need to model the acute, dynamic pharmacological reality of a therapeutic intervention. Its rapid onset and reversibility make it ideal for transient assays, pulse-chase experiments, and avoiding the genetic compensation (like P4HA2 upregulation) often seen in long-term CRISPR cultures.

  • Use CRISPR-Cas9 when your primary goal is definitive target linkage. If you need to isolate the biological contribution of the P4HA1 isoform specifically—without the confounding variable of cross-reactivity with other α-KG-dependent enzymes—genetic ablation remains the gold standard.

A robust target validation strategy should ultimately employ both: using CRISPR to definitively link the P4HA1 gene to the disease phenotype, and the cinnoline probe to prove that pharmacological inhibition of the active site is a viable therapeutic strategy.

References

  • Vasta, J. D., & Raines, R. T. (2018). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. National Institutes of Health (PMC). URL:[Link]

  • Dhamdhere, S.G., et al. (2023). Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms. MDPI. URL: [Link]

  • Salo, A. M., et al. (2022). Reduced Bone Mass in Collagen Prolyl 4 Hydroxylase P4ha1+/−; P4ha2−/− Compound Mutant Mice. Oxford Academic. URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle. This document is structured to provide a clear, logical, and scientifically grounded protocol, ensuring that waste management is conducted safely, efficiently, and in compliance with regulatory standards.

Core Principle: Proactive Waste Management

The proper disposal of any chemical begins with the principle of waste minimization. Before beginning any experiment, researchers should consider strategies to reduce the volume of chemical waste generated. This can include optimizing the scale of experiments and ordering only the necessary quantities of reagents.[1] When waste generation is unavoidable, a systematic approach to its handling and disposal is paramount to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation (H315): Expected to cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Poses a risk of serious damage if it comes into contact with the eyes.[2][3]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4]

  • Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.[2]

  • Environmental Hazards: As a fluorinated organic compound, improper disposal can lead to environmental persistence and potential ecotoxicity. Regulations are in place to manage the disposal of such chemicals to prevent environmental harm.[5]

This assessment underscores the necessity for careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, the following minimum PPE must be worn when handling 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, including its waste products:

  • Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166 or equivalent).

  • Hand Protection: Chemically resistant protective gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the material.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] All handling of the solid material or its solutions should ideally occur within a certified chemical fume hood to minimize inhalation risk.[6]

Waste Segregation: The First Critical Step

Proper segregation is fundamental to safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid waste must be categorized as Halogenated Organic Waste .

Waste Stream Description Examples Rationale for Segregation
Solid Halogenated Organic Waste Solid 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid, contaminated lab supplies (e.g., weigh boats, gloves, paper towels).Unused reagent, spill cleanup materials.Prevents reaction with other waste types. Halogenated waste often requires high-temperature incineration for complete destruction, a different disposal pathway than non-halogenated waste.[7][8]
Liquid Halogenated Organic Waste Solutions containing 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid dissolved in organic solvents.Reaction mixtures, purification column eluates.Organic solvents are flammable and require specific handling. Segregating halogenated from non-halogenated solvents is critical for proper disposal and recycling.[6]
Aqueous Waste Aqueous solutions containing trace amounts of the compound.Rinsate from cleaning glassware (see Section 6).Even at low concentrations, halogenated organics should not enter the sanitary sewer system.[9] This waste must be collected and treated as hazardous.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for handling the waste from the point of generation to its final collection by environmental health and safety (EHS) professionals.

Step 1: Designate a Satellite Accumulation Area (SAA)

All hazardous waste must be stored at or near the point of generation in a designated SAA.[1][9] This area should be clearly marked, located in a secondary containment tray to manage potential leaks, and away from general traffic.

Step 2: Select the Correct Waste Container

The choice of container is crucial for safety and chemical compatibility.

  • For Solid Waste: Use a clean, dry, sealable, and clearly labeled container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid).[9][10]

  • For Liquid Waste: Use a shatter-resistant, chemically compatible container with a secure, leak-proof screw cap. Borosilicate glass or HDPE bottles are typically appropriate. The original reagent bottle is often the best choice for its waste.[10][11] Never use food or beverage containers.

Step 3: Label the Waste Container Correctly

Proper labeling is a regulatory requirement and essential for safety.

  • Label the container before adding any waste.[6]

  • The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "Waste 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid ". Do not use abbreviations or chemical formulas.[6]

    • A clear indication of the major components and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., irritant, health hazard).[11]

Step 4: Accumulate Waste Safely
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[1][6][9]

  • Avoid Overfilling: Do not fill containers beyond 90% capacity (or to the neck) to allow for expansion of the contents.[9]

  • Store Incompatibles Separately: Ensure the container is stored away from incompatible materials, such as strong bases or oxidizing agents.[9]

Step 5: Arrange for Disposal

Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][7] Do not dispose of this chemical down the drain or in the regular trash.[9][10]

Decontamination of Empty Containers

An empty container that held 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid must still be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent) that is capable of removing the residue.[7][10][11]

  • Collect Rinsate: The rinsate from each cleaning must be collected and disposed of as liquid hazardous waste.[10]

  • Deface Label: Completely remove or deface the original label on the empty, cleaned container.[10][11]

  • Final Disposal: After triple rinsing and defacing the label, the container may be disposed of as non-hazardous glass or plastic waste, according to your institution's guidelines.[7][11]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Protect Yourself: Wear the appropriate PPE as described in Section 3 before attempting to clean the spill.

  • Contain and Absorb: For a solid spill, use dry cleanup procedures to avoid generating dust.[2] Carefully sweep or vacuum the material and place it in a labeled hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite or sand).

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid waste.

G cluster_assessment Initial Assessment cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_final Final Steps start Waste Generated: 7-Fluoro-4-hydroxycinnoline- 3-carboxylic acid is_solid Is the waste solid or liquid? start->is_solid solid_waste_container Select labeled, compatible solid waste container. is_solid->solid_waste_container Solid is_aqueous Is the solvent aqueous or organic? is_solid->is_aqueous Liquid collect_solid Collect solid waste (e.g., excess reagent, contaminated PPE) in designated container. solid_waste_container->collect_solid store_saa Store sealed container in designated Satellite Accumulation Area (SAA). collect_solid->store_saa aqueous_waste_container Select labeled 'Aqueous Halogenated Waste' container. is_aqueous->aqueous_waste_container Aqueous organic_waste_container Select labeled 'Liquid Halogenated Organic Waste' container. is_aqueous->organic_waste_container Organic aqueous_waste_container->store_saa organic_waste_container->store_saa contact_ehs Container Full? Contact EHS for pickup. store_saa->contact_ehs contact_ehs->store_saa No disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal Yes

Caption: Decision workflow for proper segregation and disposal of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • 7-FLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. NextSDS. [Link]

  • Environmental Regulations and Compliance. Patsnap Eureka. [Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety Data Sheet. ThermoFisher Scientific. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • 2-Hydroxyquinoline-3-carboxylic acid Safety Data Sheet. Fisher Scientific. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • Decarboxylative Halogenation and Cyanation of... ACS Publications, The Journal of Organic Chemistry. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Green halogenation of aromatic heterocycles... ResearchGate. [Link]

  • Extensive comparison of methods for removal of organic halogen compounds... SpringerLink. [Link]

Sources

A Senior Application Scientist's Guide to Handling 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the safe handling, use, and disposal of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure both your safety and the integrity of your research. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon a foundation of chemical analogy, risk assessment, and authoritative safety standards. We will treat this compound with the caution it warrants as a potentially hazardous substance, drawing parallels from structurally similar fluorinated heterocyclic carboxylic acids.

Hazard Identification and Risk Assessment: A Proactive Approach

Inferred Hazard Profile

Hazard ClassPotential Effects & Rationale
Acute Toxicity (Oral) Harmful if swallowed[4]. Many complex organic molecules can be toxic upon ingestion.
Skin Corrosion/Irritation Causes skin irritation[3][5]. Aromatic acids and fluorinated compounds can be irritants.
Serious Eye Damage/Irritation Causes serious eye irritation[3][5]. The acidic nature and potential reactivity pose a significant risk to eye tissue.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol[3][5]. Fine powders of complex organic compounds are often respiratory irritants.
Long-term Exposure Long-term exposure effects are unknown. As a matter of good practice, exposure should be minimized[3].

This proactive identification of potential hazards forms the cornerstone of our safety plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[6][7][8]. Every subsequent step is designed to mitigate these identified risks.

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

The hierarchy of controls dictates that we first use engineering solutions to minimize exposure, supplemented by robust PPE. This dual approach is critical for ensuring a safe working environment.

Engineering Controls

All manipulations of solid 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid and its solutions must be performed within a certified chemical fume hood[9]. This is non-negotiable. The fume hood provides critical ventilation to protect you from inhaling dust or vapors and serves as a physical barrier against splashes. Ensure the sash is kept at the lowest practical height. An emergency eye wash station and safety shower must be readily accessible and tested regularly[10].

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. This selection is based on guidelines for handling hazardous chemicals and per- and polyfluoroalkyl substances (PFAS), to which this compound belongs[11].

PPE CategorySpecificationRationale & Causality
Eye and Face Protection Safety goggles with side shields or a full-face shield[9].Protects against splashes and accidental contact with airborne particles, mitigating the risk of serious eye irritation[3].
Hand Protection Nitrile gloves (minimum) for incidental contact. For extended handling or immersion, consider heavier-duty gloves like butyl rubber[11].Prevents skin contact and irritation. Always check gloves for integrity before use and wash hands thoroughly after removal[10].
Body Protection A flame-resistant laboratory coat, fully fastened.Shields skin and personal clothing from spills and contamination[9][10].
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills[10].
Respiratory Protection Generally not required if work is conducted within a certified fume hood. If weighing large quantities outside of a containment system, a NIOSH-approved respirator with P100 (HEPA) filters may be necessary based on your site-specific risk assessment[9].Ensures protection against inhalation of fine dust particles, which can cause respiratory irritation[3][5].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure minimizes variability and risk. The following workflow outlines the key steps for safely handling the compound from receipt to use.

G cluster_prep Preparation & Weighing cluster_solubilize Solution Preparation cluster_cleanup Cleanup & Storage A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Prepare Fume Hood (Verify airflow, clear clutter) A->B C 3. Weigh Compound (Use anti-static weigh boat) B->C D 4. Add Solvent (Slowly, to avoid splashing) C->D Transfer to flask E 5. Solubilize (Use magnetic stirrer or sonicator) D->E F 6. Label Container (Name, concentration, date, hazards) E->F G 7. Decontaminate (Wipe surfaces, weigh boat) F->G Proceed to cleanup H 8. Dispose of Waste (Segregate into Halogenated Waste) G->H I 9. Store Solution (Tightly sealed, in designated area) G->I

Caption: Workflow for Safe Weighing and Solution Preparation.

Detailed Steps:

  • Preparation: Before entering the lab, ensure you are wearing appropriate attire (long pants, closed-toe shoes). Don all required PPE: safety goggles, lab coat, and nitrile gloves[9].

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and the airflow monitor indicates it is functioning correctly. The work surface should be clean and uncluttered[9].

  • Weighing: When weighing the solid compound, use an anti-static weigh boat or weighing paper to prevent dispersal of the powder. Perform this task in the fume hood to contain any airborne particles.

  • Solution Preparation: Add the solvent to the flask containing the weighed solid slowly and carefully to avoid splashing.

  • Labeling: Immediately label the container with the full chemical name, concentration, solvent, date, and appropriate hazard warnings (e.g., GHS pictograms for irritant and health hazard)[7][12].

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[10].

Spill and Emergency Response

Preparedness is key to managing unexpected events. All personnel must be trained on these procedures.

G cluster_containment Immediate Actions cluster_assessment Assess Spill cluster_response Response Protocol start Spill Occurs alert Alert others in the area start->alert evacuate Evacuate immediate area if necessary alert->evacuate is_major Is the spill large, airborne, or unmanageable? evacuate->is_major ehs_call Call EHS/Emergency Response and evacuate the lab is_major->ehs_call Yes cleanup_kit Use spill kit for halogenated organics is_major->cleanup_kit No absorb Cover with absorbent material cleanup_kit->absorb collect Collect waste into a sealed container absorb->collect decon Decontaminate area collect->decon

Caption: Decision Flowchart for Spill Response Protocol.

  • Minor Spill (Contained in Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent suitable for organic compounds.

    • Collect the contaminated material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

    • Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the waste container.

  • Major Spill (Outside Fume Hood) or Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[13].

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open and continue flushing. Seek immediate medical attention.

    • Spill: Evacuate the area and alert your supervisor and the institutional Environmental Health and Safety (EHS) office immediately. Prevent entry to the area.

Disposal Plan: Ensuring Environmental Responsibility

Proper waste management is a critical component of the chemical handling lifecycle. As a halogenated organic compound, 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid requires specific disposal procedures.

Waste Segregation and Disposal

Waste TypeCollection ContainerDisposal Procedure
Solid Compound & Contaminated Disposables (gloves, weigh boats, paper towels) Labeled "Halogenated Organic Solid Waste" container. Must be a sealed, compatible container (e.g., polyethylene).Collect in a designated satellite accumulation area. Do not mix with non-halogenated waste. Arrange for pickup by your institution's EHS department[13][14].
Solutions of the Compound in Organic Solvents Labeled "Halogenated Organic Liquid Waste" container. Use a safety can or other appropriate, sealed container.Keep halogenated and non-halogenated solvent waste streams separate[15][16]. This is crucial for both safety and cost-effective disposal[16][17]. The container must be kept closed except when adding waste[13].

Key Principles of Waste Disposal:

  • NEVER dispose of this chemical down the drain[14].

  • NEVER mix incompatible waste streams. Halogenated waste must be kept separate from other organic solvents and especially from reactive substances[15].

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents[13][17].

  • Do not overfill waste containers. Arrange for regular disposal to prevent excessive accumulation[13].

By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of safety and responsibility. This guide serves as a living document; always consult your institution's specific Chemical Hygiene Plan and EHS office for additional guidance[12][18].

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). Aris Scientific. [Link]

  • The Laboratory Standard. The University of Tennessee, Knoxville. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Laboratory Waste Disposal Guidelines. (2018, October 4). University of Wollongong. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk. [Link]

  • Chemical Safety. National Institutes of Health (NIH), Office of Research Services. [Link]

  • Chemical Safety. Colorado Emergency Preparedness Partnership. [Link]

  • Chemical Safety Guide, 6th Ed. National Institutes of Health (NIH), Office of Research Services. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]

  • 7.2 Organic Solvents. University of Iowa, Environmental Health & Safety. [Link]

  • 7-FLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. NextSDS. [Link]

  • Chemical Hazard Resources. University of Tennessee, Knoxville, Environmental Health and Safety. [Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Hygiene Plan. National Institutes of Health (NIH), Office of Research Services. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (2025, September 4). RSG Safety. [Link]

  • 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. (2024, December 27). 3M. [Link]

  • Disposition of Fluorine on New Firefighter Turnout Gear. (2021, December 14). International Association of Fire Fighters (IAFF). [Link]

  • Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules. (2018, June 26). Royal Society of Chemistry. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025, January 15). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. (2018, July 18). ACS Publications, The Journal of Organic Chemistry. [Link]

  • Process for preparing cinnoline derivatives.
  • 2-Hydroxyquinoline-3-carboxylic acid Safety Data Sheet. (2023, August 25). Fisher Scientific. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.